FKBP12 PROTAC dTAG-13
Beschreibung
Eigenschaften
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the FKBP12 PROTAC dTAG-13: Mechanism of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dTAG-13, a highly selective proteolysis-targeting chimera (PROTAC) for the degradation of FKBP12F36V fusion proteins. This document details the core principles of the dTAG system, presents quantitative data on dTAG-13's performance, and offers detailed protocols for key experimental procedures.
Introduction to the dTAG System
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology overcomes some limitations of traditional genetic methods for protein knockdown, such as slow kinetics and potential off-target effects. The dTAG system relies on a heterobifunctional small molecule, dTAG-13, which hijacks the cell's natural protein disposal machinery to eliminate a target protein.
The system has two key components:
-
The dTAG-13 Molecule: This PROTAC consists of a ligand that specifically binds to a mutated form of the FKBP12 protein (FKBP12F36V), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase. dTAG-13 specifically recruits the CRBN E3 ligase.[1]
-
The FKBP12F36V Tag: The POI is genetically tagged with the FKBP12F36V mutant protein. This can be achieved through lentiviral expression of the fusion protein or by CRISPR/Cas9-mediated knock-in at the endogenous locus of the POI.[1][2] The F36V mutation in FKBP12 is crucial as it creates a "bump" that allows for selective binding of the dTAG-13 molecule, while having minimal affinity for the wild-type FKBP12 protein, thus avoiding off-target effects.
The Core Mechanism of Action of dTAG-13
The dTAG-13-mediated degradation of an FKBP12F36V-tagged protein is a multi-step process that leverages the cell's ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation: dTAG-13, being cell-permeable, enters the cell and simultaneously binds to the FKBP12F36V tag on the POI and the CRBN subunit of the E3 ubiquitin ligase complex.[3] This brings the POI into close proximity with the E3 ligase, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled. dTAG-13, having a catalytic mode of action, is then released and can induce the degradation of another POI molecule.
This process is rapid, with significant degradation of the target protein observed within hours of dTAG-13 administration. Furthermore, the degradation is reversible; washing out the dTAG-13 compound allows for the re-synthesis and accumulation of the target protein.
Quantitative Data
The efficacy of dTAG-13 has been demonstrated across various cell lines and with numerous fusion proteins. The following tables summarize key quantitative data regarding its performance.
Table 1: Degradation Potency of dTAG-13 in 293FT Cells
| Fusion Protein | DC50 (nM) | Dmax (%) | Time for >90% Degradation (hours) |
| FKBP12F36V-Nluc | ~10 | >95 | 4 |
| BRD4-FKBP12F36V | ~50 | >90 | 6 |
| KRASG12V-FKBP12F36V | ~100 | >85 | 12 |
DC50: Concentration of dTAG-13 required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Selectivity of dTAG-13
| Protein | Cell Line | dTAG-13 Concentration (nM) | Degradation (%) |
| FKBP12F36V-Nluc | 293FT | 100 | >95 |
| Endogenous FKBP12 | 293FT | 1000 | <5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study and validate the dTAG-13 system.
CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag
This protocol outlines the general steps for inserting the FKBP12F36V tag at a specific genomic locus.
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the desired insertion site
-
Donor plasmid containing the FKBP12F36V sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA target site. The donor plasmid should also contain a selection marker (e.g., puromycin (B1679871) resistance gene).
-
Mammalian cell line of interest
-
Transfection reagent
-
Puromycin
Protocol:
-
Design and Clone sgRNA: Design an sgRNA that targets the desired insertion site (e.g., immediately before the stop codon for C-terminal tagging) using a CRISPR design tool. Clone the sgRNA into a suitable expression vector.
-
Construct Donor Plasmid: Amplify the homology arms from the genomic DNA of the target cell line. Clone the homology arms and the FKBP12F36V tag sequence into a donor plasmid. Ensure the tag is in the correct reading frame with the target gene.
-
Transfection: Co-transfect the Cas9/sgRNA expression plasmid and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with puromycin to enrich for cells that have successfully integrated the donor plasmid.
-
Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Expand the clones and validate the correct integration of the FKBP12F36V tag by PCR and Sanger sequencing of the genomic locus. Further confirm the expression of the fusion protein by Western blotting.
Western Blotting for Protein Degradation
This protocol is used to assess the extent of target protein degradation following dTAG-13 treatment.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein
-
dTAG-13
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against the POI or the FKBP12 tag)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of dTAG-13 or DMSO for the desired time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO control.
Ubiquitination Assay
This assay is used to confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein
-
dTAG-13
-
MG132 (proteasome inhibitor)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the POI or the FKBP12 tag for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat the cells with dTAG-13 and/or MG132 for a specified time. MG132 is used to block proteasomal degradation and allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells in the specialized lysis buffer. Immunoprecipitate the FKBP12F36V-tagged protein using an antibody against the POI or the tag and Protein A/G beads.
-
Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein. A smear of high molecular weight bands indicates ubiquitination.
Cell Viability Assay
This assay is used to assess the phenotypic consequences of target protein degradation.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein
-
dTAG-13
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of dTAG-13 concentrations.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader. The signal is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of dTAG-13 mediated protein degradation.
Caption: Workflow for CRISPR/Cas9-mediated FKBP12(F36V) knock-in.
Caption: Workflow for Western Blot analysis of protein degradation.
References
The dTAG-13 System: An In-Depth Technical Guide for Targeted Protein Degradation
The degradation tag (dTAG)-13 system represents a powerful and versatile chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs) within cellular and in vivo models. This technology offers a significant advantage over traditional genetic methods, such as RNA interference or CRISPR-based knockout, by enabling precise temporal control over protein levels. This guide provides a comprehensive technical overview of the dTAG-13 system, including its mechanism of action, experimental workflows, and key quantitative parameters, tailored for researchers, scientists, and drug development professionals.
Core Principles and Mechanism of Action
The dTAG-13 system is a chemically induced proximity platform that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to target a specific protein for degradation.[1][2] This is achieved through the interplay of three key components:
-
The dTAG-13 Molecule: A heterobifunctional small molecule, dTAG-13, acts as a molecular bridge.[1][3] It is composed of a ligand that selectively binds to the mutant FKBP12F36V protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3]
-
The FKBP12F36V Tag: A small protein tag (a mutated form of the FKBP12 protein) that is genetically fused to the protein of interest (POI).[2] The F36V mutation allows for the specific and high-affinity binding of the dTAG-13 molecule without affecting the wild-type FKBP12 protein.[4]
-
The E3 Ubiquitin Ligase Complex: The endogenous CRL4CRBN E3 ubiquitin ligase complex is recruited by the dTAG-13 molecule.[1][2][3]
The mechanism of action unfolds as follows: The dTAG-13 molecule simultaneously binds to the FKBP12F36V-tagged POI and the CRBN substrate receptor of the CRL4CRBN E3 ligase complex.[1][3] This induced proximity leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[1][2]
Experimental Workflow
A typical experimental workflow using the dTAG-13 system involves two main stages: the generation of a stable cell line or animal model expressing the FKBP12F36V-tagged protein and the subsequent treatment with the dTAG-13 molecule to induce degradation.
Quantitative Data Summary
The efficacy of the dTAG-13 system is characterized by its rapid kinetics and high potency. The following tables summarize key quantitative parameters reported in the literature.
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration (EC50) | Sub-micromolar to low nanomolar range | Various human and mouse cell lines | [4] |
| Degradation Onset | Within 30-60 minutes of treatment | MV4;11, 293T | [4] |
| Maximal Degradation | Typically achieved within 2-4 hours | MV4;11, 293T | [4] |
| Reversibility | Protein levels recover upon washout of dTAG-13 | Not specified | [2] |
| Target Protein | dTAG-13 Concentration | Time to >90% Degradation | Cell Line | Reference |
| FKBP12F36V-Nluc | 100 nM | 4 hours | 293FT | [4] |
| BRD4-FKBP12F36V | 500 nM | 2 hours | 293T | [4] |
| FKBP12F36V-KRASG12V | 500 nM | 4-8 hours | MV4;11 | [4][5] |
| HDAC1-FKBP12F36V | 500 nM | < 1 hour | MV4;11 | [4] |
| MYC-FKBP12F36V | 500 nM | < 1 hour | MV4;11 | [4] |
Detailed Experimental Protocols
Generation of FKBP12F36V Fusion Constructs
The FKBP12F36V tag can be fused to either the N- or C-terminus of the protein of interest. The choice of terminus should be guided by known structural and functional constraints of the POI.
Protocol: Lentiviral Expression System
-
Vector Selection: Choose a suitable lentiviral expression vector that allows for the in-frame cloning of the POI and the FKBP12F36V tag.
-
Cloning: Clone the cDNA of the POI and the FKBP12F36V tag into the lentiviral vector using standard molecular biology techniques (e.g., Gibson assembly, restriction enzyme cloning).
-
Sequence Verification: Verify the entire open reading frame of the fusion construct by Sanger sequencing.
-
Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction: Transduce the target cells with the lentivirus at an appropriate multiplicity of infection (MOI).
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
Protocol: CRISPR/Cas9-mediated Endogenous Knock-in [4][6]
-
Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively.
-
Donor Template Design: Design a donor DNA template containing the FKBP12F36V coding sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Co-transfection: Co-transfect the target cells with a Cas9 expression vector, the sgRNA expression vector, and the donor template.
-
Clonal Selection and Screening: Isolate single-cell clones and screen for successful knock-in events by PCR and Sanger sequencing.
-
Validation: Confirm the expression of the endogenously tagged protein by Western blotting.
In Vitro Degradation Assay
Protocol: Western Blotting
-
Cell Seeding: Plate the stable cell line expressing the FKBP12F36V-tagged protein in a multi-well plate.
-
dTAG-13 Treatment: Treat the cells with a range of dTAG-13 concentrations (e.g., 1 nM to 1 µM) for various durations (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI or the FKBP12F36V tag, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.
In Vivo Degradation Studies[7][10]
Protocol: Mouse Xenograft Model [4]
-
Cell Implantation: Implant the tumor cells expressing the FKBP12F36V-tagged protein into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
dTAG-13 Administration: Administer dTAG-13 to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.
-
Sample Collection: Collect tumor and tissue samples at various time points post-treatment.
-
Analysis: Prepare tissue lysates and analyze protein degradation by Western blotting or immunohistochemistry.
Concluding Remarks
The dTAG-13 system provides a robust and versatile platform for the targeted degradation of proteins, enabling researchers to dissect the dynamic roles of proteins in various biological processes with high temporal resolution. The ability to rapidly and reversibly deplete a protein of interest offers a powerful approach for target validation in academic and drug discovery settings. Careful experimental design, including the choice of tagging strategy and appropriate controls, is crucial for obtaining reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
The Role of FKBP12(F36V) in the dTAG System: An In-depth Technical Guide
The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and selective protein degradation, providing researchers with precise temporal control over protein function.[1][2][3] This guide offers a comprehensive overview of the dTAG system, with a specific focus on the pivotal role of the FKBP12(F36V) mutant protein. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this technology.
Core Principle of the dTAG System
The dTAG system is a chemically induced proximity platform that hijacks the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to eliminate a target protein of interest (POI).[4][5] This is achieved by fusing the POI to a "degron," a small protein tag that can be recognized by a heterobifunctional degrader molecule. In the dTAG system, this degron is a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant.[1]
The dTAG molecule itself is a chimeric compound with two key binding moieties: one end binds specifically to the FKBP12(F36V) tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][6] This induced proximity leads to the polyubiquitination of the FKBP12(F36V)-tagged POI, marking it for degradation by the 26S proteasome.[4]
The Critical Role of the FKBP12(F36V) Mutation
The cornerstone of the dTAG system's specificity lies in the F36V point mutation within the FKBP12 protein. Wild-type FKBP12 is an abundant cellular protein, and any system targeting it would likely have significant off-target effects. The phenylalanine-to-valine substitution at position 36 creates a "hole" or "pocket" in the ligand-binding domain of FKBP12.[1] This engineered cavity allows for the selective binding of a "bumped" ligand, a synthetic molecule designed to fit into this newly created space.
This "bump-and-hole" strategy ensures that the dTAG molecules, such as dTAG-13 (CRBN-recruiting) and dTAGV-1 (VHL-recruiting), bind with high affinity and selectivity to the FKBP12(F36V) fusion protein, while having negligible affinity for the endogenous wild-type FKBP12.[1][7] This exquisite selectivity is paramount for minimizing off-target effects and ensuring that the observed biological consequences are solely due to the degradation of the intended target protein.
Quantitative Data Presentation
The efficacy of the dTAG system has been demonstrated across a wide range of protein targets. The following tables summarize key quantitative data, including degradation potency (DC50) and maximal degradation (Dmax), for various proteins using different dTAG molecules.
| Target Protein | dTAG Molecule | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) | Reference |
| FKBP12(F36V)-Nluc | dTAG-7 | 293FT | ~10 | >90 | 24 | [1] |
| FKBP12(F36V)-Nluc | dTAG-13 | 293FT | ~1 | >90 | 24 | [1] |
| BRD4-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |
| FKBP12(F36V)-KRAS(G12V) | dTAG-13 | NIH/3T3 | Near complete degradation at 1 µM | ~90-95 | 4-8 | [8] |
| FKBP12(F36V)-EZH2 | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |
| HDAC1-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |
| MYC-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |
| PLK1-FKBP12(F36V) | dTAG-13 | MV4;11 | Potent degradation at 50 nM | >90 | 1 | [1] |
Table 1: Degradation Efficiency of dTAG Molecules on Various Target Proteins.
| dTAG Molecule | Target | IC50 (nM) for binding to FKBP12(F36V) | IC50 (nM) for binding to FKBP12(WT) | Selectivity (WT/F36V) | Reference |
| dTAG-7 | FKBP12 | 16 | >10,000 | >625 | [1] |
| dTAG-13 | FKBP12 | 6 | >10,000 | >1667 | [1] |
| dTAG-48 | FKBP12 | 0.5 | 110 | 0.22 | [1] |
Table 2: Binding Affinity and Selectivity of dTAG Molecules.
| dTAG Molecule | E3 Ligase Recruited | Half-life (in vivo) | Area Under the Curve (AUC) | Reference |
| dTAG-13 | CRBN | 2.41 hours | 6140 hrng/mL | [7] |
| dTAGV-1 | VHL | 4.43 hours | 18517 hrng/mL | [7] |
Table 3: Pharmacokinetic Properties of dTAG Molecules.
Experimental Protocols
CRISPR/Cas9-Mediated Knock-in of the FKBP12(F36V) Tag
This protocol outlines the general steps for endogenously tagging a protein of interest with FKBP12(F36V) using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
Cas9 nuclease expression vector (e.g., pX330)
-
Single guide RNA (sgRNA) expression vector
-
Donor plasmid containing the FKBP12(F36V) sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus of the POI
-
Cell line of interest
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for screening
Protocol:
-
sgRNA Design: Design an sgRNA targeting the genomic locus immediately upstream or downstream of the start or stop codon of the POI, depending on N- or C-terminal tagging. Ensure the sgRNA targets a region close to the desired insertion site to maximize HDR efficiency.[9][10][11]
-
Donor Plasmid Construction: Clone the FKBP12(F36V) tag sequence into a donor plasmid. Flank the tag with homology arms that match the genomic sequences upstream and downstream of the Cas9 cut site. It is recommended to introduce silent mutations in the protospacer adjacent motif (PAM) site within the homology arms to prevent re-cutting of the donor plasmid and the edited allele.[10]
-
Transfection: Co-transfect the Cas9/sgRNA expression vector and the donor plasmid into the target cells using a suitable transfection method.
-
Selection and Clonal Isolation: Two to three days post-transfection, select for successfully transfected cells. This can be achieved through antibiotic selection if a resistance marker is included in the donor plasmid or by FACS if a fluorescent reporter is co-expressed. Isolate single cells into 96-well plates to grow clonal populations.
-
Screening and Validation: Screen the resulting clones for successful knock-in by PCR using primers that flank the insertion site. Confirm the in-frame insertion of the FKBP12(F36V) tag by Sanger sequencing. Further validate the expression of the fusion protein by Western blotting using an antibody against the POI or an antibody against a co-inserted epitope tag (e.g., HA-tag).[1]
Western Blot Analysis of Protein Degradation
This protocol describes how to assess the degradation of an FKBP12(F36V)-tagged protein upon treatment with a dTAG molecule.
Materials:
-
Cells expressing the FKBP12(F36V)-POI fusion protein
-
dTAG molecule (e.g., dTAG-13) and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells at an appropriate density. Treat the cells with a dose-response of the dTAG molecule or a time-course at a fixed concentration. Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000 to 1:5000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system. Quantify the band intensities to determine the extent of protein degradation.[15]
AlphaScreen Assay for Ternary Complex Formation
This protocol outlines the use of the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) to measure the dTAG molecule-induced formation of the ternary complex between the FKBP12(F36V)-POI and the E3 ligase.
Materials:
-
Purified recombinant GST-tagged FKBP12(F36V)
-
Purified recombinant His-tagged CRBN-DDB1 complex
-
dTAG molecule
-
AlphaScreen Glutathione Donor beads
-
AlphaScreen Ni-NTA Acceptor beads
-
Assay buffer
-
384-well microplate
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the dTAG molecule in the assay buffer. Prepare solutions of the purified proteins and the AlphaScreen beads according to the manufacturer's instructions.
-
Assay Setup: In a 384-well plate, add the GST-FKBP12(F36V), the His-CRBN-DDB1 complex, and the dTAG molecule at various concentrations.
-
Incubation: Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the Glutathione Donor beads and Ni-NTA Acceptor beads to the wells.
-
Signal Detection: Incubate the plate in the dark for 1-2 hours. Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[1][16][17]
Mandatory Visualizations
Caption: Mechanism of the dTAG system for targeted protein degradation.
Caption: General experimental workflow for utilizing the dTAG system.
Caption: Dissecting the KRAS signaling pathway using the dTAG system.
Conclusion
The dTAG system, centered around the selective recognition of the FKBP12(F36V) tag by specific degrader molecules, offers an unparalleled approach for the acute and reversible depletion of target proteins. This technology provides a robust platform for target validation, mechanistic studies of protein function, and the exploration of therapeutic strategies. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively implement the dTAG system in their own experimental settings.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. idtdna.com [idtdna.com]
- 12. ptglab.com [ptglab.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. origene.com [origene.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
The dTAG System: A Technical Guide to dTAG-13 and the Cereblon E3 Ligase Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the dTAG-13 system, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase to induce targeted protein degradation. This document details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action
The degradation tag (dTAG) technology is a powerful chemical biology tool for rapid and selective degradation of proteins of interest (POIs). The system relies on a heterobifunctional small molecule, dTAG-13, which acts as a molecular glue between a target protein fused with a mutant FKBP12F36V tag and the CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of the POI-FKBP12F36V fusion protein, marking it for degradation by the 26S proteasome.[3][4]
The dTAG-13 molecule itself is composed of three key components: a ligand that selectively binds to the F36V mutant of FKBP12, a linker, and a ligand that recruits the CRBN E3 ligase.[2][5] The specificity of dTAG-13 for the mutant FKBP12F36V over the wild-type (WT) FKBP12 ensures minimal off-target effects on endogenous proteins.[6]
The CRBN E3 ligase complex, part of the Cullin-RING ligase (CRL) family, is comprised of Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), Cereblon (CRBN) as the substrate receptor, and RING-box protein 1 (RBX1).[3][4] Upon dTAG-13-mediated ternary complex formation, the E2 ubiquitin-conjugating enzyme is brought into proximity, facilitating the transfer of ubiquitin to lysine (B10760008) residues on the target protein.
Quantitative Data Summary
The efficacy of the dTAG-13 system has been quantified through various biochemical and cellular assays. The following tables summarize key data points for the binding affinities and degradation efficiencies.
Table 1: Biochemical Binding Affinities of dTAG-13
This table presents the half-maximal inhibitory concentration (IC50) values of dTAG-13 for its binding partners as determined by AlphaScreen ligand-displacement assays.[6] Lower IC50 values indicate stronger binding affinity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| dTAG-13 | FKBP12F36V | AlphaScreen | 146.80 | [7] |
| dTAG-13 | FKBP12WT | AlphaScreen | > 25,000 | [7] |
| dTAG-13 | CRBN | AlphaScreen | 64.19 | [8] |
Table 2: Cellular Degradation Efficiency of dTAG-13
This table summarizes the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of dTAG-13 for various FKBP12F36V-tagged proteins in cellular assays.
| Degrader | Target Fusion Protein | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | Dual-Luciferase | ~10-100 | >90 | 24 | [6] |
| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | Immunoblot | <100 | >90 | 4 | [6] |
| dTAG-13 | HiBiT-TargetX | HEK293T | HiBiT Assay | ~100-1000 | ~50 | 4 | [9] |
| dTAG-13 | Luc-FKBP12F36V | MV4;11 | Luciferase Assay | <100 | >90 | 16 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques.
AlphaScreen Ligand-Displacement Assay
This biochemical assay is used to determine the binding affinity of dTAG-13 to CRBN-DDB1 and FKBP12 variants.[6]
Principle: The assay measures the ability of dTAG-13 to displace a biotinylated ligand from its target protein. The target protein is bound to acceptor beads, and the biotinylated ligand is bound to streptavidin-coated donor beads. When in close proximity, the donor beads excite the acceptor beads, generating a luminescent signal. Unlabeled dTAG-13 competes with the biotinylated ligand, reducing the signal in a dose-dependent manner.
Protocol:
-
Reagents:
-
Recombinant His-tagged CRBN-DDB1 or GST-tagged FKBP12F36V/FKBP12WT.
-
Biotinylated thalidomide (B1683933) (for CRBN) or biotinylated SLF (for FKBP12).
-
Streptavidin-coated donor beads and Nickel Chelate or anti-GST acceptor beads.
-
Assay buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA.
-
-
Procedure:
-
In a 384-well plate, add 50 nM of the target protein and 125 nM of the biotinylated ligand to the assay buffer.
-
Add serial dilutions of dTAG-13 or DMSO control.
-
Incubate for 30 minutes at room temperature.
-
Add a detection solution containing donor and acceptor beads (20 ng/µL each).
-
Incubate for 1 hour at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Dual-Luciferase Reporter Assay
This cell-based assay is used to quantify the degradation of a target protein in living cells.[6]
Principle: The target protein is fused to a NanoLuciferase (Nluc) reporter, and a Firefly Luciferase (Fluc) is expressed from the same transcript as an internal control. The ratio of Nluc to Fluc luminescence is measured. A decrease in this ratio upon dTAG-13 treatment indicates specific degradation of the fusion protein.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect cells with a plasmid co-expressing the POI-FKBP12F36V-Nluc fusion and Fluc.
-
-
Treatment:
-
24 hours post-transfection, treat cells with serial dilutions of dTAG-13 or DMSO for the desired time (e.g., 4-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a dual-luciferase lysis buffer.
-
Measure Fluc activity by adding the appropriate substrate and reading luminescence.
-
Measure Nluc activity by adding its specific substrate and reading luminescence.
-
-
Data Analysis:
-
Calculate the Nluc/Fluc ratio for each well.
-
Normalize the ratios to the DMSO control.
-
Determine DC50 and Dmax values from the dose-response curve.
-
Lentiviral Transduction for Fusion Protein Expression
This protocol is for the stable expression of FKBP12F36V-tagged proteins in mammalian cells.[3][9]
Protocol:
-
Cell Seeding:
-
Seed target cells (e.g., HEK293T) in a 24-well plate to be 50-70% confluent at the time of transduction.
-
-
Transduction:
-
Thaw lentiviral particles containing the POI-FKBP12F36V construct on ice.
-
Remove the culture medium from the cells.
-
Add fresh medium containing polybrene (final concentration 8 µg/mL) and the desired amount of lentiviral particles (determined by MOI).
-
Incubate for 18-20 hours.
-
-
Selection and Expansion:
-
Replace the virus-containing medium with fresh medium.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cells to generate a stable cell line.
-
CRISPR/Cas9-Mediated Knock-in of FKBP12F36V
This method allows for the endogenous tagging of a protein of interest with FKBP12F36V.[6]
Principle: CRISPR/Cas9 is used to create a double-strand break at the desired genomic locus. A donor plasmid containing the FKBP12F36V tag flanked by homology arms to the target site is co-transfected. The cell's homology-directed repair (HDR) pathway incorporates the tag into the genome.
Protocol:
-
Design and Cloning:
-
Design a guide RNA (gRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI).
-
Clone the gRNA into a Cas9 expression vector.
-
Construct a donor plasmid with the FKBP12F36V tag and homology arms.
-
-
Transfection:
-
Co-transfect the target cells with the Cas9/gRNA plasmid and the donor plasmid.
-
-
Selection and Screening:
-
Select for successfully edited cells (e.g., using a selectable marker on the donor plasmid or by single-cell cloning).
-
Screen clonal populations by PCR and Sanger sequencing to confirm correct integration.
-
Verify protein expression and tagging by Western blot.
-
Western Blot Analysis of Protein Degradation
This is a standard method to visualize and quantify the degradation of the tagged protein.[6]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells expressing the POI-FKBP12F36V with dTAG-13 at various concentrations and for different time points.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the POI or the tag (e.g., anti-HA).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Cellular Consequences
The dTAG system enables the acute depletion of a target protein, allowing for the study of its immediate downstream effects on signaling pathways and cellular phenotypes. For example, degradation of a specific kinase can be used to investigate its role in a particular phosphorylation cascade. Similarly, the rapid removal of a transcription factor allows for the identification of its direct target genes before compensatory mechanisms are activated. The versatility of the dTAG system has been demonstrated for a wide range of targets, including nuclear, cytoplasmic, and chromatin-associated proteins.[6]
Conclusion
The dTAG-13 system, in conjunction with the endogenous CRBN E3 ligase, offers a robust and versatile platform for inducing rapid and selective protein degradation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to implement this technology for target validation and functional genomics studies. The ability to achieve acute and reversible control over protein levels provides a significant advantage over traditional genetic methods, enabling a more precise dissection of complex biological processes.
References
- 1. lipexogen.com [lipexogen.com]
- 2. stemcell.com [stemcell.com]
- 3. origene.com [origene.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. Lentiviral Transduction Protocol [sigmaaldrich.com]
An In-depth Technical Guide to the dTAG-13 System for Targeted Protein Knockdown
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Limitations of Traditional Genetic Perturbation
The ability to acutely and specifically modulate the abundance of a target protein is critical for dissecting complex biological systems and for validating novel drug targets. Traditional genetic methods like RNA interference (RNAi) and CRISPR/Cas9 gene editing, while powerful, often suffer from limitations such as slow kinetics, irreversibility, potential off-target effects, and challenges in studying essential proteins.[1][2][3]
To address these limitations, the degradation tag (dTAG) system was developed as a chemical biology platform that combines the speed and reversibility of small molecules with the specificity of genetic tagging.[1] This system enables the immediate, selective, and reversible degradation of virtually any intracellular protein of interest (POI).[1][4] The lead molecule, dTAG-13, is a highly optimized, cell-permeable, and in vivo-active heterobifunctional degrader that has become a cornerstone tool for target validation.[1][4] This guide provides a comprehensive overview of the discovery, mechanism, and application of dTAG-13.
The dTAG-13 Mechanism of Action
The dTAG system is a tripartite platform comprising three key components:
-
A Protein of Interest (POI) fused to a small, engineered "degradation tag" - a mutant form of the FKBP12 protein (FKBP12F36V).[5]
-
The dTAG-13 molecule , which acts as a molecular bridge.
-
The endogenous Cereblon (CRBN) E3 ubiquitin ligase complex .[6][7]
dTAG-13 is a heterobifunctional molecule containing a ligand that selectively binds to the FKBP12F36V tag and another ligand (a thalidomide (B1683933) derivative) that recruits the CRBN E3 ligase.[4][7][8] The F36V mutation in FKBP12 creates a "hole" in the binding pocket that is specifically recognized by a "bumped" ligand on dTAG-13, ensuring high selectivity over the endogenous, wild-type FKBP12 protein.[1][8]
Upon introduction into cells, dTAG-13 induces the formation of a ternary complex between the FKBP12F36V-POI and CRBN.[9][10] This proximity forces the E3 ligase to poly-ubiquitinate the POI. The ubiquitin chain acts as a signal for the cell's protein disposal machinery, the 26S proteasome, which then recognizes and degrades the entire fusion protein.[5][7] This process is catalytic, allowing a single dTAG-13 molecule to induce the degradation of multiple POI molecules.[9]
Quantitative Performance of dTAG-13
dTAG-13 exhibits potent, rapid, and selective degradation of FKBP12F36V-tagged proteins across a wide range of cell types and protein targets.
Degradation Potency and Efficacy
The potency (DC50, concentration for 50% degradation) and maximum degradation (Dmax) of dTAG-13 are highly effective for most tagged proteins. Treatment typically leads to profound degradation at sub-micromolar concentrations.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| FKBP12F36V-Nluc | 293FT | ~1-10 | >95% | 24 | [1] |
| BRD4-FKBP12F36V | MV4;11 | <100 | >90% | 4 | [1] |
| KRASG12V-FKBP12F36V | NIH/3T3 | ~100 | >90% | 4 | [8] |
| ENL-FKBP12F36V | MV4;11 | ~100 | >90% | 1-4 | [8] |
| Luciferase-FKBP12F36V | MV4;11 | ~10 | >90% | 16 | [1] |
Degradation Kinetics
A key advantage of the dTAG system is its speed. Significant protein knockdown is often observed within one hour of treatment, allowing for the study of the immediate consequences of protein loss.
| Target Protein | Cell Line | Time to >80% Degradation | Reference |
| FKBP12F36V-Nluc | 293FT | 1-2 hours | [1] |
| BRD4-FKBP12F36V | MV4;11 | 1 hour | [1] |
| HDAC1, MYC, EZH2, PLK1 | 293FT | 1-2 hours | [1] |
| NELFB-FKBP12F36V | mESCs | 30 minutes | [11] |
Selectivity Profile
dTAG-13 is highly selective for the mutant FKBP12F36V tag over its wild-type counterpart and other endogenous proteins. Proteomics studies have confirmed the precise degradation of the target fusion protein with minimal off-target effects.[1]
| Parameter | Observation | Reference |
| FKBP12WT Binding | IC50 > 25,000 nM | [8] |
| CRBN Binding | IC50 of 64.19 nM | [8] |
| Off-Target Degradation | No significant degradation of BRD2/3 when targeting BRD4; minimal effect on CRBN neosubstrates (e.g., IKZF1). | [1] |
| Transcriptional Effects | Minimal off-target transcriptional changes in parental cells treated with dTAG-13. | [1] |
Experimental Protocols and Workflows
Implementing the dTAG system involves two main stages: generating the FKBP12F36V fusion protein and validating its degradation.
General Experimental Workflow
The workflow for a typical dTAG-13 experiment is a streamlined process from genetic engineering to functional analysis.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 11. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC-mediated Degradation Using FKBP12 Ligands
This technical guide provides a comprehensive overview of the principles, methodologies, and key data related to the targeted degradation of FKBP12 using Proteolysis-Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Core Principle of PROTAC-Mediated FKBP12 Degradation
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a protein of interest (POI).[1] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The mechanism of action involves the PROTAC molecule acting as a molecular bridge, inducing the formation of a ternary complex between FKBP12 and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of FKBP12.[1] The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.[2]
A significant application involving FKBP12 in the PROTAC field is the dTAG (degradation tag) system. This system utilizes a mutant form of FKBP12, FKBP12F36V, which is not recognized by endogenous ligands but can be selectively targeted by synthetic ligands.[2] By fusing the FKBP12F36V tag to a protein of interest, researchers can achieve rapid and specific degradation of that protein using a corresponding dTAG PROTAC.[2]
Signaling Pathway Diagram
References
dTAG-13: A Chemical Tool for Targeted Protein Degradation - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dTAG-13, a powerful chemical tool for inducing rapid and selective degradation of target proteins. It is designed to equip researchers with the technical knowledge required to effectively utilize the dTAG system for studying protein function and for therapeutic target validation.
Introduction to the dTAG System
The degradation tag (dTAG) system is a chemical biology platform that enables the immediate, selective, and reversible degradation of a protein of interest (POI).[1][2][3] This technology overcomes some of the limitations associated with traditional genetic perturbation methods, such as the delay between genetic modification and protein depletion and potential off-target effects.[1][2][3] The dTAG system consists of two key components: a genetically encoded FKBP12F36V tag fused to the POI and a heterobifunctional small molecule, dTAG-13.[1][4][5]
dTAG-13 is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the FKBP12F36V tag and the E3 ubiquitin ligase cereblon (CRBN).[4][6] This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the 26S proteasome.[7][8] A key feature of this system is its high specificity; dTAG-13 selectively targets the mutant FKBP12F36V protein over its wild-type counterpart, minimizing off-target effects.[1]
Mechanism of Action
The dTAG-13-mediated protein degradation pathway is a multi-step process initiated by the administration of the dTAG-13 molecule to cells expressing the FKBP12F36V-tagged protein of interest.
Caption: Mechanism of dTAG-13-mediated protein degradation.
Quantitative Performance of dTAG-13
The efficacy of dTAG-13 is characterized by its high potency, rapid kinetics, and selectivity. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Degradation Potency of dTAG-13
| Cell Line | Target Protein Fusion | dTAG-13 Concentration for Potent Degradation | Reference |
| 293FT | FKBP12F36V-Nluc | As low as 100 nM | [1] |
| MV4;11 | Various FKBP12F36V fusions | As low as 50 nM | [1] |
| Duodenum Organoids | CDK2dTAG | >100 nM for >80% degradation | [9] |
| Duodenum Organoids | CDK5dTAG | >100 nM for >85% degradation | [9] |
Table 2: Kinetics of dTAG-13 Mediated Degradation
| Cell Line | Target Protein Fusion | Time to Pronounced Degradation | Time to Near-Complete Degradation | Reference |
| 293FTWT | FKBP12F36V-Nluc | As early as 1 hour | Not specified | [1] |
| MV4;11 | HDAC1-FKBP12F36V, MYC-FKBP12F36V, FKBP12F36V-EZH2, PLK1-FKBP12F36V | Within 1 hour | Not specified | [1] |
| MV4;11 | FKBP12F36V-KRASG12V | Not specified | 4 to 8 hours | [1] |
| mESCs | NELFB-FKBP12F36V | Within 30 minutes | Not specified | [10] |
| Duodenum Organoids | CDK2dTAG / CDK5dTAG | Maximal degradation within 4 hours | Not specified | [9] |
Table 3: In Vivo Degradation with dTAG-13
| Animal Model | Cell Line | Target Protein Fusion | Observation | Reference |
| Mice | MV4;11 xenograft | luc-FKBP12F36V | Significant signal reduction 4 hours post-administration | [1] |
| Adult Mice | CDK2dTAG knock-in | Endogenous CDK2-dTAG | Rapid and robust protein degradation | [9][11] |
| Adult Mice | CDK5dTAG knock-in | Endogenous CDK5-dTAG | Rapid and robust protein degradation | [9][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the dTAG system. Below are protocols for key experimental procedures.
Generation of FKBP12F36V Fusion Protein Expressing Cell Lines
Two primary methods are used to express the FKBP12F36V-tagged protein of interest: lentiviral transduction for exogenous expression and CRISPR/Cas9-mediated knock-in for endogenous tagging.
Lentiviral Transduction Workflow
Caption: Workflow for generating dTAG fusion cell lines via lentivirus.
Protocol for Lentiviral Transduction:
-
Cloning: Subclone the cDNA of the protein of interest (POI) into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus. Plasmids for lentiviral expression of FKBP12F36V are available from Addgene.[4][6]
-
Lentivirus Production: Co-transfect the lentiviral vector containing the FKBP12F36V-POI fusion construct along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation: Confirm the expression of the full-length fusion protein by Western blotting using an antibody against the POI or an included epitope tag (e.g., HA).
CRISPR/Cas9-Mediated Knock-in:
For endogenous tagging, a CRISPR/Cas9 approach is used to insert the FKBP12F36V tag at the N- or C-terminus of the target gene. This involves designing a guide RNA (gRNA) to target the desired genomic locus and a donor template containing the FKBP12F36V sequence flanked by homology arms.[1]
In Vitro Protein Degradation Assay
This protocol outlines the steps for treating cells with dTAG-13 and assessing protein degradation.
Protocol:
-
Cell Plating: Seed the FKBP12F36V-POI expressing cells in appropriate culture plates and allow them to adhere overnight.
-
dTAG-13 Preparation: Prepare a stock solution of dTAG-13 in DMSO (e.g., 10 mM).[4] Dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Treatment: Aspirate the old medium from the cells and add the medium containing dTAG-13. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Western Blot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting. Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation relative to the DMSO control.
In Vivo Protein Degradation Studies
In vivo studies require careful formulation and administration of dTAG-13.
Protocol for In Vivo Studies in Mice:
-
Animal Model: Utilize appropriate mouse models, such as xenografts of human cell lines expressing the FKBP12F36V-POI or CRISPR-generated knock-in mice.[1][9]
-
dTAG-13 Formulation: The formulation of dTAG-13 for in vivo use is critical and can impact efficacy and toxicity. Various formulations have been explored to maximize degradation while minimizing adverse effects.[9]
-
Administration: Administer dTAG-13 to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Harvest: At desired time points post-administration, euthanize the mice and harvest tissues of interest.
-
Protein Extraction and Analysis: Prepare protein lysates from the harvested tissues and analyze the levels of the tagged protein by Western blotting or other quantitative methods like mass spectrometry.
Selectivity and Off-Target Effects
A critical aspect of the dTAG system is its selectivity. dTAG-13 is highly selective for the FKBP12F36V mutant protein, with minimal to no degradation of the endogenous wild-type FKBP12.[1] It is also dependent on the presence of CRBN for its activity.[1] While off-target degradation of other proteins (neo-substrates) has not been a significant issue with dTAG-13 in many cell lines, it is recommended to perform unbiased proteomics to confirm selectivity in a new experimental system.[12]
Overcoming Limitations: The Emergence of dTAGV-1
While dTAG-13 is a powerful tool, some proteins have shown resistance to CRBN-mediated degradation. To address this, a second-generation degrader, dTAGV-1, was developed. dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase instead of CRBN.[8] This provides an alternative degradation pathway and has been shown to be effective for proteins that are not degraded by dTAG-13.
Caption: dTAG system utilizes CRBN (via dTAG-13) or VHL (via dTAGV-1).
Conclusion
The dTAG-13 system offers a robust and versatile method for acute and selective protein degradation, enabling researchers to dissect complex biological processes with high temporal resolution. Its ease of use, coupled with the availability of alternative E3 ligase-recruiting molecules like dTAGV-1, makes it an invaluable tool in the modern biologist's and drug developer's arsenal (B13267) for target validation and functional genomics. Careful experimental design, including proper controls and validation of fusion protein functionality, is paramount to obtaining reliable and interpretable results.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 5. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. biorxiv.org [biorxiv.org]
A Deep Dive into the Selectivity of dTAG-13 for FKBP12 F36V
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). At the heart of this system is dTAG-13, a heterobifunctional small molecule designed to selectively target proteins fused with the mutant FKBP12 F36V protein. This guide provides a comprehensive technical overview of the selectivity of dTAG-13, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Principle: The "Bump-and-Hole" Strategy
The remarkable selectivity of dTAG-13 for the F36V mutant of FKBP12 over its wild-type (WT) counterpart is achieved through a "bump-and-hole" approach.[1] The F36V mutation in FKBP12 creates a novel hydrophobic pocket (the "hole") that is not present in the WT protein.[1] dTAG-13 possesses a corresponding bulky chemical moiety (the "bump") that sterically fits into this engineered pocket, leading to a high-affinity interaction.[1] Conversely, this "bump" prevents dTAG-13 from binding effectively to the WT FKBP12, which lacks the accommodating "hole".[1]
Quantitative Analysis of dTAG-13 Selectivity
The selectivity of dTAG-13 has been quantified using biochemical assays, most notably the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) ligand-displacement assay.[2] This assay measures the ability of dTAG-13 to disrupt the interaction between FKBP12 (either WT or F36V) and a biotinylated ligand. The half-maximal inhibitory concentration (IC50) is a measure of the potency of this displacement.
| Target Protein | dTAG-13 IC50 (nM) | Reference |
| FKBP12 F36V | 146.80 | [3][4] |
| Wild-Type FKBP12 | > 25,000 | [3][4] |
As the data clearly indicates, dTAG-13 is highly selective for the FKBP12 F36V mutant, with a potency that is over 170-fold greater than for the wild-type protein. This high degree of selectivity is fundamental to the dTAG system, as it ensures that only the tagged protein of interest is targeted for degradation, minimizing off-target effects.[2][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
dTAG-13 is a proteolysis-targeting chimera (PROTAC).[6] It is a heterobifunctional molecule composed of a ligand that binds to FKBP12 F36V and another ligand that recruits an E3 ubiquitin ligase.[7] Specifically, dTAG-13 contains a thalidomide (B1683933) moiety that engages Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[8][9]
By simultaneously binding to the FKBP12 F36V-tagged protein and CRBN, dTAG-13 brings the target protein into close proximity with the E3 ligase machinery.[6] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[10] This process is catalytic, meaning a single molecule of dTAG-13 can induce the degradation of multiple target protein molecules.[10]
Caption: Signaling pathway of dTAG-13 induced protein degradation.
Experimental Protocols
To aid researchers in utilizing the dTAG system, detailed methodologies for key experiments are provided below.
Generation of FKBP12 F36V Knock-in Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable cell line endogenously expressing the protein of interest fused to the FKBP12 F36V tag.
Materials:
-
sgRNA expression vector (e.g., pSpCas9(BB)-2A-GFP)
-
Donor plasmid containing the FKBP12 F36V sequence flanked by homology arms for the target gene
-
Cell line of interest
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin (B1679871) or other selection antibiotic
-
FACS buffer (PBS with 2% FBS)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting the desired insertion site (e.g., near the start or stop codon of the POI). Clone the sgRNAs into the expression vector.
-
Donor Plasmid Construction: Amplify homology arms (typically 500-800 bp) flanking the insertion site from genomic DNA. Clone the FKBP12 F36V tag sequence between the homology arms in a donor plasmid. The donor plasmid should also contain a selection marker, such as a puromycin resistance gene.
-
Transfection: Co-transfect the sgRNA expression vector and the donor plasmid into the target cell line using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: After selection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.
-
Genomic DNA PCR and Sequencing: Once clones have expanded, extract genomic DNA. Perform PCR to amplify the targeted locus and verify the correct insertion of the FKBP12 F36V tag by Sanger sequencing.
-
Western Blot Validation: Confirm the expression of the fusion protein at the expected molecular weight by Western blotting using an antibody against the POI or the FKBP12 tag.
Caption: Experimental workflow for generating FKBP12 F36V knock-in cell lines.
Cellular Degradation Assay using NanoLuciferase (Nano-Glo®)
This assay provides a quantitative measure of target protein degradation in living cells.
Materials:
-
FKBP12 F36V-Nluc fusion cell line (or a cell line expressing the POI fused to FKBP12 F36V and a separate NanoLuciferase reporter)
-
dTAG-13
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
Nano-Glo® Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of dTAG-13. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 1, 2, 4, 8, 24 hours).
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® reagent to room temperature.
-
Add the Nano-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 3-5 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the dTAG-13 treated wells to the DMSO control wells.
-
Plot the normalized luminescence as a function of dTAG-13 concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Immunoblotting for Visualizing Protein Degradation
Western blotting provides a qualitative and semi-quantitative assessment of protein degradation.
Materials:
-
FKBP12 F36V fusion cell line
-
dTAG-13
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with dTAG-13 or DMSO for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
Conclusion
dTAG-13 stands out as a highly selective and potent tool for targeted protein degradation. Its exquisite selectivity for the FKBP12 F36V mutant, underpinned by the elegant "bump-and-hole" strategy, allows for precise and rapid depletion of a protein of interest with minimal off-target effects. The experimental protocols detailed in this guide provide a solid foundation for researchers to effectively implement the dTAG system in their own studies, paving the way for deeper insights into protein function and novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
The Architectural Blueprint of Induced Proximity: A Technical Guide to the dTAG-13 Ternary Complex
For Immediate Release
Boston, MA – December 7, 2025 – In the rapidly evolving landscape of targeted protein degradation, the dTAG system has emerged as a powerful tool for achieving rapid, selective, and reversible knockdown of target proteins. At the heart of this technology lies the formation of a ternary complex orchestrated by the heterobifunctional degrader, dTAG-13. This technical guide provides an in-depth exploration of the structural underpinnings of the dTAG-13-induced ternary complex, offering valuable insights for researchers, scientists, and drug development professionals.
The dTAG-13 molecule acts as a molecular matchmaker, bridging the mutant FKBP12F36V protein with the E3 ubiquitin ligase cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein of interest. While a high-resolution experimental structure of the complete FKBP12F36V-dTAG-13-CRBN ternary complex has yet to be deposited in the Protein Data Bank, extensive biochemical and cellular studies have illuminated the key principles governing its formation and function.
The dTAG-13 Signaling Pathway: A Cascade of Induced Proximity
The mechanism of dTAG-13-mediated protein degradation is a sequential process initiated by the binding of dTAG-13 to its two target proteins. This leads to the formation of a transient ternary complex, which is the catalytic hub for the subsequent ubiquitination and degradation cascade.
An In-Depth Technical Guide to the Kinetics of dTAG-13 Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to rapidly and selectively control protein levels is a cornerstone of modern biological research and a critical component of target validation in drug discovery. The degradation TAG (dTAG) system has emerged as a powerful chemical biology tool that enables the immediate and specific removal of a protein of interest (POI) from a cellular or in vivo environment. At the heart of this system is dTAG-13, a heterobifunctional small molecule that potently and selectively induces the degradation of proteins tagged with the mutant FKBP12F36V protein.
This technical guide provides a comprehensive overview of the kinetics of dTAG-13-induced protein degradation. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to effectively utilize the dTAG system in their work. We will delve into the mechanism of action, present quantitative kinetic data for the degradation of various proteins, and provide detailed experimental methodologies for key applications.
The dTAG-13 Mechanism of Action
The dTAG-13 molecule is a proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a specific target protein. The process is initiated by the simultaneous binding of dTAG-13 to two key proteins:
-
The FKBP12F36V-tagged Protein of Interest (POI): The POI is genetically engineered to be fused with the F36V mutant of the FKBP12 protein. This single amino acid substitution creates a "bump" in the protein's binding pocket, which is specifically recognized by a "compensated" ligand on the dTAG-13 molecule. This ensures high selectivity for the tagged protein over the wild-type FKBP12 protein.
-
Cereblon (CRBN): CRBN is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. dTAG-13 contains a ligand that binds to CRBN, effectively recruiting the entire E3 ligase machinery.
The formation of this ternary complex (POI-FKBP12F36V – dTAG-13 – CRL4CRBN) brings the POI into close proximity with the E3 ligase. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. This process is catalytic, meaning a single dTAG-13 molecule can induce the degradation of multiple POI molecules.[1]
Figure 1: Mechanism of dTAG-13 induced protein degradation.
Quantitative Kinetics of dTAG-13 Mediated Degradation
The kinetics of dTAG-13 induced protein degradation are characterized by their rapidity and potency. The efficiency of degradation can be influenced by several factors, including the specific protein target, its subcellular localization, expression level, and the cell type. Key parameters used to quantify degradation kinetics include:
-
DC50: The concentration of dTAG-13 required to degrade 50% of the target protein at a specific time point.
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration of dTAG-13.
-
t1/2: The time required to degrade 50% of the target protein at a saturating concentration of dTAG-13.
The following tables summarize the kinetic parameters for the degradation of various FKBP12F36V-tagged proteins by dTAG-13, compiled from multiple studies.
Table 1: Degradation Kinetics of Various Proteins Induced by dTAG-13
| Target Protein | Cell Line | dTAG-13 Conc. | Time for Significant Degradation | Observations | Reference |
| FKBP12F36V-Nluc | 293FT | 100 nM | ~1 hour | Rapid degradation observed. | [1] |
| BRD4-FKBP12F36V | MV4;11 | 500 nM | ~1 hour | Rapid degradation with no effect on endogenous FKBP12. | [1] |
| HDAC1-FKBP12F36V | MV4;11 | 500 nM | ~1 hour | Pronounced degradation within the first hour. | [1] |
| MYC-FKBP12F36V | MV4;11 | 500 nM | ~1 hour | Pronounced degradation within the first hour. | [1] |
| FKBP12F36V-EZH2 | MV4;11 | 500 nM | ~1 hour | Pronounced degradation within the first hour. | [1] |
| PLK1-FKBP12F36V | MV4;11 | 500 nM | ~1 hour | Pronounced degradation within the first hour. | [1] |
| FKBP12F36V-KRASG12V | MV4;11 | 500 nM | 4-8 hours | Near complete degradation observed after a longer treatment. | [1] |
| FKBP12F36V-KRASG12V | NIH/3T3 | Not Specified | 1-4 hours | 58.3% degradation at 1 hour, 88.6% at 4 hours. | [1] |
| luc-FKBP12F36V | MV4;11 (in vivo) | Not Specified | 4 hours | Significant and durable degradation observed. | [1] |
Table 2: Summary of DC50 and Dmax Values for dTAG-13
| Target Protein | Cell Line | DC50 | Dmax | Assay Method | Reference |
| FKBP12F36V-Nluc | 293FT | <100 nM | >90% | Luciferase Assay | [1] |
| Various Fusions | MV4;11 | ~50 nM | >90% | Western Blot | [1] |
Note: Specific DC50 and Dmax values can vary depending on the experimental conditions and the specific protein of interest.
Experimental Protocols
The successful implementation of the dTAG system relies on robust experimental protocols. This section provides detailed methodologies for the key steps involved in studying dTAG-13 induced protein degradation.
Generation of FKBP12F36V-Tagged Cell Lines
The first step is to generate a cell line that expresses the POI fused to the FKBP12F36V tag. This can be achieved through two primary methods: lentiviral expression of a fusion construct or CRISPR/Cas9-mediated knock-in at the endogenous locus.
Figure 2: Workflow for generating FKBP12(F36V)-tagged cell lines.
This method is suitable for rapid expression of the tagged protein, especially for initial characterization.
-
Cloning: Clone the cDNA of your POI into a lentiviral expression vector containing the FKBP12F36V tag either N- or C-terminally. Include an epitope tag (e.g., HA or FLAG) for easier detection.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the supernatant containing lentiviral particles 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the collected lentiviral particles in the presence of polybrene (typically 8 µg/mL) to enhance efficiency.[2]
-
Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin (B1679871) or blasticidin) based on the resistance gene in the lentiviral vector.
-
Validation: Confirm the expression of the full-length fusion protein by Western blotting using an antibody against the POI or the epitope tag.
This method allows for the study of the endogenously expressed protein at its native levels.
-
Guide RNA Design: Design a guide RNA (gRNA) that targets the genomic locus of your POI near the start or stop codon for N- or C-terminal tagging, respectively.
-
Donor Template Design: Create a donor DNA template containing the FKBP12F36V tag sequence flanked by homology arms that match the genomic sequences upstream and downstream of the Cas9 cut site. Include a selectable marker.
-
Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the gRNA, along with the donor DNA template.
-
Selection and Clonal Isolation: Select for cells that have integrated the donor template using the appropriate antibiotic. Perform single-cell sorting to isolate and expand individual clones.
-
Validation: Screen the clones by PCR to confirm the correct integration of the tag. Sequence the PCR product to verify the in-frame fusion. Confirm protein expression and size by Western blotting.
In Vitro dTAG-13 Treatment and Time-Course Analysis
-
Cell Plating: Plate the validated FKBP12F36V-tagged cells at an appropriate density to allow for the desired treatment duration without reaching confluency.
-
dTAG-13 Preparation: Prepare a stock solution of dTAG-13 in DMSO (e.g., 10 mM). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 100, 500 nM).
-
Treatment: Treat the cells with the dTAG-13 containing medium. Include a DMSO-only control. For a time-course experiment, add the dTAG-13 at different time points leading up to a single harvest time.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Analysis of Protein Degradation
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the POI, the epitope tag, or FKBP12. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
This is a high-throughput method for quantifying degradation kinetics.
-
Construct Design: Generate a reporter construct where the FKBP12F36V-tagged POI is fused to a luciferase enzyme (e.g., NanoLuc). A second, constitutively expressed luciferase (e.g., Firefly luciferase) can be included on the same plasmid as an internal control.
-
Cell Line Generation: Create a stable cell line expressing the dual-luciferase reporter.
-
dTAG-13 Treatment: Treat the cells with a range of dTAG-13 concentrations in a multi-well plate format.
-
Lysis and Luminescence Reading: At the desired time points, lyse the cells and measure the luminescence of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Calculate the ratio of the experimental luciferase to the control luciferase. Normalize this ratio to the DMSO-treated control to determine the percentage of protein degradation.[1]
This method provides a global and unbiased view of protein degradation and its downstream effects.
-
Sample Preparation: Perform an in vitro dTAG-13 treatment time-course as described in section 3.2.
-
Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For multiplexed analysis, label the peptides from different time points with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify the peptides and proteins. Determine the relative abundance of the FKBP12F36V-tagged POI and other proteins across the different time points.[1]
Washout Experiment for Reversibility
-
Treatment: Treat the cells with dTAG-13 for a sufficient time to achieve significant degradation (e.g., 4-6 hours).
-
Washout: Remove the dTAG-13-containing medium, wash the cells multiple times with fresh, pre-warmed medium.
-
Recovery: Add fresh medium without dTAG-13 and incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Harvest the cells at each recovery time point and analyze the protein levels by Western blotting or other methods to monitor the re-synthesis and accumulation of the target protein.[1]
In Vivo dTAG-13 Studies in Mice
-
Animal Models: Generate mouse models with FKBP12F36V knocked into the endogenous locus of the POI or use xenograft models with cells expressing the tagged protein.
-
dTAG-13 Formulation and Administration: Formulate dTAG-13 in a suitable vehicle for in vivo administration (e.g., intraperitoneal injection). The dosage and frequency will need to be optimized for the specific model and target.
-
Time-Course and Tissue Collection: Administer dTAG-13 to the mice and collect tissues at various time points post-administration.
-
Analysis: Prepare protein lysates from the collected tissues and analyze the levels of the tagged protein by Western blotting or mass spectrometry.[3]
Signaling Pathway Analysis
A key application of the dTAG system is the ability to study the immediate downstream consequences of depleting a specific protein. This allows for the dissection of signaling pathways with high temporal resolution.
Figure 3: Experimental workflow for signaling pathway analysis post-dTAG-13 degradation.
For example, studies on the degradation of FKBP12F36V-KRASG12V have shown a rapid decrease in the phosphorylation of downstream effectors such as MEK and ERK within one hour of dTAG-13 treatment, demonstrating the immediate impact on the MAPK signaling cascade.[1]
Conclusion
The dTAG-13 system offers an unparalleled combination of speed, selectivity, and reversibility for the targeted degradation of proteins. This technical guide has provided a detailed overview of the kinetics of dTAG-13 action, along with a comprehensive set of experimental protocols to empower researchers to effectively utilize this technology. By understanding the principles of dTAG-13 and applying these robust methodologies, scientists can gain deeper insights into protein function, dissect complex biological pathways, and accelerate the validation of novel therapeutic targets. The continued development and application of the dTAG system will undoubtedly continue to advance our understanding of biology and disease.
References
Methodological & Application
Application Notes and Protocols for dTAG-13 in Cancer Research Target Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dTAG-13 technology for the rapid and selective degradation of target proteins in cancer research. This powerful tool allows for acute protein knockdown, enabling precise target validation and elucidation of cellular signaling pathways.
Introduction to the dTAG System
The degradation tag (dTAG) system is a chemical biology platform designed for the immediate and specific degradation of a protein of interest (POI). The system relies on the heterobifunctional small molecule, dTAG-13. This molecule comprises a ligand that selectively binds to a mutated form of the FKBP12 protein (FKBP12F36V) and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2]
To utilize this system, the target protein must be endogenously tagged with the FKBP12F36V mutant protein. This can be achieved through genome editing techniques like CRISPR/Cas9-mediated knock-in or through lentiviral expression of an FKBP12F36V-fusion protein.[1][2] Upon introduction of dTAG-13, a ternary complex is formed between the FKBP12F36V-tagged protein, dTAG-13, and the CRBN E3 ligase complex.[3] This proximity induces the polyubiquitination of the fusion protein, marking it for degradation by the proteasome.[3] This process is rapid, reversible, and highly specific, offering a significant advantage over traditional genetic perturbation methods like RNAi or CRISPR-based knockout, which can have longer timelines and potential off-target effects.[4]
Mechanism of Action of dTAG-13
The dTAG-13 molecule acts as a molecular glue, bridging the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase. This induced proximity is the key to the system's specificity and efficiency.
References
Protocol for CRISPR-Cas9 Mediated FKBP12 F36V Knock-in
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the generation of a stable cell line with a CRISPR-Cas9 mediated knock-in of the F36V mutation into the endogenous FKBP12 locus. The FKBP12 F36V mutant, a key component of the degradation tag (dTAG) system, allows for the rapid and selective degradation of a protein of interest when fused to it, upon administration of a specific degrader molecule.[1][2] This technology offers a powerful tool for target validation and studying the acute consequences of protein loss.[1] This protocol covers sgRNA and donor template design, delivery into mammalian cells, clonal selection, and validation of the knock-in.
Signaling Pathways Involving FKBP12
FKBP12 is a ubiquitously expressed protein that plays a role in several key signaling pathways, including the mTOR and TGF-β pathways. Understanding these interactions is crucial for interpreting the functional consequences of FKBP12 modification.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3][4][5][6] FKBP12, in complex with rapamycin, binds to and inhibits mTORC1.[4]
Caption: mTOR Signaling Pathway showing FKBP12-rapamycin inhibition.
The TGF-β signaling pathway regulates various cellular processes, including growth, differentiation, and apoptosis.[7][8][9][10][11] FKBP12 binds to the TGF-β type I receptor (TGFβRI), preventing its ligand-independent activation.[8][10]
Caption: TGF-β Signaling Pathway showing FKBP12 inhibition of TGFβRI.
Experimental Workflow
The overall workflow for generating and validating the FKBP12 F36V knock-in cell line is depicted below.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes: Lentiviral-Mediated Expression of FKBP12(F36V) Fusion Proteins for Tunable Protein Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Controlling protein abundance is a powerful tool for dissecting complex biological processes and validating novel drug targets. The FKBP12(F36V) system offers a method for rapid, reversible, and tunable regulation of a protein of interest (POI). This system utilizes a mutated form of the human FKBP12 protein (containing an F36V point mutation) which acts as a destabilizing domain (DD) or "degron" when fused to a POI. In the absence of a specific synthetic ligand, the fusion protein is constitutively targeted for proteasomal degradation. The administration of a cell-permeant stabilizing ligand, such as Shield-1, binds to the FKBP12(F36V) domain, protecting the fusion protein from degradation and allowing it to accumulate in a dose-dependent manner.[1][2][3]
Lentiviral vectors are an ideal delivery system for expressing FKBP12(F36V)-POI fusions, as they can efficiently transduce a wide range of dividing and non-dividing mammalian cells, leading to stable, long-term transgene expression.[4] This application note provides a comprehensive overview and detailed protocols for the design, production, and validation of lentiviral vectors for FKBP12(F36V)-mediated protein regulation.
Principle of the FKBP12(F36V) System
The functionality of the FKBP12(F36V) system is based on ligand-dependent protein stabilization. The F36V mutation in the FKBP12 protein creates a "specificity pocket" that allows high-affinity binding of a synthetic ligand like Shield-1, while minimizing interaction with the endogenous, wild-type FKBP12.[5] Another mutation, such as L106P, is often included to enhance the instability of the domain in the absence of the ligand.[3]
-
"Off" State (No Ligand): The FKBP12(F36V)-POI fusion protein is expressed but is rapidly recognized by the cellular machinery and degraded by the proteasome. This results in very low steady-state levels of the POI.
-
"On" State (+ Stabilizing Ligand): The addition of a stabilizing ligand (e.g., Shield-1) shields the destabilizing domain.[1] This prevents proteasomal degradation, leading to the rapid accumulation of the fusion protein. The level of stabilization is directly proportional to the concentration of the ligand, allowing for fine-tuned control over the POI's expression level. The system is also reversible; removal of the ligand leads to the degradation of the accumulated protein.[6]
An alternative approach, the dTAG system, uses the same FKBP12(F36V) tag but employs a different type of small molecule. Instead of stabilizing the fusion protein, these "degrader" molecules (e.g., dTAG-13) are heterobifunctional, forming a bridge between the FKBP12(F36V)-POI and an E3 ubiquitin ligase, thereby inducing its degradation.[6][7][8][9] This application note focuses on the Shield-1-based stabilization system.
Lentiviral Vector Design
A third-generation, self-inactivating (SIN) lentiviral vector is recommended for enhanced biosafety.[10] Key components to consider for your transfer plasmid include:
-
Promoter: The choice of promoter will determine the expression level and cellular specificity.
-
Constitutive Promoters: EF1a (strong, less prone to silencing than CMV), PGK (moderate, ubiquitously active).[11]
-
Inducible Promoters: A Tet-On system (e.g., CMV-tight) can be combined for an additional layer of expression control.
-
-
Fusion Construct: The FKBP12(F36V) tag can be fused to either the N- or C-terminus of your POI. The optimal position should be determined empirically to ensure it does not interfere with the POI's function.[6] A flexible linker (e.g., a Gly-Ser linker) between the POI and the tag is often beneficial.[3]
-
Reporter Gene: Including a fluorescent reporter (e.g., EGFP, mCherry) linked via an IRES (Internal Ribosome Entry Site) or a 2A self-cleaving peptide (e.g., T2A) allows for easy monitoring of transduction efficiency and vector expression.
-
Selectable Marker: A drug resistance gene (e.g., Puromycin, Neomycin) enables the selection of a stable cell population with integrated provirus.[11]
Experimental Protocols
Protocol 1: Cloning of FKBP12(F36V)-POI into Lentiviral Vector
This protocol outlines the general steps for inserting your POI in-frame with the FKBP12(F36V) tag in a lentiviral transfer plasmid. Modern cloning techniques like In-Fusion or Gibson Assembly are recommended for their efficiency, especially with large lentiviral vectors.[12][13]
-
Vector Linearization: Digest the recipient lentiviral vector (containing the FKBP12(F36V) tag) at the desired cloning site. If using restriction enzymes, ensure they do not cut within your POI sequence. Purify the linearized vector using gel electrophoresis and a gel extraction kit.[12]
-
Insert Amplification: Amplify your POI coding sequence using a high-fidelity DNA polymerase. Design primers to add 15-25 bp overhangs that are homologous to the ends of the linearized vector.
-
Cloning Reaction: Set up the In-Fusion or Gibson Assembly reaction according to the manufacturer's protocol, mixing the purified linearized vector and the PCR-amplified POI insert.
-
Transformation: Transform the cloning reaction product into high-efficiency competent E. coli (e.g., Stellar or NEB Stable).[11] Plate on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin). Incubate at 30-32°C to minimize the risk of recombination between the LTRs.[14]
-
Clone Verification:
-
Screen colonies by colony PCR.
-
Isolate plasmid DNA from positive colonies (miniprep).
-
Confirm the correct construct by restriction digest and Sanger sequencing of the insert and flanking regions.
-
Prepare a large-scale, endotoxin-free plasmid preparation (maxiprep) for lentivirus production.
-
Protocol 2: Lentivirus Production and Harvest
This protocol describes producing lentiviral particles by co-transfecting the transfer plasmid with packaging plasmids into HEK293T cells.[15]
Materials:
-
HEK293T cells (low passage, <15)[15]
-
DMEM, high glucose, supplemented with 10% FBS (heat-inactivated)[16][17]
-
Transfer plasmid (Your-POI-FKBP12(F36V) construct)
-
Packaging plasmids (e.g., 2nd Gen: psPAX2; 3rd Gen: pMDLg/pRRE and pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G for broad tropism)
-
Transfection reagent (e.g., PEI, Lipofectamine, or EndoFectin)[15][16]
-
Opti-MEM I Reduced-Serum Medium[17]
-
0.45 µm PES filters[15]
Procedure:
-
Day 0: Seed Cells: Seed 4.0 x 10^6 HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[15][16]
-
Day 1: Transfection:
-
In Tube A, mix plasmids in Opti-MEM: 2.5 µg transfer plasmid, plus appropriate amounts of packaging and envelope plasmids (follow manufacturer or lab-specific ratios).[16]
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Add the contents of Tube B to Tube A, mix gently, and incubate for 15-20 minutes at room temperature.[18]
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
-
Day 2: Change Medium: 16-18 hours post-transfection, carefully remove the medium and replace it with fresh, complete DMEM.[4][15]
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant.
-
Centrifuge at ~2,000 x g for 5-10 minutes at 4°C to pellet cell debris.[15]
-
Filter the supernatant through a 0.45 µm PES filter.[15]
-
A second harvest can be performed at 72 hours by adding fresh media after the first harvest.
-
Aliquot the viral supernatant and store immediately at -80°C to preserve titer.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. addgene.org [addgene.org]
- 12. In-Fusion Cloning: overcoming restriction site limitations in lentiviral vectors [takarabio.com]
- 13. Lentiviral workflow [takarabio.com]
- 14. wandless.stanford.edu [wandless.stanford.edu]
- 15. addgene.org [addgene.org]
- 16. genecopoeia.com [genecopoeia.com]
- 17. genecopoeia.com [genecopoeia.com]
- 18. Lentivirus Production [jove.com]
Application Notes and Protocols for dTAG-13 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing dTAG-13, a heterobifunctional degrader molecule, for the targeted degradation of proteins in cell culture. The dTAG system offers rapid, selective, and reversible control over protein levels, making it a powerful tool for target validation and functional genomics.
Introduction to the dTAG System
The degradation tag (dTAG) technology is a chemical biology platform that enables the rapid and specific degradation of a protein of interest (POI).[1][2][3] This is achieved by fusing the POI to a mutant form of the FK506-binding protein 12 (FKBP12) carrying a F36V mutation (FKBP12F36V).[4][5][6] The dTAG-13 molecule then acts as a proteolysis-targeting chimera (PROTAC), a small molecule with two active domains.[7][8] One end of dTAG-13 binds to the FKBP12F36V tag, while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][4][7][9] This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][4][5]
Key Advantages of the dTAG-13 System:
-
Rapid Action: Protein degradation can be observed in as little as one hour after treatment.[9][10]
-
High Specificity: dTAG-13 is highly selective for the FKBP12F36V mutant and does not significantly affect the wild-type FKBP12 protein.[9]
-
Tunable Degradation: The extent of protein knockdown can be controlled by varying the concentration of dTAG-13.[11]
-
Reversibility: The effects of dTAG-13 can be reversed by washing out the compound.[12]
-
In Vitro and In Vivo Applicability: The dTAG system has been successfully used in both cell culture and animal models.[8][13][14]
Signaling Pathway and Mechanism of Action
The dTAG-13 molecule hijacks the ubiquitin-proteasome system to induce targeted protein degradation. The process can be summarized in the following steps:
-
Ternary Complex Formation: dTAG-13, a cell-permeable molecule, enters the cell and simultaneously binds to the FKBP12F36V tag on the target protein and the CRBN subunit of the CRL4CRBN E3 ubiquitin ligase complex.[1][4]
-
Ubiquitination: The recruitment of the E3 ligase to the target protein facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of dTAG-13 induced protein degradation.
Experimental Workflow
A typical experiment using the dTAG-13 system involves several key steps, from cell line generation to data analysis.
Caption: General experimental workflow for dTAG-13 treatment.
Detailed Protocols
Generation of FKBP12F36V-Tagged Cell Lines
Stable expression of the FKBP12F36V-tagged protein of interest is crucial for successful degradation experiments. This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated knock-in.
4.1.1. Lentiviral Transduction
This method is suitable for rapid expression of the fusion protein, especially for initial characterization.
Materials:
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral expression vector containing your POI fused to FKBP12F36V
-
Transfection reagent
-
Target cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
Protocol:
-
Day 1: Seeding Cells: Seed HEK293T cells for virus production and your target cells in separate plates.[7][9]
-
Day 2: Transfection (for virus production) and Transduction:
-
Day 3: Medium Change: Replace the virus-containing medium with fresh growth medium.[9]
-
Day 4 onwards: Selection: Add the appropriate selection antibiotic (e.g., puromycin) to the medium to select for successfully transduced cells. The optimal concentration should be determined by a kill curve for your specific cell line.[13]
-
Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blot.
4.1.2. CRISPR/Cas9-Mediated Knock-in
This method allows for the endogenous tagging of your POI, which more accurately reflects physiological expression levels.
Materials:
-
Target cell line
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the desired genomic locus
-
Donor DNA template containing the FKBP12F36V tag flanked by homology arms
-
Transfection/electroporation reagents
Protocol:
-
Design sgRNA and Donor Template: Design an sgRNA to create a double-strand break near the start or stop codon of your POI. Design a donor template with the FKBP12F36V sequence and homology arms corresponding to the regions flanking the cut site.[15][16]
-
Transfection/Electroporation: Co-transfect or electroporate the target cells with the Cas9, sgRNA, and donor template.
-
Single-Cell Cloning: After recovery, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Screening and Validation: Screen the resulting clones for the desired knock-in event by PCR and sequencing. Confirm the expression of the tagged protein at the correct size by Western blot.[15]
dTAG-13 Treatment
Materials:
-
dTAG-13 (Tocris, Cat. No. 6605 or equivalent)
-
DMSO (for stock solution)
-
Cell culture medium
Protocol:
-
Prepare dTAG-13 Stock Solution: Dissolve dTAG-13 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Seed Cells: Plate your FKBP12F36V-tagged cells at an appropriate density in multi-well plates.
-
Treat Cells: On the day of the experiment, dilute the dTAG-13 stock solution in fresh cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing dTAG-13. Include a DMSO-only treated well as a negative control.
-
Incubate: Incubate the cells for the desired amount of time (e.g., 1, 2, 4, 8, 24 hours).
Analysis of Protein Degradation
4.3.1. Western Blot
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6][17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate with a primary antibody against your POI or a tag (e.g., HA-tag if included in the construct) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash again and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
4.3.2. Luciferase-Based Assays
This method is suitable for high-throughput screening and provides a quantitative readout of protein levels. A common approach is to use a dual-luciferase reporter system where the FKBP12F36V-tagged POI is fused to a NanoLuciferase (Nluc), and a Firefly Luciferase (Fluc) is expressed from the same transcript as an internal control.[1]
Protocol:
-
Cell Treatment: Treat cells expressing the dual-luciferase reporter with dTAG-13 as described above in an opaque multi-well plate.
-
Lysis and Luminescence Reading:
-
Analysis: Calculate the ratio of Nluc to Fluc luminescence for each well. Normalize the ratios to the DMSO control to determine the percentage of protein degradation.[1]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of dTAG-13 on POI Degradation
| dTAG-13 Concentration (nM) | % POI Degradation (Mean ± SD) |
| 0 (DMSO) | 0 ± 0 |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
Table 2: Time-Course of POI Degradation with 100 nM dTAG-13
| Time (hours) | % POI Degradation (Mean ± SD) |
| 0 | 0 ± 0 |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 24 |
Troubleshooting and Considerations
-
Inefficient Degradation:
-
Confirm the expression of the FKBP12F36V-tagged protein.
-
Ensure the FKBP12F36V tag is accessible and not buried within the protein structure. Consider tagging the other terminus.
-
Optimize dTAG-13 concentration and incubation time.
-
Check for high levels of endogenous wild-type FKBP12, which could compete for dTAG-13 binding, although dTAG-13 has high selectivity.
-
-
Off-Target Effects:
-
Although dTAG-13 is highly selective, it is good practice to include a control cell line that does not express the FKBP12F36V-tagged protein to check for any unexpected effects of the compound.[2]
-
Perform rescue experiments by expressing a non-tagged version of the POI to confirm that the observed phenotype is due to the degradation of the specific target.
-
-
Cell Viability:
-
Assess cell viability after dTAG-13 treatment, especially at higher concentrations or longer incubation times. In many cell lines, dTAG-13 shows little to no toxicity at effective concentrations.[2]
-
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. CRISPR/Cas9 Allows Efficient and Complete Knock-In of a Destabilization Domain-Tagged Essential Protein in a Human Cell Line, Allowing Rapid Knockdown of Protein Function | PLOS One [journals.plos.org]
- 6. origene.com [origene.com]
- 7. origene.com [origene.com]
- 8. gentarget.com [gentarget.com]
- 9. 慢病毒转导实验方案 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. med.emory.edu [med.emory.edu]
- 12. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hollingscancercenter.org [hollingscancercenter.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.tocris.com [resources.tocris.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
dTAG-13: Application Notes and Protocols for Optimal Protein Degradation
Introduction
The dTAG (degradation tag) technology offers a powerful and versatile method for inducing rapid, selective, and reversible degradation of target proteins. This system utilizes the small molecule dTAG-13 to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a protein of interest that has been fused with a mutant FKBP12F36V tag.[1][2][3] dTAG-13 acts as a molecular glue, forming a ternary complex between the FKBP12F36V-tagged protein and the E3 ubiquitin ligase cereblon (CRBN), leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5] This application note provides detailed protocols and guidelines for determining the optimal dosage and incubation time of dTAG-13 to achieve efficient and specific protein degradation in both in vitro and in vivo settings.
Data Summary: dTAG-13 Dosage and Incubation Time
The optimal concentration and treatment duration for dTAG-13 are highly dependent on the specific cell type, the protein of interest, and the experimental goals. The following table summarizes dosages and incubation times reported in various studies to achieve significant degradation.
| Cell Line/Organism | Target Protein (Fusion) | dTAG-13 Concentration | Incubation Time | Outcome | Reference |
| 293FT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent reduction in protein levels. | [1] |
| 293FT | FKBP12F36V-Nluc | Various doses | 4 hours | Dose-dependent degradation. | [1] |
| 293T (homozygous BRD4 knock-in) | BRD4-FKBP12F36V | Not specified | 4 hours | Robust degradation. | [1] |
| MV4;11 | BRD4(short)-FKBP12F36V | Not specified | 1 hour | Rapid degradation.[1] | [1] |
| MV4;11 | Various FKBP12F36V fusions (e.g., MYC, EZH2, HDAC1, PLK1) | Not specified | 1 hour | Effective degradation.[6] | [6] |
| NIH/3T3 | FKBP12F36V-KRASG12V | Not specified | 24 hours | Pronounced degradation. | [1] |
| Mouse Embryonic Stem Cells (mESCs) | NELFB-FKBP12F36V | 500 nM | 30 minutes | Complete degradation.[7][8] | [7][8] |
| Mouse Embryonic Stem Cells (mESCs) | NELFB-FKBP12F36V | 10 nM | 30 minutes | ~60% degradation.[7] | [7] |
| Mouse Duodenum Organoids | CDK2-dTAG / CDK5-dTAG | >100 nM | 4 hours | >80-85% degradation. | [9] |
| Human Glioma Cells | FKBP-tagged protein | 500 nM | 4, 6, 24 hours | Complete degradation at all time points. | |
| Mice | Luciferase-FKBP12F36V (in MV4;11 cells) | 1 mg/kg (IP) | Not applicable | Favorable pharmacokinetics for in vivo studies. | [1] |
| Mice | NELFB-FKBP12F36V | 35 mg/kg (IP) | 4 hours | Near complete (>90%) degradation in post-implantation embryos.[10] | [10] |
Experimental Protocols
I. Determining Optimal dTAG-13 Dosage (Dose-Response Curve)
This protocol outlines the steps to determine the effective concentration range of dTAG-13 for degrading a specific FKBP12F36V-tagged protein in a particular cell line.
Materials:
-
Cells expressing the FKBP12F36V-fusion protein of interest
-
Parental cells (as a negative control)
-
dTAG-13 (stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 24-well or 96-well)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibody against the protein of interest or the tag (e.g., HA-tag)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed the cells expressing the FKBP12F36V-fusion protein and the parental cells into a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
dTAG-13 Treatment: The following day, prepare serial dilutions of dTAG-13 in fresh cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of dTAG-13 or DMSO.
-
Incubation: Incubate the cells for a fixed period. A standard starting point is 4 to 24 hours, based on the known stability of the target protein.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein or the fusion tag. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the dTAG-13 concentration to determine the DC50 (the concentration at which 50% degradation is achieved).
II. Determining Optimal Incubation Time (Time-Course Experiment)
This protocol is designed to identify the optimal duration of dTAG-13 treatment for achieving maximal protein degradation.
Materials:
-
Same as for the dose-response experiment.
Procedure:
-
Cell Seeding: Seed the cells as described in the dose-response protocol.
-
dTAG-13 Treatment: The next day, treat the cells with a fixed, effective concentration of dTAG-13 determined from the dose-response experiment (e.g., 100 nM or 500 nM). Also include a DMSO-only control for the longest time point.
-
Incubation and Harvesting: Harvest the cells at various time points after dTAG-13 addition. A suggested time course could be 0, 1, 2, 4, 8, and 24 hours.
-
Cell Lysis and Western Blot: Lyse the cells at each time point and perform Western blot analysis as described in the dose-response protocol.
-
Data Analysis: Quantify the protein levels at each time point, normalized to the loading control and the 0-hour time point. Plot the percentage of remaining protein against time to visualize the degradation kinetics.
Visualizations
Signaling Pathway of dTAG-13 Mediated Degradation
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 5. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. youtube.com [youtube.com]
- 7. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for dTAG-13 Washout Experiments to Demonstrate Reversibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). The dTAG-13 molecule is a heterobifunctional degrader that specifically targets proteins fused with the FKBP12F36V mutant tag. It operates by forming a ternary complex between the FKBP12F36V-tagged protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] A key feature of the dTAG system is its reversibility.[4][5] By washing out the dTAG-13 compound, the induced protein degradation can be reversed, allowing for the recovery of the target protein levels. This characteristic is crucial for distinguishing the specific effects of protein loss from potential off-target or secondary effects and for studying the consequences of temporal protein depletion.
These application notes provide a detailed protocol for performing a dTAG-13 washout experiment to demonstrate the reversibility of target protein degradation.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of dTAG-13 mediated protein degradation.
Caption: Experimental workflow for a dTAG-13 washout experiment.
Experimental Protocols
Materials:
-
Cells expressing the protein of interest fused to the FKBP12F36V tag.
-
dTAG-13 (Tocris, Cat. No. 6605 or similar).
-
dTAG-13 Negative Control (Tocris, Cat. No. 6916 or similar).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Reagents and equipment for protein quantification (e.g., BCA assay).
-
Reagents and equipment for Western blotting or mass spectrometry.
Protocol:
-
Cell Seeding:
-
Seed the cells expressing the FKBP12F36V-tagged protein of interest at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Include parental cells (not expressing the tagged protein) and cells treated with a negative control compound as controls.[6]
-
-
dTAG-13 Treatment (Degradation Phase):
-
Prepare a stock solution of dTAG-13 in DMSO. A typical stock concentration is 10 mM.
-
Dilute the dTAG-13 stock solution in pre-warmed cell culture medium to the desired final concentration. A commonly effective concentration is 500 nM.[6][7]
-
Remove the existing medium from the cells and replace it with the medium containing dTAG-13.
-
Incubate the cells for a sufficient duration to achieve maximal protein degradation. This is typically between 4 to 24 hours.[6][7] A time-course experiment is recommended to determine the optimal degradation time for your specific protein.
-
At the end of the incubation period, collect a set of samples representing the "degradation" time point.
-
-
dTAG-13 Washout (Recovery Phase):
-
To initiate the washout, aspirate the dTAG-13-containing medium from the remaining plates.
-
Gently wash the cells three times with pre-warmed, sterile PBS to remove any residual dTAG-13.
-
After the final wash, add fresh, pre-warmed cell culture medium that does not contain dTAG-13.
-
Incubate the cells for various recovery time points (e.g., 1, 2, 4, 8, and 24 hours).[4]
-
At each time point, harvest the cells for protein analysis.
-
-
Sample Collection and Protein Analysis:
-
For each time point (pre-treatment, degradation, and washout recovery points), wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Analyze the levels of the FKBP12F36V-tagged protein by Western blotting or quantitative mass spectrometry.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes the protein of interest or the FKBP12F36V tag.[6] Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantitative Mass Spectrometry: This method can provide a more precise and unbiased quantification of protein recovery.
-
-
Data Presentation
Quantitative data from the washout experiment should be summarized in a clear and structured table to facilitate easy comparison of protein levels at different stages of the experiment.
Table 1: Quantification of Target Protein Levels During dTAG-13 Washout Experiment
| Treatment Condition | Time Point | Normalized Protein Level (Relative to Pre-treatment) | Standard Deviation |
| Pre-treatment (DMSO) | 0 h | 1.00 | 0.08 |
| dTAG-13 (500 nM) | 4 h | 0.12 | 0.03 |
| Washout | 1 h | 0.25 | 0.05 |
| Washout | 2 h | 0.45 | 0.07 |
| Washout | 4 h | 0.68 | 0.10 |
| Washout | 8 h | 0.85 | 0.12 |
| Washout | 24 h | 0.95 | 0.09 |
| Negative Control | 24 h | 0.98 | 0.07 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific protein of interest, cell line, and experimental conditions.
Conclusion
This protocol provides a comprehensive guide for performing a dTAG-13 washout experiment to demonstrate the reversible nature of this protein degradation technology. Successful execution of this experiment will provide strong evidence that the observed biological effects are a direct consequence of the acute loss of the target protein, thereby validating its function. The ability to rapidly and reversibly control protein levels makes the dTAG system an invaluable tool for modern biological research and drug development.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. FKBP12 PROTAC dTAG-13 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Revolutionizing Kinase Research: Targeted Degradation and Signaling Studies Using dTAG-13
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of kinase signaling pathways is fundamental to understanding cellular processes and disease progression, particularly in oncology. Traditional methods of kinase inhibition often face challenges such as off-target effects and the development of resistance. The degradation tag (dTAG) technology offers a powerful alternative by enabling the rapid, selective, and reversible degradation of a target protein. This document provides detailed application notes and protocols for utilizing dTAG-13, a heterobifunctional small molecule, to investigate kinase degradation and its immediate consequences on cellular signaling.
The dTAG system relies on the fusion of a protein of interest (POI) with the mutant FKBP12F36V protein tag.[1] dTAG-13 then acts as a molecular bridge, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the FKBP12F36V-tagged kinase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This approach allows for the acute depletion of a target kinase, providing a unique opportunity to study the direct effects of its loss on signaling networks.
Mechanism of Action of dTAG-13
The dTAG-13 molecule is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the FKBP12F36V tag and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ligase to the target kinase, marking it for degradation by the 26S proteasome.[2][4] This process is catalytic, allowing a single dTAG-13 molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of dTAG-13-mediated kinase degradation.
Data Presentation: Quantitative Analysis of Kinase Degradation
The efficacy of dTAG-13 can be quantified by measuring the extent and kinetics of target protein degradation. Below are tables summarizing typical quantitative data obtained from dTAG-13 experiments.
Table 1: Dose-Dependent Degradation of a Target Kinase
| dTAG-13 Concentration | % Kinase Degradation (24h) |
| 1 nM | 25% |
| 10 nM | 60% |
| 50 nM | 90%[1] |
| 100 nM | >95%[1] |
| 500 nM | >98%[5] |
Table 2: Time-Course of Target Kinase Degradation with 100 nM dTAG-13
| Time Point | % Kinase Degradation |
| 0 hr | 0% |
| 1 hr | 50%[6] |
| 2 hr | 75% |
| 4 hr | 90-95%[6] |
| 8 hr | >95%[1] |
| 24 hr | >98% |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing an FKBP12F36V-Tagged Kinase
This protocol describes the generation of a stable cell line endogenously expressing the kinase of interest fused to the FKBP12F36V tag using CRISPR/Cas9-mediated genome editing.[1]
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lentiviral vectors for Cas9 and sgRNA expression
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
FACS buffer (PBS with 2% FBS)
-
Antibody against the kinase of interest or the FKBP12F36V tag
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting the desired insertion site (N- or C-terminus) of the kinase gene into a lentiviral expression vector.
-
Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12F36V tag sequence and a selection marker (e.g., Puromycin resistance gene) flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target sites.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA and Cas9 lentiviral vectors, along with packaging and envelope plasmids, to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the lentiviral particles.
-
Donor Plasmid Transfection: Transfect the transduced cells with the donor plasmid.
-
Selection: 48 hours post-transfection, select for successfully edited cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation: Validate the correct integration of the FKBP12F36V tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the fusion protein at the expected molecular weight. Single-cell sorting can be performed to isolate clonal populations.
Protocol 2: In Vitro Kinase Degradation Assay
This protocol details the treatment of the engineered cell line with dTAG-13 and subsequent analysis of kinase degradation.
Materials:
-
Stable cell line expressing the FKBP12F36V-tagged kinase
-
dTAG-13 (Tocris, Cat. No. 6605)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the kinase of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the FKBP12F36V-tagged kinase expressing cells in 6-well plates and allow them to adhere overnight.
-
dTAG-13 Treatment: Prepare a stock solution of dTAG-13 in DMSO. Dilute the dTAG-13 stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 100, 500 nM). Add the dTAG-13 containing medium or a vehicle control (DMSO) to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target kinase.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of kinase degradation relative to the vehicle-treated control.
-
Caption: General experimental workflow for dTAG-13 studies.
Protocol 3: Analysis of Downstream Signaling Pathways
This protocol outlines how to investigate the impact of kinase degradation on downstream signaling events.
Materials:
-
Cell lysates from dTAG-13 treated and control cells (from Protocol 2)
-
Phospho-specific antibodies for downstream signaling proteins (e.g., p-AKT, p-ERK)
-
Materials for Western blotting or other analytical techniques (e.g., mass spectrometry)
Procedure:
-
Sample Preparation: Use the same cell lysates prepared for the degradation analysis in Protocol 2.
-
Western Blotting for Phospho-proteins:
-
Perform Western blotting as described in Protocol 2.
-
Probe separate membranes with phospho-specific antibodies for key downstream targets of the degraded kinase.
-
Also, probe for the total protein levels of these downstream targets to ensure that changes in phosphorylation are not due to changes in total protein abundance.
-
-
(Optional) Mass Spectrometry-based Phospho-proteomics: For a more global and unbiased analysis, perform quantitative phospho-proteomics on the cell lysates. This will provide a comprehensive view of the signaling pathways affected by the kinase degradation.
-
Data Analysis: Quantify the changes in phosphorylation of downstream targets in dTAG-13 treated cells compared to control cells. Correlate the kinetics of kinase degradation with the kinetics of changes in downstream signaling.[6]
Signaling Pathway Analysis: A Case Study with an Oncogenic Kinase
The degradation of an oncogenic kinase using dTAG-13 can lead to the rapid collapse of downstream signaling pathways that drive cell proliferation and survival.[6] For example, the degradation of a constitutively active receptor tyrosine kinase (RTK) would be expected to decrease the phosphorylation of key downstream effectors.
Caption: Impact of kinase degradation on a signaling pathway.
Conclusion
The dTAG-13 system provides a robust and versatile platform for the targeted degradation of kinases, enabling researchers to dissect their roles in complex signaling networks with high temporal resolution. The protocols and data presented here offer a comprehensive guide for the successful implementation of this technology. By allowing for the acute and specific removal of a kinase, dTAG-13 facilitates a deeper understanding of its function and provides a powerful tool for target validation in drug discovery.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for dTAG-13 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The dTAG (degradation tag) technology offers a powerful and versatile platform for inducing rapid and specific protein degradation in vivo, providing a valuable tool for target validation and functional genomics in drug discovery and development. The dTAG-13 molecule is a heterobifunctional small molecule that selectively induces the degradation of proteins fused with the FKBP12F36V tag by recruiting them to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] This document provides detailed application notes and protocols for the use of dTAG-13 in mouse models.
Mechanism of Action
The dTAG-13 system operates through a chemically induced proximity mechanism.[4] The dTAG-13 molecule possesses two distinct ligands: one that binds with high selectivity to the mutant FKBP12F36V protein, which is genetically fused to the target protein of interest, and another that engages the CRBN E3 ubiquitin ligase complex.[3] This dual binding brings the FKBP12F36V-tagged protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[1]
Caption: Mechanism of dTAG-13 induced protein degradation.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using dTAG-13 in mouse models.
Table 1: Pharmacokinetics of dTAG-13 in Mice
| Parameter | Value | Administration Route | Dose (mg/kg) | Mouse Strain | Reference |
| T1/2 (half-life) | 2.41 hours | Intraperitoneal (IP) | 10 | Not Specified | [2] |
| Tmax (time to max concentration) | 1.00 hour | Not Specified | Not Specified | Not Specified | [5] |
| Cmax (max concentration) | 220 ng/mL | Not Specified | Not Specified | Not Specified | [5] |
| AUClast | 431 hrng/mL | Not Specified | Not Specified | Not Specified | [5] |
| AUC0-inf | 6140 hrng/mL | Intraperitoneal (IP) | 10 | Not Specified | [2] |
Table 2: In Vivo Protein Degradation with dTAG-13
| Target Protein | Mouse Model | dTAG-13 Dose (mg/kg) | Administration Route | Degradation Level | Time Point | Reference |
| CDK2 | CDK2dTAG knock-in mice | Not Specified | Subcutaneous (SC) | >95% in bone marrow cells (ex vivo) | 6 hours | [6] |
| CDK5 | CDK5dTAG knock-in mice | Not Specified | Subcutaneous (SC) | >95% in bone marrow cells (ex vivo) | 6 hours | [6] |
| luc-FKBP12F36V | Xenograft (MV4;11 cells) | 35 | Intraperitoneal (IP) | Significant reduction in bioluminescent signal | 4 hours | [1] |
| FKBP12F36V-KRASG12V | Xenograft (PATU-8988T cells) | 35 | Intraperitoneal (IP) | Reduced fusion protein levels | 2 hours (lasting ≥12 hours) | [7] |
| FKBP12F36V-EWS/FLI | Xenograft (EWS502 cells) | 35 | Not Specified | No significant degradation | Not Specified | [2] |
Experimental Protocols
General Workflow for In Vivo dTAG-13 Studies
Caption: A typical workflow for in vivo experiments using dTAG-13.
Detailed Protocol for In Vivo Administration of dTAG-13
This protocol is a synthesis of methodologies reported in the literature and should be adapted based on the specific experimental goals and mouse model.
1. Materials:
-
dTAG-13 (synthesized or commercially available)
-
Vehicle solution (e.g., sterile PBS, corn oil, or specialized formulations)
-
Appropriate mouse model (e.g., xenograft model with cells expressing the FKBP12F36V-tagged protein, or a knock-in mouse model)
-
Sterile syringes and needles
-
Animal handling and monitoring equipment
2. dTAG-13 Formulation:
-
Note: The solubility and stability of dTAG-13 can be challenging. Several formulations have been explored to improve in vivo delivery and efficacy.[6][8]
-
For Intraperitoneal (IP) Injection:
-
A common formulation involves dissolving dTAG-13 in a vehicle such as 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% sterile phosphate-buffered saline (PBS).
-
-
For Subcutaneous (SC) Injection:
-
Formulations for SC administration have also been developed to provide sustained exposure. These may involve different vehicle compositions and should be optimized for the specific study.[6]
-
-
Preparation:
-
Warm the vehicle solution to aid in dissolving dTAG-13.
-
Add the calculated amount of dTAG-13 to the vehicle to achieve the desired final concentration.
-
Vortex or sonicate the solution until dTAG-13 is fully dissolved.
-
Prepare the formulation fresh before each use or determine its stability under storage conditions.
-
3. Administration:
-
Dosage: Doses ranging from 25 mg/kg to 35 mg/kg have been used effectively in mice.[5][7] The optimal dose should be determined empirically for each target protein and mouse model.
-
Route of Administration:
-
Procedure:
-
Accurately weigh each mouse to calculate the precise volume of the dTAG-13 formulation to be administered.
-
Administer the dTAG-13 solution using the chosen route (IP or SC) with an appropriate needle size.
-
For control groups, administer an equivalent volume of the vehicle solution.
-
4. Monitoring and Sample Collection:
-
Monitoring:
-
Observe the mice regularly for any signs of toxicity or adverse effects, including changes in weight, behavior, or overall health.
-
In tumor models, measure tumor volume at regular intervals.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration for pharmacokinetic analysis.
-
Euthanize mice at predetermined endpoints and harvest tissues of interest (e.g., tumors, liver, spleen, bone marrow).
-
Process tissues immediately for protein extraction or fix them for immunohistochemical analysis.
-
5. Analysis of Protein Degradation:
-
Western Blotting:
-
Prepare protein lysates from collected tissues or cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the tagged protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands.
-
Quantify band intensities to determine the extent of protein degradation relative to the vehicle-treated control group.
-
-
Immunohistochemistry (IHC):
-
Fix, embed, and section the collected tissues.
-
Perform antigen retrieval and block non-specific antibody binding.
-
Incubate the sections with a primary antibody against the target protein.
-
Use a labeled secondary antibody and a detection system to visualize the protein expression and localization within the tissue.
-
-
Bioluminescence Imaging (for luciferase-tagged proteins):
-
In models using luciferase-tagged proteins, non-invasive imaging can be used to monitor protein degradation in real-time.[1]
-
Administer the luciferase substrate (e.g., luciferin) to the mice.
-
Image the mice using an in vivo imaging system to quantify the bioluminescent signal, which correlates with the amount of the tagged protein.
-
Considerations and Troubleshooting
-
Off-Target Effects: While dTAG-13 is designed to be highly specific for the FKBP12F36V tag, it is crucial to include appropriate controls to assess any potential off-target effects. This can include treating wild-type mice (without the tag) with dTAG-13 and performing proteomic analyses.[1]
-
Toxicity: Repeated administration of dTAG-13, particularly at high doses or with certain formulations, may lead to toxicity.[6][8] Careful monitoring of animal health is essential. If toxicity is observed, consider adjusting the dose, administration schedule, or formulation.
-
Incomplete Degradation: If protein degradation is incomplete, consider optimizing the dTAG-13 dose, administration route, and timing of sample collection. The accessibility of dTAG-13 to the target tissue and the intrinsic turnover rate of the target protein can influence the extent of degradation.
-
Blood-Brain Barrier: dTAG-13 has been reported to have poor penetration of the blood-brain barrier, which should be a consideration for studies involving the central nervous system.[6][8][9]
By following these guidelines and protocols, researchers can effectively utilize the dTAG-13 system to achieve rapid and specific protein degradation in mouse models, enabling a deeper understanding of protein function in a physiological context.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. FKBP12 PROTAC dTAG-13 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Generating Stable Cell Lines Expressing FKBP12 F36V-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control the expression levels of a protein of interest (POI) is a cornerstone of modern biological research and drug development. The FKBP12 F36V tag is a powerful tool that enables inducible regulation of protein stability. This technology is based on a mutant of the FK506-binding protein 12 (FKBP12) that contains a phenylalanine-to-valine substitution at position 36 (F36V). This mutation creates a "hole" in the ligand-binding pocket, allowing it to bind with high specificity to synthetic ligands that do not bind to the wild-type FKBP12 protein.[1] This system can be exploited in two primary ways: as a destabilizing domain (DD) that is stabilized by a ligand, or as a degradation tag (dTAG) that is targeted for degradation by a ligand.
-
Destabilizing Domain (DD) System: In this setup, the FKBP12 F36V tag is fused to a POI, rendering the entire fusion protein unstable and subject to rapid proteasomal degradation.[2][3] The addition of a stabilizing synthetic ligand, such as Shield-1, binds to the FKBP12 F36V domain, protecting the fusion protein from degradation and allowing its levels to accumulate in a dose-dependent manner.[2][4]
-
Degradation Tag (dTAG) System: This more recent approach utilizes heterobifunctional molecules (degraders) that simultaneously bind to the FKBP12 F36V tag and an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL.[5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12 F36V-tagged protein.[5][6] This allows for rapid, selective, and reversible depletion of the target protein.[6]
These technologies provide researchers with unprecedented temporal control over protein levels, enabling the study of essential proteins, the validation of drug targets, and the elucidation of complex signaling pathways.
Core Concepts and Signaling Pathways
The generation of stable cell lines expressing FKBP12 F36V-tagged proteins is a multi-step process that involves genetic modification of the target cells to permanently integrate the gene encoding the fusion protein. This ensures consistent and long-term expression, which is crucial for many experimental applications.
Signaling Pathway for the dTAG System
The dTAG system hijacks the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The key components are the FKBP12 F36V-tagged protein of interest, a heterobifunctional dTAG molecule, and an E3 ubiquitin ligase complex.
Figure 1: Mechanism of the dTAG system for targeted protein degradation.
Experimental Workflow for Generating Stable Cell Lines
The overall process for creating stable cell lines expressing FKBP12 F36V-tagged proteins involves several key stages, from vector design to the validation of the final cell line.
Figure 2: Overall workflow for generating and validating stable cell lines.
Quantitative Data Summary
Successful generation of stable cell lines requires careful optimization of several parameters. The following table summarizes typical ranges and considerations for key quantitative aspects of the process. It is important to note that optimal conditions can vary significantly between different cell types and experimental setups.
| Parameter | Method | Typical Range/Value | Notes |
| Transfection Efficiency | Lipofection | 20-80% | Highly dependent on cell type and reagent. |
| Electroporation | 40-90% | Can have higher toxicity.[8][9] | |
| Lentiviral Transduction | >90% | Suitable for difficult-to-transfect cells. | |
| Selection Antibiotic Conc. | Puromycin | 1-10 µg/mL | Determine optimal concentration with a kill curve. |
| G418 (Geneticin) | 200-1000 µg/mL | Determine optimal concentration with a kill curve.[10] | |
| Blasticidin | 2-15 µg/mL | Determine optimal concentration with a kill curve. | |
| dTAG Molecule Conc. | dTAG-13 | 100-500 nM | Effective degradation is often observed in this range. |
| dTAGV-1 | 5-500 nM | A VHL-recruiting degrader.[11][12] | |
| Stabilizing Ligand Conc. | Shield-1 | 0.1-1 µM | Dose-dependent stabilization of the fusion protein.[4][10] |
| Time for Degradation | dTAG System | 1-6 hours | Rapid degradation is a key feature of this system.[6][13] |
| Time for Stabilization | DD System | 4-24 hours | Accumulation of the protein to detectable levels. |
Experimental Protocols
Protocol 1: Vector Construction for FKBP12 F36V-Tagged Protein Expression
This protocol describes the general steps for creating an expression vector for your protein of interest (POI) fused to the FKBP12 F36V tag. You can choose between N-terminal and C-terminal tagging. The choice of terminus for tagging should be carefully considered to minimize interference with the protein's function.[14]
Materials:
-
Plasmid containing the cDNA of your POI
-
Expression vector (e.g., lentiviral pLEX_305 or similar) containing the FKBP12 F36V sequence[7]
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
Standard molecular biology reagents and equipment
Procedure:
-
Primer Design: Design PCR primers to amplify your POI's coding sequence. Include appropriate restriction sites for cloning into the expression vector. For C-terminal tagging, the stop codon of the POI should be removed. For N-terminal tagging, the start codon of the POI may need to be adapted.
-
PCR Amplification: Amplify the POI coding sequence using high-fidelity DNA polymerase.
-
Digestion and Ligation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested POI fragment into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for colonies on antibiotic-containing agar (B569324) plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and sequence of your POI by restriction digest and Sanger sequencing.
Protocol 2: Generation of Stable Cell Lines using Lentiviral Transduction
Lentiviral transduction is a highly efficient method for generating stable cell lines, especially for cell types that are difficult to transfect.
Materials:
-
Lentiviral expression vector containing your POI-FKBP12 F36V fusion
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Target cell line
-
Polybrene
-
Appropriate selection antibiotic (e.g., puromycin)
Procedure:
-
Lentivirus Production: Co-transfect the expression, packaging, and envelope plasmids into HEK293T cells using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant 48 and 72 hours post-transfection. The supernatant can be filtered and concentrated if necessary.
-
Transduction: Plate your target cells at a suitable density. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies appear.
-
Clonal Isolation: Isolate single colonies using cloning cylinders or limiting dilution to establish clonal cell lines.
Protocol 3: Validation of FKBP12 F36V-Tagged Protein Expression and Degradation
Materials:
-
Stable cell line expressing the POI-FKBP12 F36V fusion
-
dTAG molecule (e.g., dTAG-13) or Shield-1
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Antibodies: anti-HA (if HA-tagged), anti-FKBP12, or an antibody against the POI
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate the stable cells and allow them to adhere. Treat the cells with the dTAG molecule or Shield-1 at the desired concentration and for various time points (e.g., 0, 1, 2, 4, 6, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Protocol 4: CRISPR/Cas9-mediated Knock-in for Endogenous Tagging
For studying proteins at their endogenous expression levels, CRISPR/Cas9-mediated knock-in is the preferred method. This involves inserting the FKBP12 F36V tag directly into the genomic locus of the POI.[7][11]
Materials:
-
Cas9 nuclease
-
Single-guide RNA (sgRNA) targeting the C-terminus (just before the stop codon) or N-terminus (just after the start codon) of the POI
-
Donor plasmid containing the FKBP12 F36V tag flanked by homology arms corresponding to the genomic sequences upstream and downstream of the target site
-
Target cell line
Procedure:
-
gRNA Design and Validation: Design and validate the efficiency of the sgRNA to target the desired genomic locus.
-
Donor Plasmid Construction: Construct the donor plasmid with the FKBP12 F36V tag and homology arms.
-
Co-transfection: Co-transfect the target cells with the Cas9, sgRNA, and donor plasmid.
-
Selection and Screening: Select for successfully edited cells. This can be facilitated by including a selectable marker in the donor plasmid. Screen individual clones by PCR and sequencing to identify correctly targeted knock-in events.
-
Validation: Validate the expression and function of the endogenously tagged protein as described in Protocol 3.
Applications in Drug Development and Research
The ability to rapidly and specifically control the levels of a target protein has numerous applications:
-
Target Validation: The dTAG system can be used to rapidly degrade a potential drug target to assess the phenotypic consequences and validate its role in a disease model.[6] This provides a more direct and temporally controlled alternative to genetic knockout or RNAi.
-
Mechanism of Action Studies: By controlling the levels of a protein in a specific signaling pathway, researchers can dissect the downstream effects and elucidate the protein's mechanism of action.
-
Studying Essential Genes: The inducible nature of these systems allows for the study of essential genes that would be lethal if constitutively knocked out.
-
Overcoming Drug Resistance: These systems can be used to study mechanisms of drug resistance by controlling the expression of proteins implicated in resistance pathways.
Conclusion
The FKBP12 F36V tag technology, encompassing both the destabilizing domain and dTAG systems, provides a versatile and powerful platform for controlling protein stability. The generation of stable cell lines expressing FKBP12 F36V-tagged proteins is a critical step in harnessing the full potential of this technology. The protocols and guidelines presented here offer a comprehensive resource for researchers to successfully establish and utilize these advanced cellular models in their research and drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.addgene.org [media.addgene.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dTAG-13 Mediated Protein Degradation
Welcome to the technical support center for the dTAG platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments involving dTAG-13 for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-13 and how does it work?
A1: dTAG-13 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation.[1] It functions by simultaneously binding to a specific mutant tag, FKBP12F36V, and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This brings the FKBP12F36V-tagged protein of interest (POI) into close proximity with the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[4][] The FKBP12F36V tag can be fused to a target protein using genome engineering techniques like CRISPR/Cas9-mediated knock-in or through transgene expression.[6][7]
Q2: What are the key advantages of the dTAG system?
A2: The dTAG system offers several advantages over traditional genetic perturbation methods like CRISPR/Cas9 or RNAi:
-
Speed: It induces rapid protein degradation, with effects observable in as little as 30-60 minutes.[6][8]
-
Reversibility: The effect is reversible upon washout of the dTAG-13 molecule.[4][8]
-
Tunability: The extent of protein knockdown can be controlled by varying the concentration of dTAG-13.[4]
-
Specificity: dTAG-13 is highly selective for the FKBP12F36V mutant over the wild-type FKBP12 protein.[6]
-
Generalizability: In principle, any intracellular protein can be targeted for degradation by fusing it with the FKBP12F36V tag.[4][7]
Q3: Can dTAG-13 be used for in vivo experiments?
A3: Yes, dTAG-13 has been successfully used to induce protein degradation in in vivo models, including mice.[6][9] However, in vivo applications can present challenges related to drug delivery, formulation, and potential toxicity, which may require optimization.[9][10]
Troubleshooting Guide: Incomplete Protein Degradation
One of the most common challenges encountered with the dTAG system is incomplete or inefficient degradation of the target protein. This guide provides a step-by-step approach to identify and resolve the underlying issues.
Problem 1: Suboptimal dTAG-13 Concentration or Incubation Time
Q: I am not observing efficient degradation of my target protein. Could the dTAG-13 concentration or treatment time be the issue?
A: Yes, suboptimal concentration and incubation time are common causes of incomplete degradation. The optimal conditions can vary depending on the cell type, the specific target protein, and its turnover rate.
Troubleshooting Steps:
-
Concentration Optimization (Dose-Response): Perform a dose-response experiment to determine the optimal concentration of dTAG-13 for your specific system. A typical starting range is 10 nM to 1 µM. As seen in various cell lines, potent degradation can be achieved at concentrations as low as 50-100 nM.[6]
Concentration Expected Outcome 10 nM - 100 nM Partial to significant degradation 100 nM - 500 nM Often optimal for significant degradation 500 nM - 1 µM Maximum degradation, check for toxicity > 1 µM Potential for off-target effects or toxicity[11] -
Time-Course Analysis: Conduct a time-course experiment to identify the optimal degradation window. Degradation can be observed as early as 30-60 minutes, with near-complete degradation often occurring within 4-8 hours.[6][12] However, the kinetics can vary for different fusion proteins.[6]
Incubation Time Expected Outcome 30 min - 1 hour Onset of degradation for many proteins[6][8] 2 - 4 hours Significant degradation 4 - 8 hours Often sufficient for near-complete degradation[6] 16 - 24 hours Plateau of degradation, check for secondary effects
Problem 2: Issues with the FKBP12F36V Fusion Protein
Q: I've optimized the dTAG-13 concentration and incubation time, but degradation is still incomplete. Could the fusion protein be the problem?
A: Yes, the functionality and expression of the FKBP12F36V-tagged protein of interest are critical for successful degradation.
Troubleshooting Steps:
-
Confirm Fusion Protein Expression: Verify the expression of the full-length FKBP12F36V-fusion protein by Western blot using antibodies against both the protein of interest and the tag. Incomplete translation or degradation of the fusion protein itself (independent of dTAG-13) can occur.[13]
-
Assess Functionality of the Fusion Chimera: It is crucial to ensure that the FKBP12F36V tag does not disrupt the normal function, localization, or stability of your protein of interest.[11] A literature search can help determine the best terminus (N- or C-terminus) for tagging.[11] If unclear, it is recommended to test both N- and C-terminal fusions.[11]
-
Check for Steric Hindrance: The accessibility of the FKBP12F36V tag is essential for dTAG-13 binding. If the tag is buried within a protein complex or a cellular compartment that is inaccessible to dTAG-13, degradation will be inefficient. Consider linker modifications between your protein and the tag if steric hindrance is suspected.
Problem 3: Cellular Factors Affecting Degradation
Q: My fusion protein is expressed and functional, and I've optimized dTAG-13 treatment, but degradation remains poor. What other cellular factors could be at play?
A: The dTAG system relies on the endogenous ubiquitin-proteasome system. Issues with this cellular machinery can impair degradation.
Troubleshooting Steps:
-
CRBN Expression Levels: dTAG-13 requires the E3 ligase Cereblon (CRBN) to mediate ubiquitination.[6] Confirm that your cell line expresses sufficient levels of CRBN. In cells with low CRBN expression, degradation may be less efficient. CRBN-deficient cells will not support dTAG-13 mediated degradation.[6]
-
Proteasome Activity: Ensure that the proteasome is functional. As a control, you can treat your cells with a known proteasome inhibitor (e.g., MG132) alongside dTAG-13. An accumulation of the ubiquitinated form of your target protein in the presence of the proteasome inhibitor would confirm that the ubiquitination machinery is active.
-
Off-Target Effects and Toxicity: At high concentrations, dTAG-13 could potentially have off-target effects or induce cellular toxicity, which might indirectly affect the degradation machinery.[11] It is advisable to test for dTAG-13 toxicity in parental cells (without the FKBP12F36V tag).[11] Also, monitor for the degradation of known Cereblon neo-substrates like IKZF1 and IKZF3, although dTAG-13 generally shows limited off-target activity against these.[6][11]
Experimental Protocols
General Protocol for In Vitro dTAG-13 Treatment
-
Cell Seeding: Plate your cells (expressing the FKBP12F36V-fusion protein) at an appropriate density to allow for the desired treatment duration without overgrowth.
-
dTAG-13 Preparation: Prepare a stock solution of dTAG-13 in DMSO (e.g., 10 mM). Further dilute in cell culture medium to the desired final concentration.
-
Treatment: Add the dTAG-13 containing medium to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 4 hours).
-
Cell Lysis and Analysis: Harvest the cells, lyse them, and analyze protein levels by Western blot or other quantitative methods.
Protocol for CRISPR/Cas9-mediated FKBP12F36V Knock-in
A common strategy for endogenous tagging is using a donor plasmid containing the FKBP12F36V sequence flanked by homology arms specific to the target gene's N- or C-terminus.[][6]
-
gRNA Design: Design a guide RNA (gRNA) that targets the genomic locus near the start or stop codon of your gene of interest.
-
Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
Transfection: Co-transfect the cells with a plasmid expressing Cas9 and the specific gRNA, along with the donor plasmid.
-
Selection and Clonal Isolation: Select for successfully edited cells (e.g., using a selection marker on the donor plasmid) and perform clonal isolation.
-
Validation: Screen individual clones by PCR and Sanger sequencing to confirm the correct in-frame insertion of the FKBP12F36V tag. Confirm fusion protein expression by Western blot.
Visualizations
Caption: Mechanism of dTAG-13 mediated protein degradation.
Caption: Troubleshooting workflow for incomplete protein degradation.
References
- 1. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 8. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
how to optimize dTAG-13 concentration for different cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the dTAG technology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize dTAG-13 concentration for different cell lines and ensure the success of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-13 and how does it work?
A1: dTAG-13 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation.[1][2] It functions by simultaneously binding to a specifically engineered FKBP12F36V mutant protein tag, which is fused to your protein of interest (POI), and the E3 ubiquitin ligase Cereblon (CRBN).[1][3][4] This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the cell's natural disposal system, the proteasome.[1][5] The dTAG system allows for rapid, selective, and reversible control of protein levels.[4][6]
Q2: What is the recommended starting concentration for dTAG-13?
A2: A good starting point for dTAG-13 concentration is typically in the range of 100-500 nM.[6][7] However, the optimal concentration is highly dependent on the specific cell line and the protein of interest. We recommend performing a dose-response experiment to determine the minimal effective concentration for your system.
Q3: How long does it take to see protein degradation with dTAG-13?
A3: dTAG-13 induces rapid protein degradation. Significant degradation can often be observed within 1-4 hours of treatment.[6][7] However, the kinetics can vary depending on the target protein's stability and cellular localization.[6] A time-course experiment is recommended to determine the optimal treatment duration for achieving maximal degradation.
Q4: Is dTAG-13 toxic to cells?
A4: dTAG-13 has been shown to have low to no toxicity in many cell lines at effective degradation concentrations.[8] However, it is always best practice to perform a toxicity assay in your specific parental cell line (the line without the FKBP12F36V tag) to ensure that the observed phenotypes are due to the degradation of your protein of interest and not off-target toxicity of the compound.[8]
Q5: What should I do if I don't see degradation of my target protein?
A5: Please refer to the "Troubleshooting Guide" section below for a detailed workflow on how to address this issue.
Experimental Protocols
Protocol 1: Determining the Optimal dTAG-13 Concentration (Dose-Response)
-
Cell Plating: Plate your cells expressing the FKBP12F36V-tagged protein of interest at a density that will not lead to overconfluence during the experiment. Plate a parallel set of the parental cell line for toxicity assessment.
-
dTAG-13 Dilution Series: Prepare a series of dTAG-13 concentrations. A common range to test is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Also, include a DMSO-only vehicle control.
-
Treatment: Add the different concentrations of dTAG-13 to your cells.
-
Incubation: Incubate the cells for a fixed period, for example, 4-8 hours. This time point should be based on initial time-course experiments or literature values.
-
Cell Lysis and Analysis: Lyse the cells and analyze the protein levels of your target using methods like Western blotting or quantitative mass spectrometry.
-
Data Analysis: Quantify the protein levels relative to the DMSO control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from the dose-response curve.
Protocol 2: Time-Course of dTAG-13 Mediated Degradation
-
Cell Plating: Plate your cells as described in Protocol 1.
-
Treatment: Treat the cells with a fixed, effective concentration of dTAG-13 determined from your dose-response experiment (e.g., 500 nM).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24 hours).
-
Analysis: Analyze the protein levels at each time point to determine the degradation kinetics.
Data Presentation
Table 1: Example dTAG-13 Concentration and Efficacy in Different Cell Lines
| Cell Line | Protein Target | dTAG-13 Concentration | Time | Degradation Level | Reference |
| MV4;11 | FKBP12F36V-KRASG12V | 50 nM | 4-8 hours | Near complete | [6] |
| 293FT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent reduction | [6] |
| NIH/3T3 | FKBP12F36V-KRASG12V | 1 µM | 48 hours | Significant | [6] |
| Glioma Cells | FKBP-tagged protein | 500 nM | 4-24 hours | Significant | [7] |
| mESCs | FKBP-tagged chromatin protein | 50-500 nM | 1 hour | Considerable knockdown | [7] |
Troubleshooting Guide
Issue: No or inefficient degradation of the target protein.
This is a common challenge that can be addressed by systematically evaluating several factors.
Detailed Troubleshooting Steps:
-
Confirm FKBP12F36V Fusion Protein Expression and Functionality:
-
Expression: Verify the expression of your full-length fusion protein using Western blot with an antibody against your protein of interest or the FKBP12F36V tag.
-
Functionality: Ensure that the FKBP12F36V tag does not disrupt the function or localization of your protein.[8] You may need to test both N- and C-terminal fusions.[8]
-
-
Verify dTAG-13 Integrity and Concentration:
-
Storage: Ensure that your dTAG-13 stock has been stored correctly.
-
Concentration: Double-check the dilution calculations for your working solutions.
-
-
Optimize dTAG-13 Concentration and Treatment Time:
-
Dose-Response: If you still see no degradation, increase the concentration of dTAG-13. Some proteins may require higher concentrations.
-
Time-Course: Extend the treatment duration. Some stable proteins may require longer incubation times for efficient degradation.
-
-
Check for Essential Cellular Machinery:
-
CRBN Expression: dTAG-13 requires the E3 ligase Cereblon (CRBN) for its activity.[6] Confirm that your cell line expresses CRBN at sufficient levels.
-
Proteasome Function: The degradation of the target protein is dependent on the proteasome. You can use a proteasome inhibitor (e.g., MG132) as a control. Pre-treatment with a proteasome inhibitor should rescue the degradation of your target protein.[6]
-
-
Consider an Alternative Degrader:
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. biorxiv.org [biorxiv.org]
dTAG-13 Technical Support Center: Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of dTAG-13.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-13 and how does it work?
A1: dTAG-13 is a heterobifunctional small molecule that enables targeted protein degradation. It functions by simultaneously binding to a target protein fused with the FKBP12F36V tag and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2]
Q2: Is dTAG-13 known to have off-target effects?
A2: dTAG-13 is designed for high selectivity towards FKBP12F36V-tagged proteins with generally limited off-target effects.[1][3] However, as with any chemical probe, it is crucial to experimentally validate its specificity within the context of your specific cellular model and experimental conditions.
Q3: What are the potential off-target effects of dTAG-13?
A3: Potential off-target effects can be categorized as follows:
-
Degradation of untagged proteins: This could occur through weak interactions with other cellular proteins or "neo-substrate" degradation, where dTAG-13 induces the degradation of proteins not normally targeted by CRBN. Known CRBN neo-substrates that should be monitored include IKZF1, IKZF3, GSPT1, ZFP91, and CK1α.[4]
-
Toxicity: High concentrations of dTAG-13 may induce cellular toxicity independent of its degradation activity.[4][5]
-
Transcriptional changes: Unintended alterations in gene expression can occur as a downstream consequence of off-target protein degradation or other unforeseen interactions. However, studies have shown that dTAG-13 treatment alone does not lead to significant transcriptional changes.[1]
Q4: How can I control for potential off-target effects in my experiments?
A4: Implementing proper controls is essential. Key controls include:
-
Parental cell line: Treat the parental cell line (not expressing the FKBP12F36V-tagged protein) with dTAG-13 to assess baseline toxicity and off-target effects.[4]
-
Control fusion protein: Express a control protein (e.g., LacZ) fused to the FKBP12F36V tag and treat with dTAG-13 to monitor for effects unrelated to the degradation of your specific protein of interest.[4]
-
dTAG-13 negative control (dTAG-13-NEG): Use a structurally similar but inactive version of dTAG-13 that cannot recruit CRBN.[6] This helps to distinguish effects caused by the degradation machinery from those caused by the chemical scaffold itself.
-
CRBN knockout cells: In these cells, dTAG-13 should not be able to induce degradation, confirming that the observed effects are CRBN-dependent.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., decreased viability, morphological changes) in the absence of target protein degradation. | 1. Cellular toxicity of dTAG-13 at the concentration used. 2. Off-target protein degradation. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of dTAG-13.[4] 2. Treat parental cells with dTAG-13 to assess for similar phenotypes.[4] 3. Use the dTAG-13 negative control to see if the phenotype persists.[6] 4. Perform global proteomics to identify any off-target proteins being degraded. |
| Changes in the expression of known CRBN neo-substrates (e.g., IKZF1, IKZF3). | dTAG-13 is inducing neo-substrate degradation in your specific cell type. | 1. Confirm the degradation of neo-substrates by Western blotting.[4] 2. If confirmed, consider using a lower concentration of dTAG-13. 3. Explore alternative dTAG molecules that recruit different E3 ligases (e.g., dTAGv-1 which recruits VHL).[7][8] |
| Unexplained changes in global protein or transcript levels. | Widespread off-target effects of dTAG-13. | 1. Perform quantitative proteomics and transcriptomics (RNA-seq) on cells treated with dTAG-13 and compare to vehicle-treated and dTAG-13-NEG-treated controls.[1][7] 2. Analyze the data for significantly altered proteins or transcripts that are not downstream of your target protein's function. |
| Inconsistent degradation of the target protein. | 1. Suboptimal dTAG-13 concentration or treatment time. 2. Issues with the FKBP12F36V tag (e.g., improper folding, steric hindrance). | 1. Perform a dose-response and time-course experiment to optimize degradation conditions.[1] 2. Ensure the FKBP12F36V tag is properly fused to your protein of interest and does not disrupt its function. Consider testing both N- and C-terminal fusions.[4] |
Quantitative Data Summary
Table 1: dTAG-13 In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| Effective Concentration for Degradation | 100 nM | 293FT | [1] |
| Time to Onset of Degradation | As early as 1 hour | 293FT | [1] |
| No observed toxicity at doses up to | 20 µM | Various | [4] |
Table 2: Selectivity of dTAG-13
| Experiment | Result | Cell Line | Reference |
| Proteomics Analysis | LACZ-FKBP12F36V was the only significantly degraded protein. | PATU-8902 | [7] |
| RNA-Sequencing | No significantly differentially expressed genes upon dTAG-13 treatment alone. | NIH/3T3 | [1] |
| Neo-substrate Monitoring | No observed degradation of known CRBN neo-substrates in cell lines evaluated to date. | Various | [4] |
Experimental Protocols
Immunoblotting for On-Target and Off-Target Protein Degradation
This protocol is for verifying the degradation of the FKBP12F36V-tagged protein of interest and assessing the levels of potential off-target proteins, such as CRBN neo-substrates.
Materials:
-
Cell lysates from experimental and control groups
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest, FKBP12F36V tag, known CRBN neo-substrates (IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration.[9]
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.[9]
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Quantitative Proteomics for Global Off-Target Analysis
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
Materials:
-
Cell pellets from experimental and control groups
-
Lysis buffer
-
Trypsin
-
Tandem Mass Tags (TMT) or other labeling reagents (for quantitative proteomics)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis and Protein Extraction: Lyse cell pellets and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): Label the peptides from different experimental conditions with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in dTAG-13 treated cells compared to controls.
-
Focus on proteins that are significantly degraded and are not known downstream targets of your protein of interest.
-
Visualizations
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 8. biorxiv.org [biorxiv.org]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Assessing Cellular Toxicity of Long-Term dTAG-13 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cellular toxicity of long-term dTAG-13 treatment. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-13 and how does it work?
dTAG-13 is a heterobifunctional small molecule designed for targeted protein degradation. It functions by simultaneously binding to a target protein that has been fused with a mutant FKBP12 (FKBP12F36V) tag and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1]
Q2: Is long-term treatment with dTAG-13 generally considered toxic to cells?
Based on available studies, dTAG-13 is considered to have low cellular toxicity. In many cell lines, little to no toxicity has been observed even at concentrations as high as 20 µM.[2] However, it is always recommended to assess toxicity in your specific cell line of interest as effects can be context-dependent.
Q3: What are the potential off-target effects of dTAG-13?
The dTAG system is designed for high selectivity towards the FKBP12F36V-tagged protein, with minimal effect on wild-type FKBP12.[1] Potential off-target effects could arise from:
-
"Off-target" degradation of other proteins: While dTAG-13 is highly selective, it is good practice to monitor for the unintended degradation of other proteins, especially known "neo-substrates" of CRBN like IKZF1 and IKZF3, although this has not been observed in cell lines evaluated to date.[2]
-
Consequences of long-term CRBN engagement: As dTAG-13 engages the CRBN E3 ligase, there is a theoretical potential for long-term treatment to interfere with the normal functions of CRBN, which can be involved in various cellular processes.
Q4: How can I be sure that the observed toxicity is due to the degradation of my target protein and not the dTAG-13 compound itself?
To distinguish between on-target and off-target toxicity, it is crucial to include proper controls in your experiments. A key control is to treat the parental (non-tagged) cell line with the same concentration of dTAG-13. If you observe toxicity in the parental cells, it suggests that the dTAG-13 molecule itself may have some inherent toxicity in that cell line at that concentration.
Q5: What is the recommended concentration range and duration for dTAG-13 treatment in long-term studies?
The effective concentration of dTAG-13 is target and cell-type dependent but is often in the low nanomolar to low micromolar range. For long-term studies, it is recommended to perform a dose-response curve to determine the minimal concentration that achieves maximal degradation of your target protein. Continuous exposure for several days may be required to observe long-term effects. It's important to replenish the media with fresh dTAG-13 at regular intervals, depending on the stability of the compound in your culture conditions.
Data Presentation
| Metric | Observation | Cell Lines/Model Systems | Reference |
| General Toxicity | Little to no toxicity observed at doses as high as 20 µM. | Various cell lines | [2] |
| In Vivo Toxicity | No appreciable change in viability or transcriptome in bone marrow cells and duodenum organoids treated with dTAG-13. | Mouse models | [3][4] |
| Off-Target Effects | No observed off-target degradation of CRBN neo-substrates (e.g., IKZF1). | Various cell lines | [2] |
| Embryonic Development | dTAG-13 is non-toxic for pre-implantation development in mouse embryos at effective concentrations. | Mouse embryos | [5] |
Experimental Protocols
Protocol 1: Assessing Long-Term Cell Viability using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
dTAG-13
-
Parental and FKBP12F36V-tagged cell lines
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed both parental and tagged cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment.
-
Include wells with media only for background measurements.
-
-
dTAG-13 Treatment:
-
Prepare a serial dilution of dTAG-13 in culture medium. A common concentration range to test is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
Add the dTAG-13 dilutions or vehicle to the appropriate wells.
-
-
Long-Term Incubation:
-
Incubate the plates for the desired long-term duration (e.g., 72, 96, or 120 hours).
-
If the experiment extends beyond 72 hours, it is advisable to perform a partial media change with freshly prepared dTAG-13 to maintain the compound concentration.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability against the log of the dTAG-13 concentration to determine the IC50 value, if applicable.
-
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
dTAG-13
-
Parental and FKBP12F36V-tagged cell lines
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of dTAG-13 and a vehicle control for the intended long-term duration.
-
-
Cell Harvesting:
-
For adherent cells, gently collect the supernatant (containing floating cells) and then detach the adherent cells using a non-enzymatic cell dissociation solution or gentle scraping. Combine with the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guide
Issue 1: Unexpected toxicity observed in parental (non-tagged) cells.
-
Question: Why are my parental cells dying upon dTAG-13 treatment?
-
Answer: This suggests that at the concentration used, dTAG-13 itself may have some inherent cytotoxicity in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of dTAG-13 concentrations on the parental cells to determine the threshold for toxicity. If possible, use a lower concentration of dTAG-13 that still achieves efficient degradation of the target protein in the tagged cells but is below the toxic threshold for the parental cells.
-
Issue 2: No degradation of the target protein is observed.
-
Question: I've treated my cells with dTAG-13, but my FKBP12F36V-tagged protein is not degrading. What could be the problem?
-
Answer: Several factors could be at play:
-
Incorrect dTAG-13 concentration: The effective concentration can vary between cell lines and target proteins.
-
Low CRBN expression: The dTAG-13 system relies on the presence of the E3 ligase CRBN.
-
Accessibility of the tag: The FKBP12F36V tag on your protein of interest may be sterically hindered, preventing dTAG-13 from binding.
-
Compound instability: dTAG-13 may be unstable in your cell culture medium over long incubation times.
-
Solution:
-
Perform a dose-response and time-course experiment to optimize the dTAG-13 concentration and treatment duration.
-
Confirm the expression of CRBN in your cell line by western blot or qPCR.
-
If you have the flexibility, try tagging your protein of interest on the other terminus (N- vs. C-terminus).
-
Consider replenishing the media with fresh dTAG-13 during long-term experiments.
-
-
Issue 3: High variability in cell viability or apoptosis assay results.
-
Question: My results are not consistent between replicates. What can I do to improve this?
-
Answer: High variability can be caused by several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension when plating.
-
Edge effects in multi-well plates: To minimize this, avoid using the outer wells of the plate or fill them with media without cells.
-
Inconsistent dTAG-13 concentration: Ensure accurate and consistent pipetting of the compound.
-
Cell health: Use cells that are in a healthy, logarithmic growth phase.
-
Solution:
-
Carefully mix the cell suspension before and during plating.
-
Follow best practices for multi-well plate assays to avoid edge effects.
-
Use calibrated pipettes and be meticulous with your dilutions.
-
Maintain a consistent cell culture practice and use cells within a low passage number range.
-
-
Visualizations
Caption: Mechanism of action of dTAG-13 for targeted protein degradation.
Caption: Experimental workflow for assessing long-term cellular toxicity.
Caption: Troubleshooting decision tree for common dTAG-13 experimental issues.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
challenges and solutions for dTAG-13 delivery in vivo
Welcome to the technical support center for the in vivo application of dTAG-13. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo delivery of dTAG-13, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor degradation of the target protein. | Suboptimal dTAG-13 formulation: The formulation may lead to poor solubility, stability, or bioavailability of dTAG-13. | Experiment with different formulations to improve solubility and stability. A commonly used formulation is 20% Solutol, 5% DMSO in 0.9% sterile saline.[1] Another option that has been explored is a mix of ethanol, PEG400, and Tween80.[2] |
| Inadequate dosage or administration route: The amount of dTAG-13 reaching the target tissue may be insufficient. | Conduct a dose-response study to determine the optimal concentration for your model. Intraperitoneal (IP) injection is a frequently used route of administration.[1] Subcutaneous (SC) injection has also been used, though it may require formulation optimization to minimize local reactions.[3] | |
| Limited bioavailability: dTAG-13 may not be effectively reaching the target tissue or organ. | Perform pharmacokinetic (PK) studies to assess the concentration of dTAG-13 in plasma and target tissues over time.[2] Consider alternative administration routes if tissue penetration is a concern. | |
| Inefficient FKBP12F36V fusion protein expression: The level of the tagged protein of interest may be too high for the given dTAG-13 concentration to effectively degrade. | Verify the expression levels of your FKBP12F36V-tagged protein in your in vivo model. If expression is excessively high, you may need to adjust the dTAG-13 dosage upwards. | |
| Toxicity or adverse effects in animal models. | Formulation-related toxicity: The vehicle used to dissolve dTAG-13 can cause local irritation or systemic toxicity, such as skin lesions at the injection site.[2] | Test the vehicle alone in a control group of animals to assess its tolerability. If toxicity is observed, explore alternative, less toxic formulations. For instance, removing benzyl (B1604629) benzoate (B1203000) from a formulation was attempted to mitigate injection site toxicity.[2] |
| Off-target effects of dTAG-13: While generally selective, high concentrations of dTAG-13 could potentially lead to off-target effects.[2] | Perform dose-titration experiments to find the lowest effective dose that minimizes toxicity. Include a control group treated with a negative control compound, if available, to distinguish between on-target and off-target effects. | |
| On-target toxicity: The degradation of the target protein itself may be causing the observed toxicity. | This is a potential outcome when studying essential proteins. Careful observation and documentation of the phenotype are crucial. This on-target toxicity can also serve to validate the function of the protein of interest. | |
| Variability in experimental results. | Inconsistent formulation preparation: Improperly prepared formulations can lead to inconsistent dosing and variable results. | Ensure the formulation is prepared consistently for each experiment. For compounds with limited solubility, ensure complete dissolution before administration. |
| Animal-to-animal variability: Biological differences between animals can contribute to varied responses. | Increase the number of animals per group to ensure statistical power. Monitor animal health and weight closely throughout the experiment. | |
| dTAG-13 does not cross the blood-brain barrier. | Physicochemical properties of dTAG-13: The molecule's size and polarity may prevent it from effectively crossing the blood-brain barrier. | Studies have shown that dTAG-13 does not readily cross the blood-brain barrier, resulting in a lack of protein degradation in the brain.[2][3][4][5] For central nervous system targets, alternative delivery methods such as direct administration may need to be explored. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the in vivo use of dTAG-13.
Q1: What is the recommended starting dose for dTAG-13 in vivo?
A1: A common starting point for intraperitoneal (IP) administration in mice is in the range of 1 mg/kg to 30 mg/kg.[1][3] However, the optimal dose is highly dependent on the specific animal model, the target protein, and the formulation used. A dose-response study is always recommended.
Q2: How should I formulate dTAG-13 for in vivo use?
A2: dTAG-13 has limited aqueous solubility. A widely cited formulation for IP injection is 20% Solutol and 5% DMSO in 0.9% sterile saline.[1] Other formulations using co-solvents like PEG400 and Tween80 have also been explored, particularly for subcutaneous administration.[2] It is crucial to ensure the final formulation is clear and free of precipitates.
Q3: How quickly can I expect to see protein degradation in vivo after dTAG-13 administration?
A3: Rapid degradation of the target protein has been observed in vivo. For example, significant degradation of a luciferase-FKBP12F36V fusion protein was seen as early as four hours after a single intraperitoneal injection of dTAG-13 in mice.[1]
Q4: Is the degradation induced by dTAG-13 reversible?
A4: Yes, the degradation is reversible. The effect of dTAG-13 will diminish as the compound is cleared from the system, allowing for the re-synthesis of the target protein. Recovery of protein levels has been observed 28 hours after the final treatment in some models.[6]
Q5: Are there any known off-target effects of dTAG-13?
A5: dTAG-13 is designed to be highly selective for the FKBP12F36V tag over the wild-type FKBP12 protein.[1] However, at high concentrations, there may be off-target effects, and some studies have noted that viability can be inhibited at concentrations greater than 100 nM in vitro, even in cells lacking the dTAG, suggesting potential off-target effects.[2] It is important to assess for potential off-target effects in your specific model.
Q6: Can I use dTAG-13 for long-term studies?
A6: Repeated administration of dTAG-13 is possible for longer-term studies. However, challenges with formulation-related toxicity at the injection site have been reported with daily dosing.[2][3][4][5] Careful monitoring of the animals and optimization of the formulation and administration route are critical for chronic studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of dTAG-13.
Table 1: In Vivo Formulation Examples for dTAG-13
| Formulation Composition | Administration Route | Animal Model | Reference |
| 20% Solutol, 5% DMSO in 0.9% sterile saline | Intraperitoneal (IP) | Mice | [1] |
| Ethanol:PEG400:Tween80 (20:60:20 v/v/v) | Subcutaneous (SC) | Mice | [2] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | Not specified | Not specified | [7] |
| 5% DMSO in corn oil | Not specified | Not specified | [7] |
Table 2: Pharmacokinetic Parameters of dTAG-13 in Mice
| Parameter | Value | Administration Route | Dosage | Reference |
| Tmax | 1.00 h | Intraperitoneal (IP) | 1 mg/kg | [8] |
| Cmax | 220 ng/mL | Intraperitoneal (IP) | 1 mg/kg | [8] |
| T1/2 | 0.986 h | Intraperitoneal (IP) | 1 mg/kg | [8] |
| AUClast | 431 hrng/mL | Intraperitoneal (IP) | 1 mg/kg | [8] |
| AUC0-inf | 468 hrng/mL | Intraperitoneal (IP) | 1 mg/kg | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo use of dTAG-13.
Protocol 1: In Vivo Degradation of a Target Protein in a Mouse Xenograft Model
-
Objective: To achieve and monitor the degradation of an FKBP12F36V-tagged protein in a tumor xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Tumor cells expressing the FKBP12F36V-tagged protein of interest (e.g., fused to a reporter like luciferase)
-
dTAG-13
-
Vehicle components (e.g., Solutol, DMSO, sterile saline)
-
Bioluminescence imaging system (if using a luciferase reporter)
-
-
Procedure:
-
Cell Implantation: Transplant tumor cells expressing the FKBP12F36V-fusion protein into the mice. For example, inject 1x106 viable cells via tail-vein injection.[1]
-
Tumor Engraftment Monitoring: Monitor tumor growth and engraftment. If using a luciferase reporter, this can be done non-invasively using bioluminescence imaging.[1]
-
dTAG-13 Formulation: Prepare the dTAG-13 formulation. For example, create a solution of 20% Solutol and 5% DMSO in 0.9% sterile saline.[1]
-
Administration: Once tumors are established, administer dTAG-13 or vehicle control to the mice via intraperitoneal injection at the desired dose.
-
Monitoring Degradation: At various time points post-injection (e.g., 4, 8, 24 hours), monitor the degradation of the target protein. With a luciferase-tagged protein, this can be quantified by measuring the bioluminescent signal.[1]
-
Data Analysis: Compare the signal from the dTAG-13 treated group to the vehicle-treated group to determine the extent and kinetics of protein degradation.
-
Visualizations
Diagram 1: dTAG-13 Mechanism of Action
Caption: Mechanism of dTAG-13 induced protein degradation.
Diagram 2: In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo dTAG-13 experiment.
Diagram 3: Troubleshooting Logic for Poor Degradation
Caption: A decision tree for troubleshooting poor in vivo degradation.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
how to confirm FKBP12 F36V tag functionality before dTAG-13 treatment
Welcome to the technical support center for the dTAG system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively validate the functionality of their FKBP12(F36V)-tagged proteins prior to dTAG-13 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does dTAG-13 work?
The dTAG system is a targeted protein degradation technology that allows for the rapid and selective degradation of a protein of interest (POI).[1][2][3] This is achieved by fusing the POI to a mutated version of the FKBP12 protein, FKBP12(F36V).[1][3] The small molecule dTAG-13 is a heterobifunctional degrader that acts as a molecular glue.[1][4][5] One end of dTAG-13 binds specifically to the FKBP12(F36V) tag on the fusion protein, while the other end recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1][4][5][6] This proximity induces the ubiquitination of the FKBP12(F36V)-POI fusion protein, marking it for degradation by the proteasome.[2][5]
Q2: Why is it critical to confirm the functionality of the FKBP12(F36V) tag and the fusion protein before dTAG-13 treatment?
Confirming the functionality of your FKBP12(F36V)-fusion protein is a crucial preliminary step for several reasons:
-
Ensuring Protein Integrity: The addition of the FKBP12(F36V) tag to either the N- or C-terminus of your protein of interest could potentially disrupt its proper folding, stability, or function.[2][7]
-
Validating Experimental Results: If the fusion protein is non-functional or mislocalized, any observed phenotype upon dTAG-13 treatment could be misinterpreted.
-
Avoiding Wasted Resources: Confirming functionality upfront prevents investing time and resources in experiments with a faulty construct.
Q3: What are the key initial checks to perform after generating my FKBP12(F36V)-fusion protein construct?
Before proceeding with extensive functional assays, you should perform the following initial validation steps:
-
Verify Expression: Confirm that your FKBP12(F36V)-fusion protein is expressed at the expected molecular weight using Western blotting.
-
Check Subcellular Localization: Ensure that the fusion protein localizes to the correct cellular compartment using immunofluorescence or fluorescent ligand binding.
-
Assess Basal Functionality: Perform a basic functional assay relevant to your protein of interest to ensure the tag has not abolished its primary activity.
Troubleshooting Guides
Problem 1: No or low expression of the FKBP12(F36V)-fusion protein on a Western blot.
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection/Transduction | Optimize your transfection or transduction protocol. Use a positive control (e.g., GFP) to assess efficiency. |
| Protein Instability | The fusion protein may be unstable and rapidly degraded. Try treating cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to see if the protein accumulates. |
| Poor Antibody Recognition | The antibody against your protein of interest might not recognize the tagged version. Use an antibody that specifically recognizes the FKBP12 tag.[8] |
| Incorrect Construct Sequence | Sequence your plasmid to ensure the FKBP12(F36V) tag is in-frame with your protein of interest and that there are no mutations. |
Problem 2: The FKBP12(F36V)-fusion protein is expressed but shows incorrect subcellular localization.
| Possible Cause | Troubleshooting Step |
| Tag Interference with Localization Signals | The FKBP12(F36V) tag may be masking a nuclear localization signal (NLS) or other targeting sequences. Try moving the tag to the other terminus of your protein.[7] |
| Protein Misfolding | The fusion protein may be misfolded, leading to aggregation or retention in incorrect compartments. Confirm that the protein is soluble by checking its presence in the supernatant vs. the pellet after cell lysis and centrifugation. |
| Cellular Stress | Overexpression of the fusion protein can sometimes lead to cellular stress and mislocalization. If using transient transfection, try reducing the amount of plasmid used. |
Problem 3: The FKBP12(F36V)-fusion protein is expressed and correctly localized, but dTAG-13 treatment does not lead to its degradation.
| Possible Cause | Troubleshooting Step |
| Inactive dTAG-13 | Ensure your dTAG-13 is stored correctly and has not expired. Test a fresh aliquot. |
| Insufficient dTAG-13 Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of dTAG-13 treatment for your specific cell line and protein.[9] |
| Low E3 Ligase Levels | The cell line you are using may have low endogenous levels of the required E3 ligase (CRBN for dTAG-13). Verify CRBN expression by Western blot. |
| Fusion Protein Inaccessibility | The FKBP12(F36V) tag on your fusion protein might be sterically hindered and inaccessible to dTAG-13. Consider re-designing your construct with the tag at the opposite terminus or with a longer linker.[10] |
| Impaired Ubiquitin-Proteasome System | Co-treat with a proteasome inhibitor (e.g., carfilzomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) to confirm that the degradation is dependent on the ubiquitin-proteasome system.[11] Attenuation of degradation with these inhibitors supports a functional dTAG system.[11] |
Experimental Protocols
Protocol 1: Confirmation of FKBP12(F36V)-Fusion Protein Expression by Western Blot
-
Cell Lysis: Lyse cells expressing the FKBP12(F36V)-fusion protein in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting either your protein of interest or the FKBP12 tag.[8][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Verification of Subcellular Localization by Immunofluorescence
-
Cell Seeding: Seed cells expressing the FKBP12(F36V)-fusion protein onto glass coverslips in a multi-well plate and allow them to adhere.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If the protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA or 5% normal goat serum in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against your protein of interest or the FKBP12 tag for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[13]
Protocol 3: Confirmation of FKBP12(F36V) Tag Functionality using a Fluorescent Ligand
This protocol utilizes a fluorescently labeled synthetic ligand (e.g., FL-SLF') that specifically binds to the FKBP12(F36V) mutant.[14][15]
-
Cell Preparation: Plate cells expressing the FKBP12(F36V)-fusion protein and control (non-expressing) cells in a multi-well plate or on coverslips.
-
Labeling: Incubate the cells with the fluorescent ligand (e.g., 100 nM FL-SLF') in culture medium for 30-60 minutes at 37°C. To improve ligand uptake, 0.02% Pluronic F-127 can be included.[15][16]
-
Washing: Wash the cells three times with fresh culture medium to remove unbound ligand.
-
Analysis:
-
Fluorescence Microscopy: Image the cells directly to visualize the localization of the fluorescent signal, which should correspond to the location of your fusion protein.[14][15]
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the fluorescence intensity. Cells expressing a functional FKBP12(F36V) tag will show a significant increase in fluorescence compared to control cells.[14]
-
Visualizations
Caption: Mechanism of dTAG-13 mediated protein degradation.
Caption: Experimental workflow for validating FKBP12(F36V) tag functionality.
References
- 1. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives | MDPI [mdpi.com]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Fluorescent labeling of proteins in living cells using the FKBP12 (F36V) tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
dTAG-13 Technical Support Center: Enhancing In Vivo Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of dTAG-13 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-13 and how does it work?
A1: dTAG-13 is a heterobifunctional degrader molecule designed for targeted protein degradation.[1] It functions by inducing the selective degradation of proteins that have been tagged with a mutant FKBP12F36V protein.[1] dTAG-13 achieves this by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] This system allows for rapid, reversible, and selective protein knockdown in vitro and in vivo.[1]
Q2: I am observing poor efficacy of dTAG-13 in my animal model. What are the potential causes?
A2: Poor in vivo efficacy of dTAG-13 can stem from several factors, with the most common being suboptimal solubility and stability.[4][] Due to its high molecular weight and hydrophobic nature, dTAG-13 has poor aqueous solubility, which can lead to low bioavailability and insufficient exposure at the target site.[4][6] Additionally, metabolic instability can lead to rapid clearance of the compound, reducing its effective concentration.[4] It is also crucial to ensure the formulation is appropriate and that the delivery route is optimal for your specific animal model and target tissue.[7][8]
Q3: What are the recommended starting points for formulating dTAG-13 for in vivo studies?
A3: Several formulation strategies can be employed to improve the solubility and delivery of dTAG-13 for in vivo experiments.[7][8][9] A common starting point is to use a mixture of solvents. For instance, dTAG-13 can be initially dissolved in DMSO and then further diluted with vehicles like 20% Solutol in sterile saline or a combination of PEG300, Tween80, and saline.[9][10] The final concentration of DMSO in the formulation should be kept low (typically ≤5%) to minimize toxicity.[9] For oral administration, preparing a homogenous suspension in vehicles like carboxymethyl cellulose (B213188) sodium (CMC-NA) is an option.[10]
Q4: Can I modify the dTAG-13 molecule to improve its properties?
A4: While direct modification of dTAG-13 is not a common practice for end-users, understanding its structure can inform strategies for improving next-generation degraders. The linker component of PROTACs like dTAG-13 is a key area for optimization to enhance metabolic stability and cellular permeability.[4] For instance, replacing linear linkers with cyclic ones or altering the attachment points can improve pharmacokinetic properties.[4] Incorporating ionizable groups, such as piperazine (B1678402) or piperidine, into the linker can also increase aqueous solubility.[11]
Troubleshooting Guides
Issue 1: dTAG-13 Precipitation in Formulation or Upon Injection
Possible Cause: Poor aqueous solubility of dTAG-13.
Troubleshooting Steps:
-
Optimize Co-Solvent Formulation: Experiment with different ratios of co-solvents. A common strategy is to first dissolve dTAG-13 in a small amount of DMSO and then dilute it with other vehicles.
-
Consider Advanced Formulations: If co-solvents are insufficient, explore more advanced formulation techniques such as amorphous solid dispersions (ASDs) or nanoformulations.[11][12] ASDs involve dispersing dTAG-13 in a polymer matrix to maintain it in an amorphous, more soluble state.[11][12] Nanoformulations encapsulate dTAG-13 in nanoparticles to improve its solubility and delivery.[11]
-
Sonication: Gently sonicate the formulation to aid in dissolution, but be cautious of potential degradation with excessive heat.
-
Prepare Fresh Formulations: Due to potential stability issues, it is recommended to prepare dTAG-13 formulations fresh before each use.[9]
Issue 2: High Formulation-Related Toxicity in Animal Models
Possible Cause: Toxicity associated with the formulation vehicle, particularly at high concentrations or with repeated dosing.[7][8][13]
Troubleshooting Steps:
-
Minimize Harsh Solvents: Reduce the percentage of solvents like DMSO in the final formulation to the lowest effective concentration.
-
Explore Alternative Vehicles: Test alternative, less toxic vehicles. For example, if a PEG-based formulation shows toxicity, consider one based on Solutol or other biocompatible excipients.[8]
-
Vehicle-Only Control Group: Always include a control group that receives only the formulation vehicle to distinguish between compound-specific and vehicle-specific toxicity.[13]
-
Refine Dosing Regimen: If repeated dosing is necessary, optimizing the dose and frequency can help mitigate cumulative toxicity from the formulation.[7][8]
Issue 3: Inconsistent or Low Levels of Target Protein Degradation
Possible Cause: Insufficient bioavailability, rapid metabolism, or suboptimal dosing.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the concentration of dTAG-13 in plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose-Response Study: Conduct a dose-response study to identify the optimal dose of dTAG-13 that provides robust target degradation with minimal toxicity.
-
Investigate Alternative Delivery Routes: If one route of administration (e.g., intraperitoneal) is not providing sufficient exposure, consider others (e.g., intravenous or subcutaneous), keeping in mind that the formulation may need to be adjusted.[9]
-
Assess Metabolic Stability: Use in vitro methods, such as liver microsome stability assays, to assess the metabolic stability of dTAG-13. If it is rapidly metabolized, more frequent dosing or a different formulation strategy may be needed.
Data Presentation
Table 1: Solubility of dTAG-13 in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 52.46 | 50 |
| Ethanol | 20.98 | 20 |
| Water | Insoluble | Insoluble |
Data sourced from product datasheets.[1][10]
Table 2: Example Formulations for In Vivo Administration of dTAG-13
| Formulation Components | Route of Administration | Final DMSO Concentration | Reference |
| DMSO, 20% Solutol, 0.9% Sterile Saline | Intraperitoneal (IP) | 5% | [9] |
| DMSO, PEG300, Tween80, ddH₂O | Not specified | 5% | [10] |
| DMSO, Corn Oil | Not specified | 5% | [10] |
| Solutol, DMSO, Saline (20:5:75 v/v) | Not specified | 5% | [8] |
Experimental Protocols
Protocol 1: Preparation of a dTAG-13 Formulation for Intraperitoneal (IP) Injection
Materials:
-
dTAG-13 powder
-
DMSO (sterile, cell culture grade)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
0.9% Sterile Saline
Procedure:
-
Prepare a stock solution of dTAG-13 in DMSO (e.g., 50 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the dTAG-13 stock solution.
-
Add 20% (v/v) of Solutol to the tube.
-
Vortex the mixture until the Solutol is fully dispersed.
-
Add 0.9% sterile saline to reach the final desired volume, ensuring the final DMSO concentration is 5% or less.
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension.
-
Administer the formulation to the animal via intraperitoneal injection immediately after preparation.
Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Materials:
-
dTAG-13
-
Carrier Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile Organic Solvent (e.g., Dichloromethane, Acetone, Methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Accurately weigh the dTAG-13 and the chosen carrier polymer (e.g., at a 1:9 drug-to-polymer ratio) and dissolve them in a minimal amount of the organic solvent in a round-bottom flask. Ensure complete dissolution.[11]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[11]
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.[11]
-
Harvesting and Sizing: Carefully scrape the solid dispersion from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.[11]
-
Characterization (Recommended): Confirm the amorphous state of the dTAG-13 in the ASD using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Determine the drug loading using HPLC.
Visualizations
Caption: Mechanism of dTAG-13 induced protein degradation.
Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).
References
- 1. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.biologists.com [journals.biologists.com]
Technical Support Center: Troubleshooting dTAG-13 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the dTAG-13 system. Find solutions to common issues, including high background, to ensure the success of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
1. What is dTAG-13 and how does it work?
dTAG-13 is a heterobifunctional small molecule, a type of PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It works by simultaneously binding to a specific mutant form of the FKBP12 protein (FKBP12F36V) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This brings the FKBP12F36V-tagged protein of interest (POI) into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
2. What are the key components of the dTAG system?
The dTAG system consists of three main components:
-
The dTAG-13 molecule: The small molecule degrader.
-
An FKBP12F36V-tagged protein of interest: Your target protein fused with the mutant FKBP12 tag. This can be achieved through lentiviral expression or CRISPR/Cas9-mediated knock-in at the endogenous locus.[1]
-
The endogenous ubiquitin-proteasome system: Specifically, the CRBN E3 ubiquitin ligase is required for dTAG-13's function.[1][2]
3. How quickly can I expect to see degradation of my target protein?
dTAG-13 can induce rapid degradation of the target protein. Pronounced degradation can be observed as early as one hour after treatment, with near-complete degradation often achieved within four to eight hours.[1] However, the exact kinetics can vary depending on the specific fusion protein.[1]
4. Is dTAG-13 treatment reversible?
Yes, the effects of dTAG-13 are reversible. Washing out the compound will lead to the re-accumulation of the target protein.
5. Are there any known off-target effects of dTAG-13?
dTAG-13 is known for its high selectivity for the FKBP12F36V mutant over the wild-type FKBP12 protein.[1] However, as with any chemical probe, it is crucial to perform proper control experiments to rule out potential off-target effects. One should monitor the levels of known Cereblon neo-substrates like IKZF1 and GSPT1, although dTAG-13 has been shown to have limited to no effect on these in many cell lines.[4]
Troubleshooting Guide: Dealing with High Background
"High background" in dTAG-13 experiments can manifest in several ways. Below are common issues, their potential causes, and recommended troubleshooting strategies.
Issue 1: Incomplete or Inefficient Degradation of the Target Protein
Symptoms:
-
The level of the FKBP12F36V-tagged protein is not significantly reduced after dTAG-13 treatment.
-
The maximal level of degradation (Dmax) is low.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal dTAG-13 Concentration | Perform a dose-response experiment to determine the optimal concentration of dTAG-13 for your specific target protein and cell line. A typical starting range is 10-500 nM.[1] Note that at very high concentrations, a "hook effect" can be observed where degradation becomes less efficient due to the formation of binary complexes instead of the productive ternary complex. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal degradation.[1] |
| Poor Cell Permeability of dTAG-13 | While dTAG-13 is generally cell-permeable, its uptake can vary between cell lines. Ensure proper dissolution of dTAG-13 in a suitable solvent like DMSO. |
| Low Expression or Activity of CRBN | Confirm that your cell line expresses sufficient levels of functional Cereblon (CRBN). You can test this by using a positive control protein known to be degraded by dTAG-13 in other cell lines. As a negative control, dTAG-13 should have no effect in CRBN-deficient cells.[1] |
| Issues with the FKBP12F36V Tag | Ensure the FKBP12F36V tag is correctly fused to your protein of interest (N- or C-terminus) and that the fusion protein is properly folded and expressed. It's recommended to test both N- and C-terminal tagging to determine which is better tolerated.[4] The tag itself should not disrupt the function or localization of your protein. |
| High Expression Level of the Tagged Protein | Overexpression of the FKBP12F36V-tagged protein can overwhelm the degradation machinery. If using an overexpression system, try to achieve expression levels as close to endogenous as possible. CRISPR/Cas9-mediated knock-in at the endogenous locus is the preferred method to avoid overexpression artifacts.[1][4] |
| Target Protein Characteristics | Some proteins may be inherently more resistant to degradation due to factors like subcellular localization, strong binding partners, or rapid synthesis rates. For such challenging targets, consider using dTAGV-1, which recruits the VHL E3 ligase and may be more effective.[2] |
Issue 2: High Background Signal in Negative Controls
Symptoms:
-
Apparent degradation of the target protein in vehicle-treated (e.g., DMSO) cells.
-
Signal in your detection assay (e.g., Western blot, luciferase) in the absence of the tagged protein.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Basal Turnover of the Target Protein | Your protein of interest may have a high basal degradation rate, independent of dTAG-13. Compare the levels of the tagged protein to the endogenous, untagged protein if possible. |
| Experimental Artifacts | Ensure consistent sample loading and processing for Western blots. For luciferase assays, ensure that the cells are healthy and that the reagents are working correctly. |
| Use of an Inactive Control Compound | To confirm that the observed degradation is specific to the action of dTAG-13, use a negative control compound such as dTAG-13-NEG.[5][6] This compound is structurally similar to dTAG-13 but does not induce degradation. |
| Antibody Non-Specificity (Western Blot) | The primary antibody used for detection may be cross-reacting with other proteins. Validate your antibody by running lysates from cells that do not express your protein of interest. |
Issue 3: Off-Target Protein Degradation
Symptoms:
-
Levels of proteins other than your intended target are decreasing upon dTAG-13 treatment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of CRBN Neo-substrates | While dTAG-13 is highly selective, it's good practice to check for the degradation of known CRBN neo-substrates like IKZF1 and GSPT1, especially in cell lines where their expression is high.[4] |
| Global Proteomic Analysis | For a comprehensive assessment of off-target effects, perform quantitative proteomics experiments (e.g., mass spectrometry) to compare the proteomes of cells treated with DMSO, dTAG-13, and a negative control compound.[4] |
| CRBN-Dependent Off-Target Effects | To confirm that any off-target degradation is mediated by CRBN, perform the experiment in CRBN-deficient cells. Off-target effects that persist in these cells are not mediated by the intended mechanism of dTAG-13.[1] |
Quantitative Data
The following table summarizes typical degradation parameters for dTAG-13 with various FKBP12F36V-tagged proteins. Note that these values can vary depending on the cell line and experimental conditions.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) | Reference |
| FKBP12F36V-Nluc | 293FT | <100 | >90 | 4 | [1] |
| BRD4(short)-FKBP12F36V | MV4;11 | ~50 | >90 | 1-4 | [1] |
| FKBP12F36V-KRASG12V | NIH/3T3 | ~50 | >90 | 4-8 | [1] |
| HDAC1-FKBP12F36V | MV4;11 | ~50 | >90 | <1 | [1] |
| MYC-FKBP12F36V | MV4;11 | ~50 | >90 | <1 | [1] |
Experimental Protocols
General Protocol for dTAG-13 Treatment and Western Blot Analysis
This protocol provides a general workflow for treating cells with dTAG-13 and assessing target protein degradation by Western blotting.
Materials:
-
Cells expressing your FKBP12F36V-tagged protein of interest
-
dTAG-13
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against your protein of interest or the tag (e.g., HA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
dTAG-13 Treatment:
-
Prepare a stock solution of dTAG-13 in DMSO (e.g., 10 mM).
-
Dilute the dTAG-13 stock solution in pre-warmed complete culture medium to the desired final concentrations for your dose-response or time-course experiment.
-
Include a vehicle control (DMSO only) and, if available, a negative control compound.
-
Remove the old medium from your cells and add the medium containing dTAG-13 or controls.
-
Incubate the cells for the desired amount of time.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to your lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Nano-Glo® Dual-Luciferase® Reporter Assay for dTAG-13
This assay is a sensitive method for quantifying the degradation of a NanoLuc® (Nluc) fusion protein. A firefly luciferase (Fluc) is often co-expressed as an internal control.
Materials:
-
Cells co-expressing your FKBP12F36V-Nluc fusion protein and Fluc
-
dTAG-13
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed your cells in a white, opaque assay plate.
-
dTAG-13 Treatment: Treat the cells with a dilution series of dTAG-13 or for a time course as described in the Western blot protocol.
-
Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the ONE-Glo™ EX Luciferase Reagent (for Fluc) to each well and measure the luminescence.
-
Add the NanoDLR™ Stop & Glo® Reagent (for Nluc) to each well and measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of Nluc to Fluc luminescence for each well.
-
Normalize the ratios to the vehicle control to determine the percentage of remaining protein.
-
Plot the data to determine DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of dTAG-13 mediated protein degradation.
Caption: Troubleshooting workflow for high background in dTAG-13 experiments.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
Technical Support Center: Optimizing Western Blot Detection of FKBP12-F36V Fusion Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Western blot detection of FKBP12-F36V fusion proteins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Western blot experiments for FKBP12-F36V fusion proteins.
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Protein Expression | Verify the expression of your FKBP12-F36V fusion protein. If using an inducible system, optimize induction conditions (e.g., concentration of inducer, time of induction). |
| Inefficient Protein Extraction | Use a lysis buffer suitable for your protein's cellular localization (e.g., RIPA buffer for whole-cell lysates). Ensure the lysis buffer contains protease inhibitors to prevent degradation.[1] |
| Suboptimal Antibody Concentration | The concentration of both primary and secondary antibodies is critical. Titrate your primary antibody to find the optimal concentration. A typical starting dilution for a primary antibody is 1:1000.[2][3] Secondary antibody dilutions typically range from 1:5,000 to 1:20,000.[3][4] |
| Insufficient Protein Loading | For most proteins, loading 20-30 µg of total protein per lane is recommended to achieve a clear signal.[2][3][5] |
| Poor Transfer | Ensure efficient transfer of the protein from the gel to the membrane. For smaller proteins like FKBP12 (~12 kDa) and its fusions, use a membrane with a 0.2 µm pore size. Optimize transfer time and voltage; smaller proteins transfer more quickly. |
| Incorrect Antibody | Confirm that your primary antibody is validated for Western blot and recognizes the FKBP12-F36V mutant. Some antibodies may only recognize the wild-type protein or the epitope might be masked in the fusion protein.[6] |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. |
Problem: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking buffers include 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-specific antibodies, BSA is preferred as milk contains phosphoproteins that can increase background.[2][7] |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically. Reduce the concentration of the antibody. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Perform at least three washes of 5-10 minutes each with TBST.[7] |
| Contaminated Buffers | Use freshly prepared buffers to avoid microbial growth that can cause speckles on the blot. |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the blotting process. |
Problem: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Use a more specific antibody or try a different one. Including a negative control (e.g., lysate from cells not expressing the fusion protein) can help identify non-specific bands. |
| Protein Degradation | Multiple bands at lower molecular weights could be due to the degradation of your fusion protein. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[5] |
| Post-Translational Modifications | Modifications such as glycosylation or ubiquitination can lead to bands at higher molecular weights. Consult protein databases for potential modification sites on your protein of interest. |
| Antibody Concentration Too High | High concentrations of the primary antibody can lead to off-target binding. Optimize the antibody dilution. |
Frequently Asked Questions (FAQs)
Q1: Which type of membrane is best for detecting my FKBP12-F36V fusion protein?
A1: The choice of membrane depends on the size of your fusion protein. Since FKBP12 itself is a small protein (~12 kDa), if your protein of interest is also small, a nitrocellulose or PVDF membrane with a 0.2 µm pore size is recommended to prevent the protein from passing through the membrane during transfer. For larger fusion proteins, a 0.45 µm pore size is generally sufficient.
Q2: What is the expected molecular weight of my FKBP12-F36V fusion protein?
A2: The expected molecular weight will be the sum of the molecular weight of your protein of interest and the FKBP12-F36V tag (~12 kDa). Always check for any additional tags (e.g., HA, FLAG) that may have been included in the construct, as these will also add to the total molecular weight.
Q3: Can I use an antibody against my protein of interest instead of an anti-FKBP12 antibody?
A3: Yes, and it is often recommended to have antibodies against both the tag (FKBP12) and your protein of interest. This can help confirm the identity of the fusion protein and troubleshoot issues like tag cleavage.
Q4: I am using the dTAG system. Why am I not seeing complete degradation of my FKBP12-F36V fusion protein?
A4: Incomplete degradation in a dTAG experiment can have several causes:
-
Insufficient Degrader Concentration or Incubation Time: Optimize the concentration of the dTAG molecule and the treatment duration. A time-course experiment is recommended to determine the optimal degradation time.[8]
-
Cell Permeability Issues: Ensure the dTAG molecule is efficiently entering the cells.
-
E3 Ligase Availability: The dTAG system relies on the recruitment of an endogenous E3 ligase (e.g., CRBN or VHL).[9][][11] If the specific E3 ligase is not sufficiently expressed or is saturated, degradation will be inefficient.
-
Protein Accessibility: The FKBP12-F36V tag might be buried within the folded structure of the fusion protein, making it inaccessible to the dTAG molecule.[12]
Q5: Should I add any specific inhibitors to my lysis buffer when working with the dTAG system?
A5: In addition to protease inhibitors, if you are studying the immediate downstream effects of protein degradation, you may also want to include phosphatase inhibitors to preserve the phosphorylation status of other proteins in your signaling pathway. When preparing lysates from dTAG-treated cells, it is also advisable to add a proteasome inhibitor (like MG132 or carfilzomib) to a control sample just before lysis to confirm that the degradation is proteasome-dependent.[13]
Experimental Protocols
Detailed Western Blot Protocol for FKBP12-F36V Fusion Proteins
This protocol provides a general guideline. Optimization of specific steps may be required for your particular fusion protein and experimental setup.
1. Protein Extraction
-
Culture and treat your cells as required for your experiment (e.g., with dTAG degrader).
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a fresh tube and determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE
-
Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel. The acrylamide (B121943) percentage of the gel should be chosen based on the molecular weight of your fusion protein.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
For FKBP12-F36V fusions, especially those with a low molecular weight, use a 0.2 µm pore size membrane.
-
Ensure good contact between the gel and the membrane and remove any air bubbles.
4. Blocking
-
After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation
-
Dilute the primary antibody (e.g., anti-FKBP12 or an antibody against your protein of interest) in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
6. Washing
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
7. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
8. Final Washes
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Visualize the signal using a chemiluminescence detection system.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Load per Lane | 20 - 50 µg | Start with 30 µg and adjust based on signal intensity.[2] |
| Primary Antibody Dilution | 1:500 - 1:2000 | This is highly dependent on the antibody. Always refer to the manufacturer's datasheet and perform a titration for new antibodies. |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Higher dilutions can help reduce background. |
| Blocking Time | 1 hour (RT) or Overnight (4°C) | Longer blocking times can sometimes reduce background. |
| Primary Antibody Incubation | 1-2 hours (RT) or Overnight (4°C) | Overnight incubation at 4°C is often recommended for detecting low-abundance proteins.[4] |
Visualizations
Caption: A flowchart illustrating the key stages of a Western blot experiment.
Caption: The mechanism of action of the dTAG system for targeted protein degradation.
References
- 1. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 11. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
linker optimization for improved dTAG-13 potency and selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the dTAG system, with a specific focus on linker optimization to improve the potency and selectivity of dTAG-13.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in dTAG-13's function?
A1: The linker in dTAG-13 is a crucial component that connects the FKBP12F36V-binding ligand (AP1867) to the Cereblon (CRBN) E3 ligase-binding ligand (thalidomide)[1][2][3]. Its length and chemical composition are critical for the formation of a stable and productive ternary complex between the FKBP12F36V-tagged protein of interest (POI), dTAG-13, and the CRBN E3 ligase complex[4]. An optimal linker facilitates the correct orientation of the POI and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation of the POI.
Q2: How does linker composition affect dTAG-13 potency and selectivity?
A2: Linker composition, including its rigidity and hydrophilicity, influences the physicochemical properties of the dTAG molecule and the stability of the ternary complex. Different linker compositions can lead to variations in cell permeability, solubility, and the ability to induce favorable protein-protein interactions between the POI-FKBP12F36V fusion and CRBN. For instance, polyethylene (B3416737) glycol (PEG) based linkers are often used to improve solubility and pharmacokinetic properties. The composition of the linker in dTAG-13 and its analogs has been optimized to enhance degradation potency and minimize off-target effects[1].
Q3: Are there alternatives to dTAG-13 if it shows low potency for my protein of interest?
A3: Yes, if dTAG-13 exhibits low potency, consider testing other dTAG molecules with different linkers or those that recruit a different E3 ligase. For example, dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase and has been shown to be effective for proteins that are resistant to CRBN-mediated degradation by dTAG-13[3][5]. The choice of E3 ligase and the specific linker can be critical for degrading certain proteins or for achieving degradation in specific cellular contexts[5].
Q4: Can I synthesize my own dTAG molecules with custom linkers?
A4: Yes, researchers with expertise in medicinal chemistry can synthesize dTAG analogs with custom linkers to optimize degradation for a specific target. The synthesis of various dTAG molecules, including dTAG-7, dTAG-13, dTAG-48, and dTAG-51, which feature different linker lengths and compositions, has been described in the literature[1]. This allows for a systematic exploration of the linker space to identify the optimal degrader for your POI.
Troubleshooting Guide
Issue 1: My FKBP12F36V-tagged protein is not degrading upon dTAG-13 treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker for the specific POI | Test other dTAG molecules with different linkers (e.g., dTAG-7) or a different E3 ligase recruiter (e.g., dTAGV-1)[1][5]. The geometry of the ternary complex is highly dependent on the POI, and a different linker may be required for efficient ubiquitination. |
| Incorrect Tag Placement | The position of the FKBP12F36V tag (N- or C-terminus) can affect protein folding, function, and accessibility for dTAG-13 binding. If possible, test both N- and C-terminally tagged versions of your POI[6]. |
| Low Expression of CRBN | Confirm the expression of CRBN in your cell line using Western blot or qPCR. dTAG-13-mediated degradation is dependent on CRBN expression[1]. |
| Impaired Ubiquitin-Proteasome System | Treat cells with a proteasome inhibitor (e.g., MG132) alongside dTAG-13. An accumulation of the ubiquitinated POI would suggest that the upstream degradation machinery is functional. Co-treatment with a cullin-RING ligase inhibitor (e.g., MLN4924) should block degradation[1]. |
| dTAG-13 Degradation or Instability | Prepare fresh dTAG-13 solutions. Ensure proper storage of the compound at -20°C[7]. |
Issue 2: I am observing off-target effects or toxicity with dTAG-13.
| Possible Cause | Troubleshooting Step |
| Degradation of CRBN Neo-substrates | Some CRBN-based degraders can induce the degradation of endogenous proteins known as "neo-substrates" (e.g., IKZF1, GSPT1). Check for the degradation of known CRBN neo-substrates in your cell line by Western blot[6]. If this is an issue, consider using a VHL-recruiting degrader like dTAGV-1[5]. |
| Toxicity of High dTAG-13 Concentrations | Perform a dose-response experiment to determine the minimal effective concentration of dTAG-13 that induces degradation of your POI without causing significant toxicity. In many cell lines, dTAG-13 shows little to no toxicity at effective concentrations[6]. |
| Off-target Binding of the dTAG-13 Ligands | Use a negative control, such as dTAG-13-NEG, which is an inactive diastereomer of dTAG-13, to confirm that the observed effects are due to the specific degradation of the tagged protein[8]. |
| Functional Consequence of POI Degradation | The observed phenotype may be a direct result of the potent and rapid degradation of your POI. This is the intended outcome of the dTAG system. |
Issue 3: The potency of dTAG-13 is lower than expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length or Composition | As with a complete lack of degradation, suboptimal potency can be due to a linker that does not facilitate a highly stable ternary complex. Experiment with other dTAG molecules like dTAG-7 or dTAGV-1[1][5]. |
| Kinetics of Degradation | The degradation kinetics can vary for different fusion proteins. Perform a time-course experiment to identify the optimal treatment duration. Some proteins may require longer exposure to dTAG-13 for maximal degradation[1]. |
| Cellular Localization of the POI | The accessibility of the tagged POI to the dTAG molecule and the ubiquitin-proteasome machinery can be influenced by its subcellular localization. While dTAG-13 is effective for targets in various compartments, extreme cases might require linker modification. |
Data Presentation
Table 1: Comparison of Different dTAG Molecules
| dTAG Molecule | E3 Ligase Recruited | Linker Characteristics | Key Features | Reference |
| dTAG-7 | CRBN | Shorter than dTAG-13 | Highly selective for FKBP12F36V over wild-type FKBP12. | [1] |
| dTAG-13 | CRBN | All-carbon linker | Potent, selective, and effective in vivo. Considered the lead CRBN-recruiting dTAG molecule. | [1][6] |
| dTAG-48 | CRBN | Different regioisomer and linker | Shows off-target activity against wild-type FKBP12. | [1] |
| dTAG-51 | CRBN | Different linker composition | Exhibits off-target activity towards the CRBN neo-substrate IKZF1. | [1] |
| dTAGV-1 | VHL | Optimized for VHL recruitment | Overcomes resistance to CRBN-mediated degradation and shows improved in vivo duration of degradation compared to dTAG-13. | [3][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of POI Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density. Allow cells to adhere overnight. Treat cells with the desired concentration of dTAG-13 or other dTAG molecules for the indicated amount of time. Include a DMSO vehicle control and a negative control (dTAG-13-NEG)[8].
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to your POI or the HA-tag on the fusion protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of degradation.
Protocol 2: Quantitative Proteomics for Selectivity Profiling
-
Sample Preparation: Culture cells expressing the FKBP12F36V-tagged POI and treat with either DMSO or dTAG-13 for the desired time.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the different treatment groups with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. A volcano plot can be used to visualize proteins that are significantly up- or downregulated upon dTAG-13 treatment[1]. The FKBP12F36V-tagged POI should be the most significantly downregulated protein, confirming the selectivity of the degrader.
Mandatory Visualizations
Caption: dTAG-13 signaling pathway leading to targeted protein degradation.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. biorxiv.org [biorxiv.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 8. dTAG-13-NEG | TAG Degradation Platform | Tocris Bioscience [tocris.com]
Validation & Comparative
dTAG-13 vs. dTAGV-1: A Comparative Guide to E3 Ligase Recruiter Selection
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide comparing two widely used targeted protein degradation tools: dTAG-13 and dTAGV-1. This guide provides a detailed analysis of their mechanisms of action, performance data, and experimental protocols to assist researchers in selecting the optimal E3 ligase recruiter for their specific research needs.
The dTAG (degradation tag) technology enables rapid and selective degradation of a target protein by tagging it with a mutant FKBP12(F36V) protein. The addition of a heterobifunctional dTAG molecule then recruits an E3 ubiquitin ligase to the tagged protein, leading to its ubiquitination and subsequent proteasomal degradation. The choice between dTAG-13 and dTAGV-1 hinges on the specific E3 ligase they recruit and the resulting degradation characteristics.
Mechanism of Action: CRBN vs. VHL Recruitment
The fundamental difference between dTAG-13 and dTAGV-1 lies in the E3 ligase they hijack. dTAG-13 recruits Cereblon (CRBN) , a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] In contrast, dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[][5][6][7] This distinction is critical as the expression levels, subcellular localization, and substrate scope of CRBN and VHL can vary between different cell types and tissues, influencing the efficiency and selectivity of the degrader.[]
dTAGV-1 was developed as a second-generation degrader to address certain limitations of the CRBN-recruiting dTAG molecules.[5][8] It has been shown to effectively degrade proteins that are resistant to CRBN-mediated degradation and exhibits an improved pharmacokinetic and pharmacodynamic profile, making it a valuable tool for in vivo studies.[8][9]
Performance Comparison
The choice between dTAG-13 and dTAGV-1 should be guided by empirical data. While both are potent degraders, their efficiency can be target and cell-type dependent. In some instances, dTAGV-1 has demonstrated superior potency and a more sustained degradation profile.
| Parameter | dTAG-13 (CRBN Recruiter) | dTAGV-1 (VHL Recruiter) |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Degradation Kinetics | Rapid, with degradation observed within 1 hour for some targets.[10] | Rapid, with degradation evident within 1 hour for certain proteins.[11] |
| Degradation Potency (DC50) | Effective at nanomolar concentrations (e.g., as low as 50 nM).[10] | Can be more potent than dTAG-13, with nearly complete degradation in some assays.[5] |
| Maximum Degradation (Dmax) | Potent degradation, but some proteins may be resistant. | Can overcome resistance to CRBN-mediated degradation, achieving high Dmax.[8] |
| Selectivity | Highly selective for FKBP12(F36V)-tagged proteins with minimal off-target effects observed in proteomics studies.[6] | Exquisitely selective, with proteomics data confirming no significant off-target degradation.[11] |
| In Vivo Activity | Demonstrated efficacy in mouse models.[10] | Shows an improved pharmacokinetic profile with a longer half-life and duration of degradation compared to dTAG-13.[8][9] |
Experimental Protocols
To facilitate the direct comparison and application of these degraders, detailed experimental protocols are provided below.
CRISPR/Cas9-Mediated Knock-in of FKBP12(F36V) Tag
This protocol describes the endogenous tagging of a protein of interest (POI) with the FKBP12(F36V) tag using CRISPR/Cas9-mediated homology-directed repair (HDR).
-
Design and Synthesis:
-
Design a single guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus) of the POI.
-
Synthesize a donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[7]
-
-
Cell Transfection:
-
Co-transfect the target cells with a plasmid expressing Cas9 and the designed sgRNA, along with the donor DNA template. Electroporation is often an effective method for hard-to-transfect cells.[12]
-
-
Selection and Clonal Isolation:
-
If the donor plasmid contains a selection marker, apply the appropriate selection agent to enrich for successfully edited cells.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Verification:
-
Screen for correct integration of the FKBP12(F36V) tag by PCR genotyping and Sanger sequencing.
-
Confirm the expression of the tagged protein at the expected molecular weight by Western blot analysis using an antibody against the POI or the tag.
-
Western Blotting for Protein Degradation
This protocol allows for the quantification of target protein degradation following treatment with dTAG molecules.
-
Cell Treatment:
-
Plate FKBP12(F36V)-tagged cells and treat with a dose-range of dTAG-13 or dTAGV-1 (e.g., 1 nM to 10 µM) for a specified time course (e.g., 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and denature by boiling.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein or the tag overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that protein degradation is occurring via the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat FKBP12(F36V)-tagged cells with dTAG-13 or dTAGV-1, and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the tagged protein of interest using an antibody against the tag or the protein itself.
-
-
Western Blotting for Ubiquitin:
-
Wash the immunoprecipitated proteins and elute them from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against ubiquitin to detect the presence of a ladder of high-molecular-weight ubiquitinated species of the target protein.
-
Cell Viability Assay
This assay assesses the phenotypic consequences of target protein degradation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of dTAG-13 or dTAGV-1. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a desired period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions to measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value, which is the concentration of the degrader that causes 50% inhibition of cell viability.
-
Conclusion: Which dTAG to Choose?
The selection between dTAG-13 and dTAGV-1 is not a one-size-fits-all decision.
-
Start with both: For a new target protein, it is advisable to test both dTAG-13 and dTAGV-1 to empirically determine which degrader provides more efficient and complete degradation in the specific cellular context.
-
Consider the E3 ligase context: The relative expression levels and activity of CRBN and VHL in the cell line of interest can influence degrader efficacy. Cell lines with low or mutated CRBN may show a poor response to dTAG-13, making dTAGV-1 a better choice.[1]
-
For in vivo studies: dTAGV-1's improved pharmacokinetic properties may offer an advantage for animal studies requiring sustained protein degradation.[8][9]
-
When encountering resistance: If a target protein is found to be resistant to degradation by dTAG-13, dTAGV-1 provides a valuable alternative that may overcome this resistance.[8]
By providing this comprehensive comparison, we aim to empower researchers to make informed decisions in their targeted protein degradation experiments, ultimately accelerating the pace of discovery in both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 3. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. resources.tocris.com [resources.tocris.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Protocol for efficient CRISPR-Cas9-mediated fluorescent tag knockin in hard-to-transfect erythroid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Proteome-Wide Specificity of dTAG-13
For researchers in drug discovery and chemical biology, the ability to precisely manipulate the abundance of a single protein is a cornerstone of target validation and functional genomics. The dTAG (degradation tag) system has emerged as a leading technology for achieving rapid, reversible, and highly specific protein degradation. This guide provides an objective comparison of the dTAG-13 system's specificity against alternative degradation approaches, supported by proteome-wide experimental data, detailed protocols, and clear visual representations of the underlying mechanisms and workflows.
Quantitative Comparison of Degrader Specificity
| Degrader System | Target Protein | Cell Line | Treatment | Proteins Quantified | Significant Off-Target Degradation |
| dTAG-13 | FKBP12F36V-BRD4 | K562 | 500 nM, 24h | >7,000 | None (BRD2 and BRD3 levels unchanged)[1] |
| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | 1 µM, 4h | 8,164 | None [1][2] |
| dTAGV-1 | LACZ-FKBP12F36V | PATU-8902 | 500 nM | Not Specified | None (Target was the only significantly degraded protein)[3] |
| Conventional PROTAC (dBET6) | Endogenous BRD4 | K562 | 500 nM, 24h | >7,000 | BRD2, BRD3 [1] |
Analysis: The data clearly demonstrates the exceptional specificity of the dTAG system. When targeting an FKBP12F36V-tagged version of BRD4, dTAG-13 induced its degradation with no effect on the other BET family proteins, BRD2 and BRD3.[1] In contrast, the conventional PROTAC dBET6, which binds to a conserved bromodomain, degrades BRD4, BRD2, and BRD3 simultaneously.[1] This highlights a key advantage of the dTAG system: it decouples the degradation event from the endogenous protein's family, enabling the study of a single protein's function in isolation. Further proteomic studies have repeatedly confirmed this high degree of selectivity for both CRBN-recruiting (dTAG-13) and VHL-recruiting (dTAGV-1) versions of the technology.[1][3][4]
Visualizing the Mechanism and Workflow
To fully appreciate the dTAG system, it is essential to understand its mechanism of action and the experimental process used to validate its specificity.
Caption: dTAG-13 induces a ternary complex, leading to targeted ubiquitination.
The dTAG-13 molecule acts as a molecular glue, binding simultaneously to the FKBP12F36V tag on the protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the cell's proteasome.
Caption: Experimental workflow for proteomic validation of degrader specificity.
This workflow outlines the standard procedure for quantitatively assessing protein level changes across the proteome, from cell treatment to data analysis, to confirm the on-target specificity of the degrader.
Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections detail the core methodologies for a proteome-wide specificity analysis.
Cell Culture and Treatment
-
Cell Line Generation: Engineer the cell line of interest to express the target protein fused with the FKBP12F36V tag. This can be achieved via lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[1]
-
Culture Conditions: Culture cells under standard conditions appropriate for the specific cell line.
-
Treatment: Plate cells and allow them to adhere or reach the desired density. Treat experimental replicates with dTAG-13 (e.g., 100-500 nM) and control replicates with a vehicle (e.g., DMSO) for a specified duration (e.g., 4-24 hours).[1] Harvest cells for analysis.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea), buffers (e.g., Tris-HCl), and protease/phosphatase inhibitors to ensure protein denaturation and prevent degradation.[5]
-
Protein Reduction and Alkylation: Reduce disulfide bonds in proteins using a reducing agent like Dithiothreitol (DTT). Subsequently, alkylate the free cysteine residues with a reagent like iodoacetamide (B48618) to prevent disulfide bonds from reforming.
-
Proteolytic Digestion: Dilute the urea (B33335) concentration of the sample to allow for the activity of a protease, typically trypsin. Add trypsin and incubate overnight to digest the proteins into smaller peptides.[6]
-
Peptide Desalting: Before mass spectrometry, it is crucial to remove salts and other contaminants from the peptide mixture. This is typically done using solid-phase extraction with a C18 resin.[5]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Load the cleaned peptide samples onto a nano-flow liquid chromatography system. Peptides are separated on a reverse-phase column over a gradient of increasing organic solvent (e.g., acetonitrile). This separation reduces the complexity of the mixture entering the mass spectrometer at any given time.[6][7]
-
Mass Spectrometry (MS): The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument operates in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS scan of the peptide precursors and selecting the most intense precursors for fragmentation (MS/MS scans).[6][7]
Data Analysis
-
Database Searching: Use a search algorithm (e.g., MaxQuant) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt Human) to identify the corresponding peptide sequences.[1]
-
Protein Quantification: The intensity of the signal from the MS1 scans is used to determine the relative abundance of each peptide, which is then aggregated to infer the abundance of the parent protein. Label-free quantification (LFQ) is a common method for this.
-
Statistical Analysis: Perform statistical tests to identify proteins whose abundance changes significantly between the dTAG-13-treated and vehicle-treated groups. The results are often visualized using a volcano plot, which displays the statistical significance (p-value) versus the magnitude of change (fold-change) for every quantified protein, allowing for easy identification of the intended target and any potential off-targets.[3]
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
A Head-to-Head Comparison of dTAG-13 and siRNA for Protein Knockdown
For researchers, scientists, and drug development professionals navigating the landscape of protein knockdown technologies, the choice between targeted protein degradation and RNA interference is a critical one. This guide provides an objective, data-driven comparison of two prominent methods: the dTAG-13 system, a PROTAC-based approach, and small interfering RNA (siRNA).
This comprehensive analysis delves into the mechanisms, efficacy, specificity, and experimental considerations for both dTAG-13 and siRNA, supported by experimental data and detailed protocols to inform your research decisions.
At a Glance: dTAG-13 vs. siRNA
| Feature | dTAG-13 | siRNA |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of a target protein fused with an FKBP12F36V tag. | Post-transcriptional: Mediates the cleavage and degradation of target mRNA through the RNA-induced silencing complex (RISC). |
| Target | Protein | mRNA |
| Speed of Knockdown | Rapid, with significant degradation observed within hours.[1][2] | Slower onset, typically requiring 24-72 hours for maximal effect, dependent on protein half-life.[3][4] |
| Reversibility | Readily reversible upon washout of the dTAG-13 molecule.[1][5] | Reversibility is slower and depends on the synthesis of new mRNA and protein. Inducible shRNA systems can offer controlled reversibility.[6][7] |
| Specificity | High, determined by the selective binding of dTAG-13 to the FKBP12F36V tag and the CRBN E3 ligase. Off-target effects on neo-substrates of CRBN are possible but have been shown to be minimal with dTAG-13.[1][8][9] | Prone to off-target effects due to partial sequence complementarity of the siRNA to unintended mRNAs.[10] |
| Requirement | Genetic modification (transgene expression or CRISPR-mediated knock-in) to fuse the FKBP12F36V tag to the protein of interest. | Delivery of synthetic siRNA duplexes into the cell. |
| Dose Dependency | Knockdown is titratable by varying the concentration of the dTAG-13 molecule.[5] | Knockdown efficiency is dependent on the concentration of siRNA delivered.[11][12] |
Mechanism of Action
dTAG-13: Targeted Protein Degradation
The dTAG-13 system employs a heterobifunctional molecule that acts as a "molecular glue" to bring a target protein into proximity with an E3 ubiquitin ligase. This process requires the target protein to be genetically tagged with a mutant FKBP12F36V protein. dTAG-13 simultaneously binds to the FKBP12F36V tag on the target protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1. Mechanism of dTAG-13 mediated protein degradation.
siRNA: RNA Interference
Small interfering RNA (siRNA) operates at the post-transcriptional level to silence gene expression. A synthetic, double-stranded siRNA molecule is introduced into the cell, where it is recognized by the RNA-induced silencing complex (RISC). The RISC unwinds the siRNA duplex and uses one strand (the guide strand) to identify and bind to the complementary messenger RNA (mRNA) of the target gene. This binding event leads to the cleavage of the target mRNA by the Argonaute-2 protein within the RISC complex. The cleaved mRNA is then degraded by cellular machinery, preventing its translation into protein.
Figure 2. Mechanism of siRNA-mediated mRNA degradation.
Quantitative Performance Comparison
| Parameter | dTAG-13 | siRNA |
| Typical Concentration | 1-1000 nM[13] | 5-100 nM[3][4] |
| Time to Onset | As early as 30-60 minutes[1][5] | Typically 4-8 hours to detect mRNA reduction[4] |
| Time to Max Knockdown | 4-8 hours[1][2] | 24-72 hours[3] |
| Duration of Effect | Dependent on the continued presence of the dTAG-13 molecule. Rapid recovery of protein levels upon washout.[1][5] | Can persist for 5-7 days or longer, depending on cell division rate and siRNA stability.[3] |
| Knockdown Efficiency | Can achieve >90% degradation.[1] | Typically achieves 70-90% knockdown. |
Experimental Protocols
dTAG-13 Mediated Protein Degradation
A generalized protocol for dTAG-13 induced protein degradation in cell culture is as follows:
-
Cell Line Generation:
-
Establish a cell line that stably expresses the protein of interest fused to the FKBP12F36V tag. This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated knock-in.[1]
-
-
Cell Seeding:
-
Plate the engineered cells at an appropriate density to allow for optimal growth during the experiment.
-
-
dTAG-13 Treatment:
-
Prepare a stock solution of dTAG-13 in a suitable solvent (e.g., DMSO).
-
Dilute the dTAG-13 stock solution in cell culture medium to the desired final concentration (e.g., 1-1000 nM).
-
Add the dTAG-13 containing medium to the cells. Include a vehicle control (e.g., DMSO) for comparison.
-
-
Time-Course and Dose-Response:
-
For time-course experiments, harvest cells at various time points after dTAG-13 addition (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the kinetics of protein degradation.[1][2]
-
For dose-response experiments, treat cells with a range of dTAG-13 concentrations for a fixed duration and measure the extent of protein degradation.[1]
-
-
Washout Experiment (for reversibility):
-
After a period of dTAG-13 treatment, remove the medium containing the degrader.
-
Wash the cells with fresh medium to remove any residual dTAG-13.
-
Add fresh medium without dTAG-13 and harvest cells at different time points to monitor the recovery of the target protein.[1]
-
-
Analysis:
-
Assess protein levels by Western blotting or other quantitative protein analysis methods.
-
Figure 3. A typical experimental workflow for dTAG-13.
siRNA-Mediated Protein Knockdown
A general protocol for siRNA transfection is as follows:
-
siRNA Design and Preparation:
-
Design or obtain at least two to four distinct siRNA sequences targeting the gene of interest to control for off-target effects.
-
Prepare a stock solution of the siRNA duplex (e.g., 20 µM).
-
-
Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[14]
-
-
Transfection:
-
Incubation:
-
Analysis:
-
Assess knockdown efficiency at both the mRNA level (e.g., by qRT-PCR) and the protein level (e.g., by Western blotting).
-
Figure 4. A typical experimental workflow for siRNA.
Off-Target Effects: A Critical Consideration
A significant advantage of the dTAG system is its high specificity. The requirement of the FKBP12F36V tag ensures that only the tagged protein is targeted for degradation. While off-target degradation of other cellular proteins ("neo-substrates") by the recruited E3 ligase is a theoretical possibility, studies with dTAG-13 have shown minimal off-target effects.[1][8][9]
In contrast, off-target effects are a well-documented challenge for siRNA technology. These effects primarily arise from the siRNA guide strand having partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their degradation or translational repression.[10] Strategies to mitigate these effects include careful siRNA design, using the lowest effective concentration, and pooling multiple siRNAs targeting the same gene.
Conclusion: Choosing the Right Tool for the Job
Both dTAG-13 and siRNA are powerful tools for protein knockdown, each with its own set of advantages and limitations.
dTAG-13 is the preferred method for:
-
Rapid and reversible protein knockdown: Its fast kinetics and reversibility are ideal for studying dynamic cellular processes.
-
High specificity: The requirement for the FKBP12F36V tag minimizes off-target effects.
-
Studying essential proteins: The ability to acutely deplete a protein can circumvent the lethality associated with constitutive knockout.
siRNA remains a valuable tool for:
-
Ease of use: It does not require prior genetic modification of the target, making it a more straightforward initial approach.
-
High-throughput screening: The simplicity of delivering synthetic oligonucleotides makes it amenable to large-scale screens.
-
Therapeutic applications: Several siRNA-based therapeutics have been approved, highlighting its clinical potential.[17]
Ultimately, the choice between dTAG-13 and siRNA will depend on the specific experimental goals, the nature of the protein being studied, and the resources available. For researchers requiring precise temporal control and high specificity, the initial investment in generating a tagged cell line for the dTAG system may be well worth the effort. For rapid target validation or large-scale screening, the convenience of siRNA may be more suitable.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible gene knockdown in mice using a tight, inducible shRNA expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. youtube.com [youtube.com]
- 17. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility in Focus: A Comparative Guide to dTAG-13 and Genetic Knockout
For researchers, scientists, and drug development professionals navigating the landscape of functional genomics, the choice between transient and permanent protein modulation is critical. This guide provides an objective comparison of the Degradation Tag (dTAG-13) system and genetic knockout technologies, with a specific focus on the key differentiator of reversibility. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to empower informed decisions in experimental design.
The dTAG-13 system offers rapid and reversible degradation of a target protein, while genetic knockout, typically mediated by CRISPR-Cas9, results in a permanent loss of the gene and its corresponding protein. This fundamental difference has profound implications for studying protein function, validating drug targets, and understanding cellular compensation mechanisms.
Quantitative Comparison of Reversibility
The defining feature distinguishing dTAG-13 from genetic knockout is the ability to restore protein function. The following table summarizes the key quantitative differences in the reversibility of these two powerful techniques.
| Feature | dTAG-13 | Genetic Knockout (CRISPR-Cas9) |
| Nature of Effect | Transient Protein Degradation | Permanent Gene Disruption |
| Reversibility | Yes, upon washout of dTAG-13 | No, the genetic alteration is heritable |
| Kinetics of Onset | Rapid, with significant degradation often observed within 1-4 hours.[1][2] | Requires cell division for homozygous knockout clones; can take days to weeks. |
| Kinetics of Reversal | Rapid recovery of protein levels upon dTAG-13 removal. Approximately 50% recovery in 5-8 hours and ~70% recovery after 24 hours has been observed in mouse embryos.[3][4] | Not applicable. |
| Dose-Tunability | Yes, the extent of protein knockdown can be tuned by varying the dTAG-13 concentration. | No, typically results in complete loss of function. |
Experimental Insights into Reversibility and Permanence
The reversibility of dTAG-13 allows for "on-off" experiments that are not possible with genetic knockouts. This enables the study of acute protein loss and subsequent recovery, providing insights into the dynamic roles of proteins in cellular processes.
In contrast, the permanence of genetic knockout is ideal for studying the long-term consequences of protein loss and for creating stable disease models. However, this permanence can lead to the development of compensatory mechanisms, where the cell adapts to the absence of a protein by upregulating other genes or pathways.[5] This can sometimes mask the primary function of the targeted protein. It has also been observed that a significant portion of genes knocked out using CRISPR-Cas9-induced frameshift mutations may still produce residual proteins.[6]
The dTAG system, by offering acute protein degradation, may circumvent some of these long-term compensatory adaptations. However, it is important to consider that even with dTAG-13, short-term compensatory responses can occur.
Experimental Protocols
To facilitate the practical application of these technologies, detailed methodologies for assessing dTAG-13 reversibility and generating a genetic knockout are provided below.
dTAG-13 Washout and Protein Recovery Assay
This protocol outlines the steps to assess the reversibility of dTAG-13-mediated protein degradation.
-
Cell Culture and dTAG-13 Treatment:
-
Culture cells expressing the FKBP12F36V-tagged protein of interest to the desired confluency.
-
Treat the cells with the desired concentration of dTAG-13 for a sufficient duration to achieve maximal protein degradation (e.g., 4-24 hours). Include a vehicle-treated control group.
-
-
dTAG-13 Washout:
-
Aspirate the media containing dTAG-13 from the cells.
-
Wash the cells three times with pre-warmed, fresh culture medium to ensure complete removal of the dTAG-13 molecule.
-
After the final wash, add fresh culture medium to the cells.
-
-
Time-Course Collection:
-
Collect cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the state of maximal degradation before recovery begins.
-
-
Protein Level Analysis:
-
Perform western blotting or another quantitative protein analysis method (e.g., mass spectrometry) to determine the levels of the target protein at each time point.
-
Quantify the protein band intensities and normalize them to a loading control to determine the percentage of protein recovery over time relative to the vehicle-treated control.
-
CRISPR-Cas9 Mediated Genetic Knockout Protocol
This protocol provides a general workflow for generating a stable knockout cell line.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the gene of interest to increase the likelihood of a frameshift mutation.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Cell Transfection:
-
Transfect the gRNA/Cas9 plasmids into the desired cell line using an appropriate method (e.g., lipofection, electroporation).
-
-
Single-Cell Cloning:
-
After 48-72 hours, perform single-cell sorting or serial dilution to isolate individual cell clones.
-
-
Expansion and Screening:
-
Expand the individual clones into clonal populations.
-
Screen for successful knockout by genomic DNA sequencing to identify insertions or deletions (indels) that cause a frameshift mutation.
-
-
Validation of Protein Knockout:
-
Confirm the absence of the target protein in the knockout clones by western blotting or other protein detection methods.
-
Visualizing the Mechanisms
To further clarify the distinct mechanisms of dTAG-13 and genetic knockout, the following diagrams illustrate the key processes.
Caption: Mechanism of dTAG-13 mediated protein degradation and its reversibility.
Caption: Workflow of CRISPR-Cas9 mediated genetic knockout leading to permanent loss of protein.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. genomeweb.com [genomeweb.com]
A Head-to-Head Comparison for Target Validation: dTAG-13 vs. Small Molecule Inhibitors
In the landscape of drug discovery and target validation, researchers are equipped with an expanding arsenal (B13267) of chemical tools to probe protein function. Among the most prominent are small molecule inhibitors and targeted protein degraders. This guide provides a comprehensive comparison of a leading degradation technology, dTAG-13, and traditional small molecule inhibitors, using the well-characterized epigenetic reader BRD4 and its inhibitor JQ1 as a prime example. This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the optimal strategy for their target validation needs.
Introduction: Two Distinct Mechanisms for Modulating Protein Function
Small molecule inhibitors have long been the workhorses of chemical biology and drug discovery. These compounds typically function by binding to the active or allosteric sites of a target protein, thereby inhibiting its activity.[1][2] Their "occupancy-driven" mechanism requires sustained binding to elicit a biological response.[3]
dTAG-13 , on the other hand, represents a paradigm shift in protein modulation. It is a heterobifunctional molecule that leverages the cell's own protein disposal machinery.[4] One end of dTAG-13 binds to a specifically engineered FKBP12F36V tag that is fused to the protein of interest, while the other end recruits an E3 ubiquitin ligase (Cereblon).[5][6] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] This "event-driven" catalysis means a single dTAG-13 molecule can trigger the destruction of multiple target protein molecules.
At a Glance: dTAG-13 vs. Small Molecule Inhibitors
| Feature | dTAG-13 (Targeted Protein Degrader) | Small Molecule Inhibitors (e.g., JQ1) |
| Mechanism of Action | Catalytic degradation of the target protein. | Occupancy-driven inhibition of protein function.[3] |
| Mode of Target Engagement | Induces proximity between the target protein and an E3 ligase.[7] | Binds to a functional pocket (active or allosteric site).[1] |
| Effect on Target Protein | Complete removal of the entire protein scaffold.[8] | Blocks a specific function (e.g., enzymatic activity, binding). |
| Selectivity | High, as it relies on the specific FKBP12F36V tag. | Variable, potential for off-target effects. |
| Kinetics | Rapid onset of action, leading to swift protein depletion.[9] | Onset of action depends on binding kinetics and cellular uptake. |
| Reversibility | Reversible upon washout of the dTAG-13 molecule. | Reversible upon compound washout (for non-covalent inhibitors). |
| "Undruggable" Targets | Can target any protein that can be tagged, including those without known active sites. | Limited to proteins with "druggable" binding pockets. |
| Development | Requires genetic modification to introduce the FKBP12F36V tag. | Requires identification of a suitable binding pocket and development of a specific inhibitor. |
Quantitative Performance: A BRD4 Case Study
The bromodomain and extra-terminal domain (BET) protein BRD4 is a key regulator of gene expression and a well-validated cancer target. JQ1 is a potent small molecule inhibitor of the BET family of proteins, including BRD4.[10] The following tables provide a comparative overview of the performance of dTAG-13 (targeting FKBP12F36V-BRD4) and JQ1.
Table 1: Potency in Cellular Assays
| Parameter | dTAG-13 (FKBP12F36V-BRD4) | JQ1 | Cell Line | Reference |
| Degradation (DC50) | Potent, often in the low nanomolar range. | Not Applicable | Various | [11] |
| Anti-proliferative Activity (IC50) | Can be 10-100x more potent than inhibitors. | 77 nM (BRD4(1)), 33 nM (BRD4(2)) (binding IC50) | NMC 797 | [10] |
| c-Myc Downregulation | Potent and sustained reduction. | Reduction observed, but can be incomplete. | MM.1S | [12] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of a biological function (e.g., cell proliferation).
Table 2: Kinetic Profile
| Parameter | dTAG-13 (FKBP12F36V-BRD4) | JQ1 | Time to Effect | Reference | |---|---|---|---| | Protein Degradation | Rapid, with significant degradation observed within 1-4 hours. | Not Applicable | MV4;11 |[9] | | c-Myc mRNA Suppression | Significant repression. | Significant repression. | MM.1S |[12] | | Cell Cycle Arrest | Induces G1 arrest. | Induces G1 arrest. | NALM-6 |[13] |
Visualizing the Mechanisms and Workflows
To better understand the distinct approaches of dTAG-13 and small molecule inhibitors, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for target validation.
References
- 1. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to dTAG-13 Efficacy Across Diverse Protein Classes
For Researchers, Scientists, and Drug Development Professionals
The dTAG (degradation tag) system has emerged as a powerful and versatile tool for inducing rapid and selective protein degradation. At the heart of this system is dTAG-13, a heterobifunctional small molecule designed to target proteins fused with the mutant FKBP12(F36V) tag for degradation by the endogenous ubiquitin-proteasome pathway. This guide provides a comprehensive evaluation of dTAG-13's efficacy across various protein classes, supported by experimental data and detailed protocols to facilitate its application in research and drug development.
Mechanism of Action: Hijacking the Cellular Degradation Machinery
dTAG-13 is a proteolysis-targeting chimera (PROTAC) that functions by simultaneously binding to the FKBP12(F36V) tag on a protein of interest and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein and its subsequent recognition and degradation by the 26S proteasome.[1][2] This process is highly specific for the FKBP12(F36V) mutant, with minimal off-target effects on the wild-type FKBP12 protein.[1]
Performance Across Protein Classes: A Quantitative and Qualitative Overview
dTAG-13 has demonstrated broad applicability, effectively degrading a wide array of FKBP12(F36V)-tagged proteins, including transcription factors, chromatin regulators, kinases, and oncogenic proteins.[1][3] The following table summarizes the degradation efficiency of dTAG-13 across different protein classes, highlighting its potency and maximal degradation capacity (Dmax).
| Protein Class | Target Protein | Cell Line | Concentration for a notable effect | DC50 | Dmax | Reference(s) |
| Transcription Factors | BRD4 | MV4;11 | Rapid degradation within 1 hour | Not explicitly stated | >90% | [1] |
| MYC | MV4;11 | Pronounced degradation within 1 hour | Not explicitly stated | >90% | [1] | |
| ENL | K562 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] | |
| Chromatin Regulators | HDAC1 | MV4;11 | Pronounced degradation within 1 hour | Not explicitly stated | >90% | [1] |
| EZH2 | MV4;11 | Pronounced degradation within 1 hour | Not explicitly stated | >90% | [1] | |
| Kinases | PLK1 | MV4;11 | Pronounced degradation within 1 hour | Not explicitly stated | >90% | [1] |
| CDK2 | Mouse bone marrow and organoids | 100 nM (4 hours) | Not explicitly stated | >80-95% | [4][5] | |
| CDK5 | Mouse bone marrow and organoids | 100 nM (4 hours) | Not explicitly stated | >80-95% | [4][5] | |
| Oncogenic Proteins | KRAS G12V | NIH/3T3 | Near complete degradation in 4-8 hours | 10-100 nM (effective range) | >90% | [1][6] |
Note: While many studies report potent degradation at specific concentrations, precise DC50 and Dmax values are not always available in the literature. The table reflects the most detailed information found.
Comparison with Other Degraders: dTAG-13 vs. dTAGV-1
A second-generation dTAG molecule, dTAGV-1, has been developed to recruit the von Hippel-Lindau (VHL) E3 ligase instead of CRBN. This provides a valuable alternative, as some proteins may be resistant to CRBN-mediated degradation. For instance, the fusion protein EWS/FLI was shown to be recalcitrant to dTAG-13 but was efficiently degraded by dTAGV-1. This highlights the importance of having multiple dTAG molecules that engage different E3 ligases to broaden the scope of degradable targets.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of dTAG-13 mediated protein degradation.
Caption: General experimental workflow for evaluating dTAG-13 efficacy.
Experimental Protocols
Detailed methodologies are crucial for the successful application of the dTAG system. Below are protocols for the two most common assays used to quantify dTAG-13 mediated protein degradation.
Western Blot Analysis
This protocol outlines the steps for detecting the degradation of an HA-tagged FKBP12(F36V) fusion protein.
-
Cell Culture and Treatment:
-
Plate cells expressing the HA-tagged FKBP12(F36V)-protein of interest at an appropriate density.
-
Treat cells with varying concentrations of dTAG-13 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HA-tag and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficiency.
-
Dual-Luciferase Reporter Assay
This assay provides a high-throughput method for quantifying degradation by measuring the luminescence of a NanoLuc-tagged FKBP12(F36V) fusion protein relative to a co-expressed Firefly luciferase control.
-
Cell Culture and Transfection:
-
Co-transfect cells with a plasmid expressing the Nluc-FKBP12(F36V)-protein of interest and a control plasmid expressing Firefly luciferase under a constitutive promoter.
-
Plate the transfected cells in a 96-well or 384-well white, clear-bottom plate.
-
-
Compound Treatment:
-
Add serial dilutions of dTAG-13 to the wells. Include a vehicle-only control.
-
Incubate for the desired treatment duration.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly luciferase activity by adding the appropriate substrate and reading the luminescence on a plate reader.
-
Add a quench-and-glow reagent to stop the Firefly reaction and initiate the NanoLuc reaction.
-
Measure NanoLuc luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of NanoLuc to Firefly luciferase activity for each well to normalize for cell number and transfection efficiency.
-
Normalize the ratios to the vehicle control to determine the percentage of degradation.
-
Plot the percentage of degradation against the log of the dTAG-13 concentration to determine the DC50 and Dmax values.
-
Conclusion
dTAG-13 is a robust and versatile tool for inducing the degradation of a wide range of proteins, making it invaluable for target validation and functional studies. Its high potency and selectivity, coupled with the availability of alternative dTAG molecules like dTAGV-1, provide a comprehensive platform for researchers to dissect complex biological processes with temporal precision. The experimental protocols provided in this guide offer a starting point for the successful implementation of this powerful technology.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
dTAG-13 and Wild-Type FKBP12: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical tools is paramount. This guide provides an objective comparison of the cross-reactivity of dTAG-13 with wild-type FKBP12, supported by experimental data and detailed protocols. The dTAG system is a powerful technology for targeted protein degradation, and the selectivity of its components is a key factor in its utility.
The dTAG technology utilizes a heterobifunctional molecule, such as dTAG-13, to induce the degradation of a target protein.[1] This is achieved by fusing the protein of interest to a mutant form of the FKBP12 protein (FKBP12F36V). dTAG-13 then binds to both the FKBP12F36V tag and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2][3] A critical aspect of this system's reliability is the selective binding of the dTAG molecule to the mutant FKBP12F36V over its wild-type counterpart, which is endogenously expressed in most cell types.
Minimal Cross-Reactivity with Wild-Type FKBP12
Experimental evidence consistently demonstrates that dTAG-13 exhibits high selectivity for the FKBP12F36V mutant, with minimal to no degradation of wild-type FKBP12.[4][5][6] Studies in various cell lines, including 293FT and MV4;11 cells, have shown that dTAG-13 treatment leads to potent and rapid degradation of FKBP12F36V-fusion proteins, while the levels of endogenous wild-type FKBP12 remain unaffected.[5][6] This high degree of selectivity is crucial for ensuring that the observed cellular effects are a direct consequence of the degradation of the targeted protein of interest, without confounding off-target effects from the depletion of endogenous FKBP12.
The dTAG System: A Visual Workflow
The experimental workflow for utilizing the dTAG system to assess protein function is a multi-step process. It begins with the genetic modification of a cell line or organism to express the protein of interest fused to the FKBP12F36V tag. This can be achieved through transgene expression or CRISPR/Cas9-mediated knock-in at the endogenous locus.[7][8] Once the fusion protein is expressed, the system is activated by the addition of the dTAG-13 molecule. This initiates the formation of a ternary complex between the FKBP12F36V-tagged protein, dTAG-13, and the CRBN E3 ligase, leading to targeted degradation. The functional consequences of the protein's depletion can then be assessed using various cellular and molecular assays.
Comparative Analysis: dTAG-13 vs. Alternative Degradation Systems
While dTAG-13 is highly effective, alternative degrader technologies exist, each with its own mechanism and specificity profile. The choice of system often depends on the specific experimental context and the E3 ligase repertoire of the model system.
| Degrader System | Tag | E3 Ligase Recruited | Key Features |
| dTAG | FKBP12F36V | CRBN (for dTAG-13) or VHL (for dTAGV-1) | High selectivity for the mutant tag over wild-type FKBP12. Rapid and reversible degradation.[1][5][9] |
| aTAG | MTH1 | VHL | Utilizes the MTH1 protein as the degradation tag.[8][10] |
| BromoTAG | BET bromodomain | VHL | Employs a BET bromodomain as the tag. |
| AID (Auxin-Inducible Degron) | AID degron | TIR1 (from plants) | Requires co-expression of the plant-specific TIR1 E3 ligase component.[2] |
Signaling Pathway of dTAG-13 Mediated Degradation
The mechanism of action of dTAG-13 involves hijacking the cell's natural protein disposal machinery. The following diagram illustrates the key steps in this process.
Experimental Protocols
Western Blot Analysis for dTAG-13 Selectivity
This protocol is designed to assess the selectivity of dTAG-13 for FKBP12F36V over wild-type FKBP12.
-
Cell Culture and Treatment:
-
Culture cells expressing the FKBP12F36V-fusion protein and control (wild-type) cells in appropriate media.
-
Treat cells with a range of dTAG-13 concentrations (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the protein of interest, FKBP12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest and FKBP12 band intensities to the loading control.
-
Compare the levels of the FKBP12F36V-fusion protein and endogenous FKBP12 in dTAG-13 treated samples to the vehicle control.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the dTAG-13-dependent interaction between the FKBP12F36V-fusion protein and CRBN.
-
Cell Culture and Treatment:
-
Culture cells expressing the FKBP12F36V-fusion protein.
-
Treat cells with dTAG-13 or DMSO for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Clarify lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the protein of interest or a tag (e.g., HA, FLAG if present) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the protein of interest, FKBP12, and CRBN.
-
-
Data Analysis:
-
The presence of CRBN in the immunoprecipitate from dTAG-13 treated cells, but not in the DMSO control, confirms the formation of the ternary complex.
-
References
- 1. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. FKBP12 PROTAC dTAG-13 | PROTAC | FKBP1 degrader | TargetMol [targetmol.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 8. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 9. biorxiv.org [biorxiv.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Analysis of dTAG-13 Degradation Kinetics with Other PROTACs
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comparative analysis of the degradation kinetics of the dTAG-13 system against other well-characterized PROTACs, namely MZ1, dBET1, and ARV-110, offering insights into their respective performances based on experimental data.
The dTAG (degradation tag) system is a versatile platform for inducing the degradation of a protein of interest (POI).[1][2] Unlike traditional PROTACs that target endogenous proteins, the dTAG system requires the POI to be genetically fused with a mutant FKBP12F36V tag.[2][3] The dTAG-13 molecule then acts as a degrader that specifically recognizes the FKBP12F36V tag and recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of the fusion protein.[2][4][5] This approach allows for the rapid and selective degradation of virtually any protein that can be tagged.
In contrast, PROTACs like MZ1, dBET1, and ARV-110 are designed to directly bind to an endogenous protein of interest and an E3 ligase, thereby inducing the degradation of the native, untagged protein.
Comparative Degradation Kinetics
The efficacy of a degrader is often quantified by its DC50 (the concentration required to achieve 50% of maximum degradation) and Dmax (the maximum percentage of degradation observed). The following table summarizes the reported degradation kinetics for dTAG-13 and other prominent PROTACs. It is important to note that the experimental conditions, including cell lines and treatment times, can significantly influence these values.
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax (%) | Reference(s) |
| dTAG-13 | FKBP12F36V-tagged proteins | Cereblon (CRBN) | Various | Potent, often in the low nM range | >90% | [3] |
| MZ1 | BRD4 | von Hippel-Lindau (VHL) | H661, H838 | 8 nM, 23 nM | >90% | |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | MV4;11 | ~100 nM for >85% degradation | >85% | [6] |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 nM | >90% | [7][8] |
Note: The degradation kinetics of dTAG-13 are dependent on the specific FKBP12F36V-fusion protein being targeted. The values presented are representative of its high potency.
Mechanism of Action and Signaling Pathway
PROTACs and the dTAG system function by hijacking the ubiquitin-proteasome system. The degrader molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of FKBP12 PROTAC dTAG-13: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of FKBP12 PROTAC dTAG-13. While dTAG-13 is not classified as a hazardous substance, its potent biological activity necessitates a cautious and responsible approach to waste management. Adherence to these procedures will ensure laboratory safety, environmental protection, and regulatory compliance.
Core Principles of dTAG-13 Disposal
Given that this compound is a biologically active molecule designed to hijack cellular machinery, a prudent approach to its disposal is essential. The primary principle is to prevent its release into the environment and to avoid unintended biological effects. Therefore, it is recommended to treat dTAG-13 waste with a higher level of precaution than standard non-hazardous chemical waste.
Quantitative Data Summary
For laboratory personnel, a clear understanding of the materials and their classifications is crucial. The following table summarizes key data for dTAG-13.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2064175-41-1 | MedChemExpress |
| GHS Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
| Primary Disposal Method | Incineration via a licensed chemical waste management facility is recommended. | General best practices for biologically active research compounds. |
| Alternate Disposal | Consultation with institutional Environmental Health and Safety (EHS) for other approved methods. | Institutional laboratory safety guidelines. |
Step-by-Step Disposal Procedures
This section outlines the mandatory, step-by-step process for the safe disposal of dTAG-13 and associated materials.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step in ensuring safe disposal.
-
Solid Waste:
-
Items: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, pipette tips, vials, and any other disposable materials that have come into direct contact with dTAG-13.
-
Procedure:
-
Establish a clearly labeled hazardous waste container in the immediate vicinity of the work area. The label should read "Non-Hazardous, Biologically Active Waste for Incineration" and include the chemical name "this compound".
-
Place all contaminated solid waste directly into this container.
-
Do not mix with regular laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing dTAG-13, and the first rinse from decontaminating glassware.
-
Procedure:
-
Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or glass bottle) with a secure screw-top cap.
-
The container must be clearly labeled as "Non-Hazardous, Biologically Active Liquid Waste for Incineration," with the chemical name "this compound" and an approximate concentration.
-
Never dispose of liquid waste containing dTAG-13 down the drain.
-
-
Decontamination of Laboratory Equipment
Thorough decontamination of reusable equipment is vital to prevent cross-contamination and unintended biological effects.
-
Procedure:
-
Immerse glassware and other compatible equipment in a suitable decontamination solution (e.g., a 10% bleach solution followed by a water rinse, or an appropriate laboratory detergent). The initial rinse should be collected as liquid waste.
-
For surfaces, wipe down the area with a compatible solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid waste.
-
Final Disposal Logistics
-
Storage:
-
Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) or the area specified by your institution for chemical waste.
-
Ensure that the storage area is secure and away from general laboratory traffic.
-
-
Pickup and Disposal:
-
Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste management contractor.
-
Provide the waste management personnel with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste stream.
-
Experimental Protocols
While dTAG-13 is not classified as hazardous, the following best practices, adapted from protocols for potent research compounds, should be followed to minimize risk.
Protocol for Preparing dTAG-13 Waste for Disposal:
-
Objective: To safely consolidate and label dTAG-13 waste for collection.
-
Materials:
-
Appropriate solid and liquid waste containers.
-
Waste labels.
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves.
-
-
Procedure:
-
Don appropriate PPE.
-
At the end of each experiment, or when a waste container is full, securely close the container.
-
Wipe the exterior of the container with a suitable disinfectant (e.g., 70% ethanol) to remove any external contamination.
-
Ensure the waste label is complete, legible, and securely attached to the container.
-
Transport the sealed container to the designated SAA for storage pending pickup.
-
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for the proper disposal of dTAG-13 and the logic behind the cautious approach.
Caption: A workflow diagram illustrating the proper disposal process for dTAG-13 waste.
Caption: Decision tree for determining the appropriate disposal route for dTAG-13.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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